Product packaging for Phosfolan-methyl(Cat. No.:CAS No. 5120-23-0)

Phosfolan-methyl

Cat. No.: B045624
CAS No.: 5120-23-0
M. Wt: 227.2 g/mol
InChI Key: CWXVDJFKMQCYFG-UHFFFAOYSA-N
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Description

Phosfolan-methyl is a potent systemic and contact organophosphate insecticide of significant interest in agricultural and environmental research. Its primary mechanism of action, characteristic of its class, is the irreversible inhibition of acetylcholinesterase (AChE) in the nervous system of target pests. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in uncontrolled synaptic signaling, paralysis, and eventual death of the insect. For researchers, this compound serves as a critical tool for studying cholinergic neurotransmission, the toxicological effects of organophosphates, and the development of insect resistance mechanisms. Its systemic properties, allowing it to be absorbed and translocated within plants, make it a valuable compound for investigating pest control strategies against sucking and boring insects. Furthermore, it is utilized in environmental science to assess the fate, persistence, and ecological impact of pesticide residues in soil and water systems, as well as in the development of analytical methods for detection and quantification. This product is intended solely for controlled laboratory research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10NO3PS2 B045624 Phosfolan-methyl CAS No. 5120-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-dimethoxyphosphoryl-1,3-dithiolan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO3PS2/c1-8-10(7,9-2)6-5-11-3-4-12-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXVDJFKMQCYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(N=C1SCCS1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199211
Record name Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate
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Molecular Weight

227.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5120-23-0
Record name Phosfolan-methyl
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosfolan-methyl
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Record name Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate
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Record name PHOSFOLAN-METHYL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Phosfolan-methyl: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosfolan-methyl is an organophosphorus compound recognized for its potent acetylcholinesterase inhibitory activity, leading to its use as an insecticide. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key toxicological data. The information is presented to support research and development activities, offering detailed data in a structured format for easy reference and comparison.

Chemical Identity and Structure

This compound, systematically named dimethyl N-(1,3-dithiolan-2-ylidene)phosphoramidate, is a derivative of phosfolan.[1] Its chemical identity is well-established and characterized by the following identifiers:

  • IUPAC Name: dimethyl N-(1,3-dithiolan-2-ylidene)phosphoramidate[1]

  • CAS Number: 5120-23-0[2]

  • Molecular Formula: C₅H₁₀NO₃PS₂[2]

  • Molecular Weight: 227.24 g/mol [2]

  • Canonical SMILES: COP(=O)(N=C1SCCS1)OC[3]

  • InChI Key: CWXVDJFKMQCYFG-UHFFFAOYSA-N[3]

The molecular structure of this compound consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methoxy groups and a nitrogen atom. The nitrogen atom is part of a 1,3-dithiolan-2-imine moiety.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 227.24 g/mol PubChem[5]
Appearance Colorless to pale yellow liquidCymitQuimica[4]
XLogP3 1.1PubChem (Computed)[5]
Topological Polar Surface Area 98.5 ŲPubChem (Computed)[5]
Boiling Point (of Phosfolan) 115-118 °C at 0.001 mmHgPubChem
Vapor Pressure (of Phosfolan) 5.3 x 10⁻⁵ mmHgPubChem
Solubility Low in water; soluble in organic solventsCymitQuimica[4]

Synthesis and Experimental Protocols

A general synthetic route to this compound involves the reaction of a phosphorus-containing precursor with an appropriate sulfur and nitrogen-containing heterocycle. A detailed experimental protocol is outlined below, based on analogous organophosphorus chemistry.

General Synthesis of this compound

Reaction Scheme:

2-imino-1,3-dithiolane + dimethyl chlorophosphate → dimethyl N-(1,3-dithiolan-2-ylidene)phosphoramidate

Experimental Protocol:

  • Reagents and Solvents:

    • 2-imino-1,3-dithiolane

    • Dimethyl chlorophosphate

    • Triethylamine (as a base)

    • Anhydrous dichloromethane (as a solvent)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-imino-1,3-dithiolane and triethylamine in anhydrous dichloromethane.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add dimethyl chlorophosphate dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization:

    • The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Signals corresponding to the methoxy protons (singlet or doublet due to P-H coupling) and the ethylene protons of the dithiolane ring (multiplet).
¹³C NMR Resonances for the methoxy carbons, the ethylene carbons of the dithiolane ring, and the imine carbon.
³¹P NMR A single resonance in the characteristic region for phosphoramidates.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z 227, along with characteristic fragmentation patterns. For the related Phosfolan, intense peaks are observed at m/z 92, 140, and 196.[6]
IR Spectroscopy Characteristic absorption bands for P=O, C=N, P-O-C, and C-S bonds. For Phosfolan, a spectrum is available from the U.S. EPA Repository.[6]

Mechanism of Action and Toxicological Profile

This compound functions as a potent, irreversible inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[3] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors, paralysis, and ultimately death.

Logical Workflow for Technical Information

The following diagram illustrates the logical flow of information presented in this technical guide, from the fundamental chemical identity to its synthesis and detailed properties.

G Logical Workflow: this compound Technical Data A Chemical Identity (IUPAC, CAS, Formula) B Chemical Structure (SMILES, InChI) A->B Defines C Physicochemical Properties (Table 1) B->C Influences D Synthesis & Protocols B->D Target for F Mechanism of Action (AChE Inhibition) B->F Determines E Spectroscopic Data (Table 2) D->E Characterized by

Caption: Logical workflow for the technical guide on this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Phosfolan-methyl Insecticide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phosfolan-methyl (CAS 5120-23-0) is a phosphoramidate organophosphate insecticide.[1][2] Its insecticidal efficacy is primarily attributed to its potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[3] This guide elucidates the core mechanism of action of this compound, detailing the biochemical pathways it disrupts, summarizing available toxicological data, and presenting representative experimental methodologies for its study. Visual diagrams are provided to illustrate key molecular interactions and experimental workflows.

Introduction: The Role of Organophosphates in Pest Control

Organophosphate (OP) compounds are a major class of insecticides used extensively in agriculture and public health.[4][5] Their primary mode of action involves the disruption of the central nervous system in target pests.[4][6] this compound, chemically known as N-dimethoxyphosphoryl-1,3-dithiolan-2-imine, belongs to this class.[3][7] Like other OPs, it functions as a powerful inhibitor of acetylcholinesterase (AChE).[3][8] The inhibition of this enzyme leads to a cascade of neurotoxic effects, culminating in paralysis and death of the insect.[3][4]

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound is the enzyme acetylcholinesterase (AChE).[3] Understanding its mechanism of action requires a foundational knowledge of normal synaptic transmission.

Normal Synaptic Transmission

In a healthy nervous system, nerve impulses are transmitted across a synapse via neurotransmitters. In cholinergic synapses, acetylcholine (ACh) is released from a presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the signal.[9][10] To ensure precise control of nerve signaling, ACh is rapidly broken down by AChE into choline and acetic acid, terminating the impulse.[4][9] This rapid hydrolysis is critical for preventing the continuous firing of the nerve.[11]

Inhibition of Acetylcholinesterase by this compound

This compound, like other organophosphates, acts as a potent, irreversible inhibitor of AChE.[3][11] The key steps are as follows:

  • Binding to Active Site: this compound interacts with the active site of the AChE enzyme.[3]

  • Phosphorylation: The organophosphate phosphorylates a critical serine hydroxyl group within the enzyme's active site.

  • Irreversible Inhibition: This phosphorylation forms a stable, covalent bond. The resulting phosphorylated enzyme is extremely slow to hydrolyze, rendering the enzyme permanently inactivated.[11]

Pathophysiological Consequences

With AChE inhibited, acetylcholine cannot be broken down and accumulates to excessive concentrations in the synaptic cleft.[3][4] This leads to the continuous and uncontrolled stimulation of both muscarinic and nicotinic acetylcholine receptors.[10][11] The resulting overstimulation of the nervous system manifests as:

  • Initial hyperexcitability and muscle tremors.

  • Progression to paralysis as neuromuscular junctions fail.[4]

  • Disruption of essential life functions, ultimately leading to the death of the insect.[3]

AChE_Inhibition_Pathway cluster_normal Normal Synaptic Function cluster_inhibition Action of this compound ACh_pre Acetylcholine (ACh) (Presynaptic Neuron) Synapse Synaptic Cleft ACh_pre->Synapse Release ACh_post ACh Receptors (Postsynaptic Neuron) Synapse->ACh_post Binds AChE Acetylcholinesterase (AChE) Synapse->AChE ACh Signal Nerve Signal Propagation ACh_post->Signal Products Choline + Acetic Acid AChE->Products Hydrolysis AChE_inhibited Inhibited AChE (Phosphorylated) Termination Signal Termination Products->Termination PM This compound PM->AChE_inhibited Irreversible Inhibition ACh_accum ACh Accumulation AChE_inhibited->ACh_accum Prevents ACh Breakdown Overstim Receptor Overstimulation ACh_accum->Overstim Paralysis Paralysis & Death Overstim->Paralysis

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Metabolic Pathways

Bioactivation

Many organophosphate insecticides containing a thione (P=S) group require metabolic bioactivation to their more potent oxygen analog (oxon, P=O) form.[6] Research on this compound indicates it undergoes metabolic transformation involving cytochrome P450-mediated oxidative processes that are dependent on NADPH as a cofactor.[3] This can lead to the formation of sulfoxide metabolites, which are unstable but contribute to the acute toxicity of the compound.[3]

Degradation

In mammals, this compound is metabolized and degraded. Studies in rats using radiolabeled phosfolan (a closely related diethyl analog) showed a primary degradation route involving hydrolysis at the P-N bond to form 2-imino-1,3-dithiolane, which is further metabolized to thiocyanate and ultimately carbon dioxide.[12]

Metabolism_Pathway cluster_bioactivation Bioactivation Pathway cluster_degradation Degradation Pathway (in Rats) PM This compound Oxidation Cytochrome P450 NADPH-dependent Oxidation PM->Oxidation Metabolites Active Metabolites (e.g., Sulfoxides) Oxidation->Metabolites Toxicity Increased Toxicity (AChE Inhibition) Metabolites->Toxicity Phosfolan Phosfolan Hydrolysis Hydrolysis (P-N Cleavage) Phosfolan->Hydrolysis Iminodithiolane 2-imino-1,3-dithiolane Hydrolysis->Iminodithiolane Thiocyanate Thiocyanate Iminodithiolane->Thiocyanate CO2 Carbon Dioxide Thiocyanate->CO2

Caption: Metabolic activation and degradation pathways of this compound/analogs.

Quantitative Toxicity Data

Specific quantitative toxicity data for this compound is not widely available in recent literature, a fact noted by researchers.[13] However, data for the closely related compound mephosfolan and general classifications for organophosphates provide context for its potency.

Table 1: Acute Toxicity of Mephosfolan (a related OP)

Test Organism Route of Administration LD50 Value Reference
Rat Oral 9 mg/kg [14]
Mouse Oral 11 mg/kg [14]

| Rabbit | Dermal (skin) | 28.7 mg/kg |[14] |

Table 2: General Toxicity Categories for Organophosphates

Toxicity Category Lethal Dose (LD50) Range Reference
Extremely Toxic 1 - 50 mg/kg [4]
Highly Toxic 51 - 500 mg/kg [4]

| Moderately Toxic | 501 - 5,000 mg/kg |[4] |

Experimental Protocols

The central method for evaluating the mechanism of this compound is the in vitro acetylcholinesterase inhibition assay. Below is a representative protocol synthesized from standard methodologies for organophosphate analysis.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is quantified by measuring its absorbance at 412 nm. The presence of an inhibitor like this compound will reduce the rate of this color change, allowing for the calculation of inhibition percentage and IC50 values.

Materials:

  • Purified acetylcholinesterase (from electric eel or other source)

  • This compound stock solution (in a suitable solvent like acetone or DMSO)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCh) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of ATCh and DTNB in the phosphate buffer on the day of the experiment.

  • Serial Dilution: Prepare a series of dilutions of this compound from the stock solution using the phosphate buffer. Include a solvent-only control.

  • Assay Setup: To each well of the 96-well microplate, add the following in order:

    • 140 µL of phosphate buffer

    • 20 µL of the this compound dilution (or solvent control)

    • 20 µL of DTNB solution

  • Enzyme Addition: Add 20 µL of the AChE solution to each well to initiate the reaction. Mix gently.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add 20 µL of the ATCh substrate solution to each well to start the measurement reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration relative to the control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

AChE_Assay_Workflow start Start prep Prepare Reagents (Buffer, DTNB, ATCh, AChE) start->prep dilution Prepare Serial Dilutions of this compound prep->dilution plate_setup Plate Setup (96-well) Add Buffer, Inhibitor, DTNB dilution->plate_setup enzyme_add Add AChE Solution (Pre-incubation) plate_setup->enzyme_add substrate_add Add ATCh Substrate (Start Reaction) enzyme_add->substrate_add read Kinetic Reading (Absorbance at 412 nm) substrate_add->read analysis Data Analysis (% Inhibition, IC50 Calculation) read->analysis end End analysis->end

Caption: Experimental workflow for an in vitro AChE inhibition assay.

Conclusion

This compound exerts its insecticidal effect through a well-characterized organophosphate mechanism: the irreversible inhibition of acetylcholinesterase.[3] This action disrupts the normal function of the insect nervous system by causing an accumulation of acetylcholine, leading to fatal overstimulation.[4] While specific toxicological data for this compound is sparse, its mode of action is potent and aligns with that of other highly effective organophosphate compounds. The methodologies outlined in this guide provide a framework for the continued study and characterization of this and similar insecticides.

References

Phosfolan-methyl: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: dimethyl N-(1,3-dithiolan-2-ylidene)phosphoramidate

Also known as N-dimethoxyphosphoryl-1,3-dithiolan-2-imine, Phosfolan-methyl is an organophosphate insecticide. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, synthesis, and toxicological profile, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a derivative of Phosfolan, primarily utilized as an insecticide and acaricide in agricultural applications.[1] Below is a summary of its key chemical and physical properties.

PropertyValueSource
CAS Number 5120-23-0[2]
Molecular Formula C₅H₁₀NO₃PS₂[2]
Molecular Weight 227.2 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Solubility Low water solubility, notable solubility in organic solvents[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve signals at cholinergic synapses.

By inhibiting AChE, this compound leads to an accumulation of ACh in the synaptic cleft. This accumulation results in the continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[2]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the normal function of a cholinergic synapse and the disruption caused by this compound.

Cholinergic_Synapse_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives Ca_channels Voltage-gated Ca²⁺ Channels Open Action_Potential->Ca_channels Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Vesicles Synaptic Vesicles (containing Acetylcholine) Ca_influx->Vesicles ACh_release Acetylcholine (ACh) Release Vesicles->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE hydrolysis ACh_receptors ACh Receptors ACh->ACh_receptors Phosfolan_methyl This compound Phosfolan_methyl->AChE Inhibition Na_channels Na⁺ Channels Open ACh_receptors->Na_channels Depolarization Depolarization (New Action Potential) Na_channels->Depolarization

Cholinergic synapse and the inhibitory action of this compound.

Metabolic Activation

This compound is a phosphorothioate, which requires metabolic activation to become a potent acetylcholinesterase inhibitor. This bioactivation is primarily carried out by cytochrome P450 (CYP450) enzymes in the liver. The process involves the oxidative desulfuration of the phosphorothioate (P=S) group to its corresponding oxon (P=O) analogue, which is a much more potent inhibitor of AChE.

Experimental Workflow for Metabolic Activation Study

The following diagram outlines a typical experimental workflow to study the in vitro metabolic activation of this compound.

Metabolic_Activation_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Prepare Liver Microsomes (Source of CYP450 enzymes) Incubation Incubate Microsomes, Cofactors, and this compound at 37°C Microsomes->Incubation Cofactors Prepare Reaction Buffer (with NADPH, a necessary cofactor) Cofactors->Incubation Substrate Prepare this compound Solution Substrate->Incubation Quench Stop Reaction (e.g., with cold acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Extract Extract Metabolites from Supernatant Centrifuge->Extract LCMS Analyze by LC-MS/MS (to identify and quantify This compound and its oxon metabolite) Extract->LCMS

In vitro metabolic activation study of this compound.

Synthesis of this compound

A detailed, publicly available experimental protocol for the synthesis of this compound is limited. However, a general synthesis approach for related phosphoramidates involves the reaction of a phosphite with an amine in the presence of a halogenating agent, followed by oxidation. A plausible, generalized synthesis protocol is provided below.

General Experimental Protocol for Synthesis

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

  • Dimethyl phosphite

  • 1,3-Dithiolan-2-imine

  • Carbon tetrachloride (or other halogenating agent)

  • Triethylamine (or other base)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Oxidizing agent (e.g., sulfur, selenium)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-dithiolan-2-imine and triethylamine in an anhydrous solvent.

  • Phosphite Addition: Cool the solution to 0°C in an ice bath. Add a solution of dimethyl phosphite in the same anhydrous solvent dropwise via the dropping funnel.

  • Halogenation: While maintaining the temperature at 0°C, add a solution of carbon tetrachloride in the anhydrous solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude phosphoramidite intermediate can be purified by column chromatography on silica gel.

  • Oxidation: Dissolve the purified phosphoramidite in an anhydrous solvent. Add the oxidizing agent (e.g., sulfur) and stir at room temperature.

  • Final Purification: Monitor the oxidation by TLC. Upon completion, concentrate the reaction mixture and purify the crude this compound by column chromatography on silica gel to yield the final product.

Toxicological Data

TestSpeciesRouteValueSource
LD₅₀ RatOral8.9 mg/kg[3]
LD₅₀ RabbitDermal23 mg/kg[3]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a standard protocol for determining the acetylcholinesterase inhibitory activity of a compound like this compound.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) solution at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In the wells of a 96-well microplate, add the following in order:

    • Phosphate buffer

    • Test compound solution (or buffer for control)

    • DTNB solution

    • AChE enzyme solution

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

  • Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound and the control.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

References

An In-depth Technical Guide to Phosfolan-methyl (C5H10NO3PS2)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the available scientific and technical information regarding Phosfolan-methyl. It is intended for researchers, scientists, and drug development professionals. A significant portion of the detailed experimental data is derived from studies on structurally similar analogs, namely Phosfolan and Mephosfolan, due to the limited availability of specific research on this compound. This is explicitly noted where applicable.

Introduction

This compound is an organophosphate insecticide with the molecular formula C5H10NO3PS2.[1][2] Like other organophosphates, its insecticidal activity stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[3] There is no ISO common name for this substance; the name “this compound” is approved in China.[2] The analogous diethyl ester is the ISO common name phosfolan.[4] While its mode of action is well-understood within its chemical class, specific toxicological and in-depth experimental data for this compound are not extensively available in publicly accessible literature. This guide consolidates the existing information on this compound and supplements it with data from its closely related analogs, Phosfolan and Mephosfolan, to provide a broader technical context.

Physicochemical Properties

The physicochemical properties of this compound and its analogs are crucial for understanding their environmental fate, bioavailability, and interaction with biological systems. The following tables summarize the key computed and experimental properties.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C5H10NO3PS2PubChem[1]
IUPAC Name N-dimethoxyphosphoryl-1,3-dithiolan-2-iminePubChem[1]
CAS Number 5120-23-0PubChem[1]
Molecular Weight 227.2 g/mol PubChem[1]
XLogP3 1.1PubChem[1]
Exact Mass 226.98397253 DaPubChem[1]
Table 2: Physicochemical Properties of Phosfolan and Mephosfolan
PropertyPhosfolanMephosfolanSource
Molecular Formula C7H14NO3PS2C8H16NO3PS2PubChem[5][6], ChemicalBook[7]
CAS Number 947-02-4950-10-7PubChem[5], ChemicalBook[7]
Molecular Weight 255.3 g/mol 269.32 g/mol PubChem[5], ChemicalBook[7]
Physical Description Colorless to yellow solidYellow to amber liquidEPA (1998)[5], ChemicalBook[7]
Boiling Point 115-118 °C @ 1x10⁻³ mmHg120 °C @ 0.001 mmHgHSDB[5], ChemicalBook[7]
Melting Point 40.75 °CNot AvailableChemicalBook[8]
Solubility in Water 650 g/L (technical)Moderately solubleHSDB[5], ChemicalBook[7]
XLogP3 0.6Not AvailablePubChem[5]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound and other organophosphates is the inhibition of acetylcholinesterase (AChE).[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of nicotinic and muscarinic receptors, which disrupts neurotransmission and can lead to paralysis and death in insects.[9][10][11][12]

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_effect Result ACh_presynaptic Acetylcholine (ACh) Released ACh_cleft ACh in Synaptic Cleft ACh_presynaptic->ACh_cleft Release ACh_receptor Postsynaptic Receptors ACh_cleft->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolyzed by impulse impulse ACh_receptor->impulse Nerve Impulse Propagation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Phosfolan_methyl This compound Phosfolan_methyl->AChE Inhibits ACh_accumulation ACh Accumulation Inhibited_AChE->ACh_accumulation Leads to Hyperstimulation Receptor Hyperstimulation ACh_accumulation->Hyperstimulation Toxicity Neurotoxicity & Paralysis Hyperstimulation->Toxicity

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Metabolism

Studies on the metabolism of the related dithiolane insecticides, Phosfolan and Mephosfolan, in rats indicate that the major route of degradation is hydrolysis to iminodithiolane, followed by conversion to thiocyanate and ultimately carbon dioxide.[5] The initial steps in biotransformation are likely P-N cleavage and/or S-oxidation.[5] In cotton plants, hydroxylation of the methyl group on the iminodithiolane ring and subsequent conjugation as a glucoside is a significant metabolic pathway for mephosfolan.[5] The bioactivation of this compound to its toxic metabolites is believed to involve cytochrome P450-mediated oxidative processes requiring NADPH.[3]

Metabolic_Pathway cluster_rat Metabolism in Rats cluster_plant Metabolism in Cotton Plants (Mephosfolan) Phosfolan_analogs Phosfolan / Mephosfolan PN_cleavage P-N Cleavage / S-Oxidation Phosfolan_analogs->PN_cleavage Hydroxylation Hydroxylation of Methyl Group Phosfolan_analogs->Hydroxylation Iminodithiolane Iminodithiolane PN_cleavage->Iminodithiolane Hydrolysis Thiocyanate Thiocyanate Iminodithiolane->Thiocyanate CO2 Carbon Dioxide Thiocyanate->CO2 Glucoside_conjugation Glucoside Conjugation Hydroxylation->Glucoside_conjugation

Caption: General metabolic pathway of dithiolane insecticides in rats and cotton plants.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. However, methods for the analysis of the broader class of organophosphorus pesticides, including Phosfolan, in various matrices have been published.

Analysis of Organophosphorus Pesticides in Produce

A common method for the analysis of organophosphorus pesticides in produce involves extraction with acetonitrile followed by cleanup using solid-phase extraction (SPE) and analysis by gas chromatography (GC).[13]

Objective: To extract and quantify organophosphorus pesticide residues from produce samples.

Materials:

  • Produce sample (e.g., cabbage, green onions, apples)[13]

  • Acetonitrile

  • Sodium chloride

  • Magnesium sulfate

  • Dual-layer primary-secondary amine (PSA)/graphitized carbon black (GCB) SPE tube[13]

  • Elution solvent: 35% toluene and 65% acetonitrile[13]

  • Ethyl acetate

  • GC system with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS) detector[13]

Protocol:

  • Sample Preparation: Homogenize the produce sample.

  • Extraction:

    • Weigh a representative portion of the homogenized sample.

    • Add acetonitrile and induce a salting-out effect by adding sodium chloride and magnesium sulfate.[13]

    • Shake vigorously and centrifuge to separate the layers.

  • Cleanup (Solid-Phase Extraction):

    • Pass the acetonitrile extract through a dual-layer PSA/GCB SPE tube for cleanup.[13]

    • Elute the pesticides using a mixture of 35% toluene and 65% acetonitrile.[13]

  • Solvent Exchange and Concentration:

    • Evaporate the eluate to a small volume (e.g., 0.5 mL).[13]

    • Perform a solvent exchange into ethyl acetate.[13]

  • Analysis:

    • Inject the final extract into a GC-NPD or GC-MS system for separation and quantification.[13]

    • Use matrix-matched standards for accurate quantitation.[13]

Experimental_Workflow start Start: Produce Sample homogenization 1. Homogenization start->homogenization extraction 2. Acetonitrile Extraction (with salting out) homogenization->extraction cleanup 3. Solid-Phase Extraction (SPE) (PSA/GCB Cleanup) extraction->cleanup elution 4. Elution (Toluene/Acetonitrile) cleanup->elution concentration 5. Concentration & Solvent Exchange (to Ethyl Acetate) elution->concentration analysis 6. GC-NPD / GC-MS Analysis concentration->analysis end End: Quantified Pesticide Residues analysis->end

Caption: Experimental workflow for the analysis of organophosphorus pesticides in produce.

Toxicological Information

Specific toxicological data for this compound is limited. The acute toxicity of organophosphates is primarily due to the irreversible inhibition of AChE.[11]

Table 3: Acute Toxicity of Phosfolan and Mephosfolan
CompoundOrganismRouteToxicity ValueSource
Phosfolan RatOral (LD50)8.9 mg/kgRTECS
Phosfolan RatSkin (LD50)23 mg/kgRTECS
Mephosfolan RatOral (LD50)9 mg/kgLookChem[14]
Mephosfolan MouseOral (LD50)11 mg/kgLookChem[14]
Mephosfolan RabbitSkin (LD50)28.7 mg/kgLookChem[14]

Signs of Acute Exposure: Acute exposure to Phosfolan may cause sweating, pinpoint pupils, blurred vision, headache, dizziness, muscle spasms, seizures, and coma.[15] Gastrointestinal symptoms can include excessive salivation, nausea, vomiting, and abdominal pain.[15] Severe poisoning can lead to respiratory failure and death.[15]

Conclusion

References

Unveiling the Molecular Onslaught: A Technical Guide to the Biological Targets of Phosfolan-Methyl in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosfolan-methyl, a potent organophosphate insecticide, exerts its toxic effects on insects primarily by targeting the nervous system. This in-depth technical guide elucidates the core biological targets of this compound, with a central focus on its interaction with acetylcholinesterase (AChE). We delve into the quantitative measures of this interaction, detail the experimental protocols for target identification and characterization, and explore the downstream signaling consequences of target engagement. This document serves as a comprehensive resource for researchers investigating insecticide toxicology, developing novel pest control strategies, and exploring the broader implications of organophosphate interactions within biological systems.

Primary Biological Target: Acetylcholinesterase (AChE)

The principal molecular target of this compound in insects is acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems.[1] this compound acts as a proinsecticide; it undergoes metabolic activation within the insect to its oxygen analog (oxon), which is a much more potent inhibitor of AChE.[1]

Mechanism of Action

The active metabolite of this compound irreversibly inhibits AChE by phosphorylating the serine residue within the enzyme's active site.[2][3] This covalent modification incapacitates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2][4] The resulting accumulation of ACh leads to continuous stimulation of cholinergic receptors, causing hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[1][4]

Quantitative Analysis of AChE Inhibition

Table 1: Illustrative Kinetic Parameters for Organophosphate Inhibition of Insect AChE

ParameterDescriptionTypical Value Range for Organophosphates
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.nM to µM range
Ki Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.nM to µM range

Note: These values are illustrative and can vary significantly depending on the specific organophosphate, insect species, and experimental conditions.

Potential Secondary and Off-Target Effects

While AChE is the primary target, the high reactivity of organophosphates suggests the potential for interactions with other cellular proteins, particularly other serine hydrolases. Identifying these off-target interactions is crucial for a complete understanding of the insecticide's toxicological profile and for the development of more selective pest control agents.

Potential secondary targets could include:

  • Carboxylesterases: These enzymes can be inhibited by organophosphates and are involved in the detoxification of various xenobiotics.

  • Butyrylcholinesterase (BChE): While less critical than AChE for nerve transmission, BChE can also be inhibited by organophosphates.

  • Other serine proteases and lipases: The reactive nature of the phosphate group could lead to interactions with a broader range of enzymes containing a reactive serine in their active site.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used colorimetric method to determine AChE activity and inhibition.

Principle: Acetylthiocholine (ATC) is used as a substrate for AChE. The hydrolysis of ATC by AChE produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.

Materials:

  • Insect tissue homogenate (e.g., from head or whole body)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

  • This compound solutions of varying concentrations

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme Preparation: Homogenize insect tissue in cold phosphate buffer. Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the AChE.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • Insect enzyme preparation

    • This compound solution (or solvent control)

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI solution to each well to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Identification of Off-Target Proteins

Proteomic approaches are instrumental in identifying the broader range of proteins that interact with an insecticide.

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of a specific class of enzymes.

  • Probe Design: Synthesize a probe that mimics the structure of this compound but also contains a reporter tag (e.g., a fluorophore or biotin).

  • Labeling: Treat insect protein lysates with the ABPP probe in the presence and absence of this compound.

  • Competition: this compound will compete with the probe for binding to its target proteins.

  • Analysis: Use gel electrophoresis or mass spectrometry to identify the proteins that are labeled by the probe. A decrease in labeling in the presence of this compound indicates a direct interaction.

Mass Spectrometry-Based Proteomics:

  • Treatment: Expose insects or insect cell cultures to this compound.

  • Protein Extraction and Digestion: Extract proteins from treated and control samples and digest them into peptides.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. Changes in the abundance or post-translational modifications of specific proteins in the treated samples can indicate potential off-target effects.

Signaling Pathways and Experimental Workflows

The inhibition of AChE by this compound triggers a cascade of downstream events. Understanding these pathways is essential for comprehending the full toxicological impact.

Cholinergic Signaling Pathway Disruption

The primary consequence of AChE inhibition is the overstimulation of the cholinergic signaling pathway.

Cholinergic_Signaling_Pathway Phosfolan_Methyl This compound AChE Acetylcholinesterase (AChE) Phosfolan_Methyl->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Normally hydrolyzes Cholinergic_Receptors Cholinergic Receptors (Nicotinic & Muscarinic) ACh->Cholinergic_Receptors Activates Hyperexcitation Neuronal Hyperexcitation Cholinergic_Receptors->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Death Paralysis->Death

Caption: Disruption of the cholinergic signaling pathway by this compound.

Experimental Workflow for Target Identification and Validation

A systematic workflow is necessary to identify and validate the biological targets of an insecticide.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo / In Cellulo Studies cluster_validation Target Validation AChE_Assay AChE Inhibition Assay (Ellman's Method) Insect_Toxicity Insect Toxicity Assays (e.g., LD50 determination) AChE_Assay->Insect_Toxicity Correlate in vitro potency with in vivo toxicity ABPP Activity-Based Protein Profiling (ABPP) Proteomics Mass Spectrometry-Based Proteomics ABPP->Proteomics Identify potential off-targets Genetic_Methods Genetic Manipulation (e.g., RNAi, CRISPR) Proteomics->Genetic_Methods Validate functional relevance of targets Biochemical_Assays Biochemical & Biophysical Assays (e.g., ITC, SPR) Proteomics->Biochemical_Assays Characterize direct binding interactions

Caption: Experimental workflow for insecticide target identification and validation.

Conclusion

This compound's primary mode of action in insects is the potent and irreversible inhibition of acetylcholinesterase, leading to a fatal disruption of cholinergic neurotransmission. While AChE is the definitive primary target, a comprehensive understanding of this compound's toxicology necessitates the investigation of potential off-target interactions. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to quantitatively assess enzyme inhibition, identify novel biological targets, and elucidate the downstream signaling consequences of insecticide action. This knowledge is paramount for the rational design of next-generation insecticides with improved selectivity and reduced environmental impact.

References

Environmental Fate and Degradation of Phosfolan-methyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosfolan-methyl (dimethyl 1,3-dithiolan-2-ylidenephosphoramidate) is an organophosphorus insecticide. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides an in-depth overview of the abiotic and biotic degradation pathways of this compound, its mobility in soil and water, and the experimental protocols used to evaluate these processes. All quantitative data are summarized in tables for clear comparison, and key processes are visualized through diagrams.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its environmental behavior.

PropertyValueReference
Molecular Formula C₅H₁₀NO₃PS₂--INVALID-LINK--
Molecular Weight 227.2 g/mol --INVALID-LINK--
Water Solubility Data not readily available
Vapor Pressure Data not readily available
Log K_ow_ (Octanol-Water Partition Coefficient) 1.1--INVALID-LINK--

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the transformation of this compound in the environment.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on pH and temperature. For many organophosphorus pesticides, hydrolysis is a key degradation pathway.

Quantitative Data on Hydrolysis

pHTemperature (°C)Half-life (t₁/₂)Reference
450> 5 days (preliminary test)Based on OECD 111 protocol[1][2][3][4][5]
750> 5 days (preliminary test)Based on OECD 111 protocol[1][2][3][4][5]
950> 5 days (preliminary test)Based on OECD 111 protocol[1][2][3][4][5]
Specific half-life data for this compound at environmentally relevant temperatures (e.g., 20-25°C) were not found in the searched literature. The data presented is based on the conditions of a preliminary test under OECD Guideline 111, which indicates stability under these accelerated conditions.

Experimental Protocol: Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline details a tiered approach to determine the rate of hydrolysis of a chemical.[1][2][3][4][5]

  • Principle: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with the test substance and incubated in the dark at a constant temperature.[2] Samples are analyzed at various time points to determine the concentration of the test substance and its hydrolysis products.

  • Tier 1: Preliminary Test: A preliminary test is conducted at 50°C for 5 days.[4] If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing may not be necessary.

  • Tier 2: Main Study: If significant degradation occurs in the preliminary test, a main study is conducted at various temperatures to determine the hydrolysis rate constants and half-lives.

  • Analysis: The concentration of the parent compound and its degradation products are typically determined using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[1] For radiolabeled test substances, Liquid Scintillation Counting (LSC) is also employed.[1]

Experimental Workflow for a Hydrolysis Study.
Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the environment, this primarily refers to degradation by sunlight.

Quantitative Data on Photolysis

MediumLight SourceHalf-life (t₁/₂)Reference
Aqueous SolutionSimulated SunlightData not readily available
Soil SurfaceSimulated SunlightData not readily available
Specific quantitative data on the photolysis of this compound were not found in the searched literature.

Experimental Protocol: Photodegradation in Water

  • Principle: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight. The concentration of the test substance and its photoproducts are monitored over time.

  • Light Source: A xenon arc lamp or other light source with a spectral distribution similar to natural sunlight is typically used.

  • Controls: Dark controls (samples incubated under the same conditions but protected from light) are run in parallel to differentiate between photolytic and other degradation processes like hydrolysis.

  • Analysis: Analytical methods such as HPLC or Gas Chromatography (GC) coupled with mass spectrometry (MS) are used for quantification.

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process in the environmental dissipation of many pesticides.

Aerobic and Anaerobic Degradation

The presence or absence of oxygen significantly influences microbial activity and the degradation pathways of pesticides.

Quantitative Data on Biodegradation

ConditionSoil/Medium TypeHalf-life (t₁/₂) / DT50Reference
AerobicSoilData not readily available
AnaerobicSoilData not readily available
Specific half-life or DT50 values for the biodegradation of this compound in soil under aerobic or anaerobic conditions were not found in the searched literature. For related compounds, degradation can be rapid, with half-lives of a few weeks.[6][7]

Experimental Protocol: Aerobic and Anaerobic Soil Metabolism (OECD Guideline 307)

This guideline is designed to determine the rate and route of degradation of chemicals in soil under aerobic and anaerobic conditions.

  • Principle: The test substance (often ¹⁴C-labeled) is applied to soil samples. For aerobic studies, the soil is incubated with a continuous supply of air. For anaerobic studies, the soil is typically flooded and purged with an inert gas to create anaerobic conditions.

  • Incubation: The treated soil is incubated at a constant temperature in the dark.

  • Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its metabolites using techniques like HPLC with radiometric detection, LSC, and MS. The evolution of ¹⁴CO₂ (mineralization) is also monitored.

  • Data Evaluation: The rate of degradation and the dissipation time 50 (DT50) are calculated.

cluster_1 Experimental Workflow: Soil Biodegradation Study (OECD 307) A Soil Collection and Characterization B Application of ¹⁴C-Phosfolan-methyl A->B C Incubation (Aerobic or Anaerobic) B->C D Sampling at Intervals C->D G Trapping and Analysis of Volatiles (e.g., ¹⁴CO₂) C->G E Extraction of Soil Residues D->E F Analysis of Extracts (HPLC-Radio, LC-MS) E->F H Determination of DT50 and Degradation Pathway F->H G->H

Workflow for a Soil Biodegradation Study.

Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater or move into surface water via runoff. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict mobility.

Quantitative Data on Soil Mobility

ParameterValueInterpretationReference
Koc (Soil Organic Carbon-Water Partitioning Coefficient) Data not readily availableA higher Koc value indicates stronger adsorption to soil and lower mobility.
Specific Koc values for this compound were not found in the searched literature.

Experimental Protocol: Adsorption/Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This method is used to determine the adsorption and desorption potential of a chemical in different soil types.[8]

  • Principle: A solution of the test substance is equilibrated with a known amount of soil. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

  • Procedure:

    • Soil samples with varying organic carbon content and texture are used.

    • A solution of the test substance (often radiolabeled) is added to the soil samples.

    • The soil-solution slurry is agitated until equilibrium is reached.

    • The solid and liquid phases are separated by centrifugation.

    • The concentration of the test substance in the aqueous phase is determined.

  • Data Analysis: The adsorption coefficient (Kd) is calculated, which is then normalized to the organic carbon content of the soil to obtain the Koc value.

Degradation Pathways

The degradation of this compound involves several transformation processes, leading to the formation of various metabolites.

Proposed Degradation Pathway of this compound

Based on information for the related compound Phosfolan, the initial steps in the biotransformation are likely P-N bond cleavage and/or S-oxidation. Hydrolysis is a major degradation route, leading to the formation of iminodithiolane, which can be further degraded to thiocyanate and ultimately mineralized to CO₂.

cluster_2 Proposed Degradation Pathway of this compound Phosfolan_methyl This compound PN_Cleavage P-N Cleavage Phosfolan_methyl->PN_Cleavage S_Oxidation S-Oxidation Phosfolan_methyl->S_Oxidation Hydrolysis Hydrolysis Phosfolan_methyl->Hydrolysis Metabolite1 Iminodithiolane Hydrolysis->Metabolite1 Metabolite2 Thiocyanate Metabolite1->Metabolite2 Mineralization Mineralization Metabolite2->Mineralization CO2 CO₂ Mineralization->CO2

Proposed Degradation Pathway of this compound.

Analytical Methods

The accurate quantification of this compound and its metabolites in environmental matrices is essential for fate and degradation studies.

Common Analytical Techniques

  • Gas Chromatography (GC): Often used for the analysis of volatile and semi-volatile organic compounds. Detectors such as a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) are commonly used for the analysis of organophosphorus pesticides.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. It is frequently coupled with UV or MS detectors for enhanced selectivity and sensitivity.

  • Sample Preparation: Extraction from environmental matrices like soil and water is a critical first step. Techniques such as liquid-liquid extraction, solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed.

Conclusion

The environmental fate of this compound is governed by a combination of abiotic and biotic processes. While hydrolysis and biodegradation are expected to be significant degradation pathways, a notable lack of publicly available, specific quantitative data (e.g., half-lives, Koc values) for this compound was identified. The provided experimental protocols, based on international guidelines, offer a framework for generating the necessary data to conduct a thorough environmental risk assessment. Further research is required to quantify the degradation rates and mobility of this compound in various environmental compartments to fully understand its ecological impact.

References

Phosfolan-methyl: A Technical Guide to its Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of phosfolan-methyl, an organophosphorus insecticide. Due to the limited availability of direct quantitative solubility data for this compound, this guide also includes data for the structurally similar compound, phosfolan, to provide valuable context for researchers. The guide details standardized experimental protocols for solubility determination and illustrates the compound's primary mechanism of action through a detailed signaling pathway diagram.

Solubility of this compound and Related Compounds

While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, qualitative descriptions consistently indicate that it has low water solubility and is notably soluble in organic solvents[1]. The commercial availability of this compound solutions in acetone, acetonitrile, and methanol further corroborates its solubility in these organic media[1].

For comparative purposes, the following table summarizes the available quantitative solubility data for the closely related compound, phosfolan. Phosfolan is the diethyl analogue of this compound (the dimethyl analogue).

CompoundSolventSolubilityTemperature
PhosfolanWater650 g/L (650,000 mg/L)25 °C
PhosfolanAcetoneSoluble-
PhosfolanBenzeneSoluble-
PhosfolanCyclohexaneSoluble-
PhosfolanEthanolSoluble-
PhosfolanTolueneSoluble-
PhosfolanEtherSlightly Soluble-
PhosfolanHexaneSparingly Soluble-

Data for phosfolan is sourced from PubChem CID 13689.[2]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its physicochemical characterization. Standardized methods, such as those outlined in the OECD Guidelines for the Testing of Chemicals, ensure reproducibility and comparability of data.

OECD Guideline 105: Water Solubility

This guideline describes two primary methods for determining the water solubility of a substance: the Shake-Flask Method and the Column Elution Method.

The shake-flask method is the most common technique for determining solubility.

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Detailed Methodology:

  • Preparation: An excess amount of the solid this compound is added to a known volume of water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature water bath. The agitation should be sufficient to ensure thorough mixing but not so vigorous as to cause emulsification. The equilibration time can vary and should be determined experimentally, but a minimum of 24 hours is common, with periodic sampling to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, the mixture is allowed to stand to allow for the separation of the undissolved solid. Centrifugation or filtration may be used to remove any suspended particles.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Replicates: The experiment should be performed in replicate (typically n=3) to ensure the precision of the results.

The following diagram illustrates the general workflow for the Shake-Flask Method.

Shake_Flask_Method Shake-Flask Method Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess This compound to water B Agitate at constant temperature (e.g., 24h) A->B Incubate C Centrifuge or filter to remove solid B->C Separate D Determine concentration in aqueous phase (e.g., HPLC) C->D Analyze

Shake-Flask Method Workflow

This method is particularly useful for substances with low water solubility.

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until a plateau is reached, which represents the saturation solubility.

Solubility in Organic Solvents

The determination of solubility in organic solvents follows a similar principle to the shake-flask method for water solubility. The primary difference is the replacement of water with the organic solvent of interest. It is crucial to use high-purity solvents and to ensure that the analytical method is validated for each solvent system.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE)[1][3]. AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).

Signaling Pathway:

  • Normal Synaptic Transmission: In a healthy synapse, the arrival of a nerve impulse triggers the release of ACh from the presynaptic neuron into the synaptic cleft. ACh then binds to its receptors on the postsynaptic neuron, leading to the propagation of the nerve signal.

  • Acetylcholinesterase Action: To terminate the signal and allow the synapse to reset, AChE rapidly breaks down ACh into choline and acetate.

  • Inhibition by this compound: this compound acts as an irreversible inhibitor of AChE. The phosphorus atom of this compound forms a stable covalent bond with the serine hydroxyl group in the active site of AChE.

  • Accumulation of Acetylcholine: With AChE inhibited, ACh is no longer effectively removed from the synaptic cleft. This leads to an accumulation of ACh and continuous stimulation of the postsynaptic receptors.

  • Neurotoxicity: The overstimulation of ACh receptors results in a state of cholinergic crisis, characterized by uncontrolled nerve firing, leading to tremors, paralysis, and ultimately, the death of the insect.

The following diagram illustrates the signaling pathway of acetylcholinesterase inhibition by this compound.

AChE_Inhibition Acetylcholinesterase Inhibition by this compound cluster_normal Normal Synaptic Function cluster_inhibition Inhibition by this compound ACh_release Acetylcholine (ACh) released ACh_receptor ACh binds to postsynaptic receptor ACh_release->ACh_receptor ACh_accumulation ACh accumulates in the synaptic cleft ACh_release->ACh_accumulation No hydrolysis Signal_propagation Nerve signal propagates ACh_receptor->Signal_propagation AChE_active Acetylcholinesterase (AChE) hydrolyzes ACh ACh_receptor->AChE_active ACh unbinds Signal_termination Signal terminates AChE_active->Signal_termination AChE_inhibited AChE is irreversibly inhibited Phosfolan_methyl This compound Phosfolan_methyl->AChE_inhibited Continuous_stimulation Continuous stimulation of ACh receptors ACh_accumulation->Continuous_stimulation Neurotoxicity Neurotoxicity (paralysis, death) Continuous_stimulation->Neurotoxicity

Acetylcholinesterase Inhibition Pathway

References

Physical and chemical properties of Phosfolan-methyl

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Phosfolan-methyl

Introduction

This compound, an organophosphorus compound, is primarily utilized as an insecticide and acaricide in agricultural applications.[1] Its efficacy stems from its ability to inhibit acetylcholinesterase, a critical enzyme in the insect nervous system.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identity

A clear identification of this compound is crucial for any scientific endeavor. The following table summarizes its key identifiers.

IdentifierValueSource(s)
IUPAC Name N-dimethoxyphosphoryl-1,3-dithiolan-2-imine[2][3]
CAS Number 5120-23-0[1][2][3][4][5]
Molecular Formula C5H10NO3PS2[1][2][3][4][5]
Molecular Weight 227.2 g/mol [2][3]
Synonyms Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate, American cyanamid CL-47271, ENT 27,168[1][2][3]
InChI InChI=1S/C5H10NO3PS2/c1-8-10(7,9-2)6-5-11-3-4-12-5/h3-4H2,1-2H3[1][2][3]
InChIKey CWXVDJFKMQCYFG-UHFFFAOYSA-N[1][2][3]
SMILES COP(=O)(N=C1SCCS1)OC[1][2][3]

Physical and Chemical Properties

The physicochemical properties of this compound are detailed below. These properties influence its environmental fate and biological activity.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[1]
Solubility Notable solubility in organic solvents; relatively low solubility in water.[1]
Stability Stable in aqueous solution under neutral or slightly acidic conditions; hydrolyzed at pH > 9 or < 2.[6]

Chemical Structure

Caption: Chemical structure of this compound.

Mechanism of Action

This compound is an effective insecticide due to its role as an acetylcholinesterase (AChE) inhibitor.[1][2] The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing overstimulation of nerve impulses, paralysis, and ultimately the death of the insect.[2]

G A This compound exposure B Inhibition of Acetylcholinesterase (AChE) A->B C Accumulation of Acetylcholine in synapse B->C D Continuous nerve stimulation C->D E Paralysis D->E F Death of insect E->F

Caption: Signaling pathway of this compound's insecticidal action.

Experimental Protocols

Analysis of this compound in Produce

This method is suitable for the analysis of organophosphorus pesticides, including this compound, in various produce matrices.[7]

1. Extraction:

  • Homogenize a representative sample of the produce.

  • Weigh a subsample (e.g., 15 g) into a centrifuge tube.

  • Add acetonitrile and internal standards.

  • Add magnesium sulfate and sodium chloride to induce phase separation (salting out).

  • Vortex or shake vigorously to ensure thorough mixing.

  • Centrifuge to separate the acetonitrile layer.

2. Solid Phase Extraction (SPE) Cleanup:

  • Use a dual-layer SPE cartridge containing primary-secondary amine (PSA) and graphitized carbon black (GCB).

  • Condition the cartridge with the appropriate solvent.

  • Load an aliquot of the acetonitrile extract onto the cartridge.

  • Elute the analytes using a mixture of toluene and acetonitrile (e.g., 35:65 v/v).

3. Analysis:

  • Evaporate the eluate to a smaller volume (e.g., 0.5 mL) under a gentle stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for analysis (e.g., ethyl acetate).

  • Analyze the sample using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).

  • Quantify using matrix-matched standards.

G start Sample Homogenization extraction Acetonitrile Extraction (with MgSO4/NaCl) start->extraction centrifuge Centrifugation extraction->centrifuge spe SPE Cleanup (PSA/GCB) centrifuge->spe evaporation Evaporation & Reconstitution spe->evaporation analysis GC-NPD Analysis evaporation->analysis

Caption: Workflow for the analysis of this compound in produce.

General Protocol for Hydrolysis Study

The stability of this compound to hydrolysis can be assessed using a standard protocol, such as those based on OECD guidelines.

1. Preparation of Buffer Solutions:

  • Prepare aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9) to represent acidic, neutral, and alkaline conditions.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a water-miscible organic solvent.

  • Add a small aliquot of the stock solution to each buffer solution to achieve the desired test concentration. The concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the hydrolysis rate.

3. Incubation:

  • Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • At various time intervals, withdraw aliquots from each test solution.

4. Analysis:

  • Immediately analyze the withdrawn aliquots to determine the concentration of the remaining this compound. A suitable analytical method, such as HPLC-UV or GC-MS, should be used.

  • The degradation of this compound over time is monitored.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each pH.

  • Determine the rate constant of hydrolysis (k) and the half-life (t1/2) at each pH by fitting the data to the appropriate kinetic model (e.g., first-order kinetics).

Chemical Reactions

Hydrolysis: this compound can undergo hydrolysis, and this process is influenced by pH.[1] The analogous compound, Phosfolan, is reported to be stable in neutral or slightly acidic aqueous solutions but is hydrolyzed under alkaline (pH > 9) or strongly acidic (pH < 2) conditions.[6] The hydrolysis of organophosphorus compounds typically involves the cleavage of the phosphoester or phosphoamide bonds. For this compound, hydrolysis would likely lead to the formation of less toxic, water-soluble metabolites.[6]

Metabolism: In biological systems, this compound is expected to undergo metabolic transformation. For the related compound Phosfolan, metabolism in plants and animals involves the cleavage of the N-P bond.[6] Additionally, the sulfoxide metabolites of this compound are known to be unstable under physiological conditions and undergo rapid hydrolysis.[2] The metabolic activation of the phosphorothioate group is a key step for its inhibitory potency against acetylcholinesterase.[2]

References

Phosfolan-Methyl Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield publicly available quantitative structure-activity relationship (SAR) data for a series of phosfolan-methyl analogs with corresponding acetylcholinesterase (AChE) inhibition values (e.g., IC50). Consequently, this guide provides a comprehensive overview of the known mechanism of action, general synthetic approaches, detailed experimental protocols for activity assessment, and qualitative SAR insights based on the broader class of organophosphorus insecticides.

Introduction

This compound, chemically known as dimethyl 1,3-dithiolan-2-ylidenephosphoramidate, is an organophosphorus insecticide. Like other compounds in its class, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This guide explores the structure-activity relationships of this compound, detailing its mechanism of action, synthetic strategies, and the experimental protocols used to evaluate its biological activity.

Mechanism of Action: Acetylcholinesterase Inhibition

The insecticidal activity of this compound stems from its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

Bioactivation of the Phosphorothioate

This compound is a phosphorothioate, containing a phosphorus-sulfur double bond (P=S). In this form, it is a relatively weak inhibitor of AChE. To exert its potent inhibitory effect, it must undergo metabolic bioactivation within the target organism. This process, primarily mediated by cytochrome P450 monooxygenases, involves the oxidative desulfuration of the phosphorothioate to its corresponding oxon analog, which contains a phosphorus-oxygen double bond (P=O). This oxon form is a much more potent electrophile and readily reacts with the active site of AChE.

G Phosfolan_methyl This compound (P=S) (Pro-insecticide) Oxon_analog Oxon Analog (P=O) (Active Inhibitor) Phosfolan_methyl->Oxon_analog Metabolic Bioactivation (Cytochrome P450) AChE Acetylcholinesterase (AChE) Oxon_analog->AChE Inhibition AChE_Inhibited Inhibited AChE AChE->AChE_Inhibited Acetylcholine Acetylcholine Accumulation AChE_Inhibited->Acetylcholine Neurotoxicity Neurotoxicity & Insect Death Acetylcholine->Neurotoxicity

Figure 1: Metabolic activation and mechanism of action of this compound.

Interaction with the Acetylcholinesterase Active Site

The active site of AChE contains a catalytic triad of serine, histidine, and glutamate residues. The activated oxon of this compound acts as a substrate mimic and binds to the active site. The serine hydroxyl group attacks the electrophilic phosphorus atom, leading to the phosphorylation of the serine residue. This forms a stable, covalent bond, rendering the enzyme inactive. The 1,3-dithiolane ring of this compound plays a role in the correct positioning of the molecule within the enzyme's active site for efficient phosphorylation.

Structure-Activity Relationship (SAR) Insights

In the absence of specific quantitative data for this compound analogs, we can infer general SAR principles from the broader class of organophosphorus insecticides.

  • The Phosphorothioate Group: The P=S moiety is crucial for selective toxicity. It allows the compound to be less toxic to mammals, which may have a lower capacity for the specific cytochrome P450-mediated bioactivation compared to insects.

  • The 1,3-Dithiolane Ring: This heterocyclic ring system contributes to the molecule's overall shape, lipophilicity, and binding affinity to the AChE active site. Modifications to this ring, such as the introduction of substituents or changes in ring size, would be expected to significantly impact insecticidal activity.

  • The Phosphoramidate Linkage: The P-N bond and the substituents on the nitrogen atom can influence the electronic properties of the phosphorus center and the overall stability of the molecule.

  • The Methyl Esters: The two methoxy groups attached to the phosphorus atom are the leaving groups during the phosphorylation of the AChE active site. The nature of these alkoxy groups can affect the rate of phosphorylation and the stability of the inhibited enzyme.

Data Presentation

As previously stated, a comprehensive search of scientific literature and patent databases did not yield a dataset of this compound analogs with their corresponding AChE inhibition data. Therefore, the creation of a quantitative data table is not possible at this time. Research in this specific area would be required to generate such data.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for SAR studies of this compound and its potential analogs.

General Synthesis of 1,3-Dithiolane Phosphoramidates

The synthesis of this compound and its analogs generally involves the reaction of a suitably substituted 1,3-dithiolane precursor with a phosphorus-containing reagent. A general synthetic scheme is outlined below.

G Start Starting Materials (e.g., 2-imino-1,3-dithiolane, Dialkyl chlorophosphate) Reaction Reaction (e.g., in an inert solvent with a base) Start->Reaction Workup Aqueous Workup (Extraction and washing) Reaction->Workup Purification Purification (e.g., Column chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product (this compound analog) Characterization->Final_Product

Figure 2: General experimental workflow for the synthesis of this compound analogs.

Materials:

  • Substituted 2-imino-1,3-dithiolane

  • Dialkyl chlorophosphate (e.g., dimethyl chlorophosphate)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine)

  • Reagents for workup (e.g., water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the substituted 2-imino-1,3-dithiolane in the anhydrous solvent, add the tertiary amine base.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of the dialkyl chlorophosphate in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over the anhydrous drying agent.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition. It is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or insect)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In the wells of a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations. Include a control with solvent only.

  • Add the AChE solution to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

While a detailed quantitative structure-activity relationship for this compound remains to be elucidated through the synthesis and biological evaluation of a focused library of analogs, the fundamental principles of its mechanism of action are well-understood within the context of organophosphorus insecticides. Its efficacy is dependent on metabolic bioactivation to the corresponding oxon, which then acts as a potent, irreversible inhibitor of acetylcholinesterase. Future research efforts aimed at synthesizing and testing a series of this compound derivatives would be invaluable in providing the quantitative data necessary for a comprehensive SAR analysis, which could guide the design of more effective and selective insecticides.

Methodological & Application

Application Notes and Protocols for Phosfolan-methyl in Laboratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Phosfolan-methyl in laboratory research. This compound is an organophosphorus compound primarily utilized as an insecticide and acaricide.[1] Its principal mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to the accumulation of the neurotransmitter acetylcholine.[1][2] This property makes it a valuable tool for studies in neurobiology, toxicology, and insecticide development.

Physicochemical and Toxicological Data

Quantitative data for this compound is summarized below. Researchers should note the limited availability of specific toxicological data for this compound. Data for the related compound Mephosfolan is provided for reference.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 5120-23-0[3][4][5]
Molecular Formula C₅H₁₀NO₃PS₂[2][3][4][5]
Molecular Weight 227.24 g/mol [4]
IUPAC Name N-dimethoxyphosphoryl-1,3-dithiolan-2-imine[2][3]
Appearance Colorless to pale yellow liquid[1]
Solubility Low water solubility, soluble in organic solvents[1]
Table 2: Acute Toxicity Data (Note: Data for related compound Mephosfolan)
OrganismRouteLD50Source
RatOral9 mg/kg[6]
MouseOral11 mg/kg[6]
RabbitDermal28,700 µg/kg[6]

Mechanism of Action and Metabolic Pathways

This compound is a potent inhibitor of acetylcholinesterase (AChE).[2] This enzyme is responsible for the hydrolysis of acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors, which manifests as paralysis and ultimately death in insects.[2]

In mammalian systems, this compound undergoes metabolic biotransformation. The primary routes of metabolism include hydrolysis and oxidation. Studies in rats have shown that it is metabolized to iminodithiolane, which is further broken down into thiocyanate and carbon dioxide.

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Signal Propagation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Phosfolan_methyl This compound Phosfolan_methyl->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Metabolic Pathway of Phosfolan in Rats

Metabolic_Pathway Phosfolan Phosfolan Hydrolysis Hydrolysis (P-N Cleavage) Phosfolan->Hydrolysis Iminodithiolane Iminodithiolane Hydrolysis->Iminodithiolane Metabolism1 Further Metabolism Iminodithiolane->Metabolism1 Thiocyanate Thiocyanate Metabolism1->Thiocyanate Metabolism2 Further Metabolism Thiocyanate->Metabolism2 CO2 Carbon Dioxide Metabolism2->CO2

Caption: Metabolic degradation pathway of Phosfolan in rats.

Experimental Protocols

The following are detailed protocols for common laboratory applications of this compound.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from standard colorimetric methods for measuring AChE activity.

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound from the stock solution in phosphate buffer.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 10 mM solution of ATCI in deionized water.

    • Prepare the AChE solution in phosphate buffer to a final concentration that gives a linear response over time.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells.

    • Add 20 µL of phosphate buffer to the control wells and 20 µL of a known AChE inhibitor (e.g., physostigmine) to the positive control wells.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the AChE solution to all wells except the blank. Add 20 µL of buffer to the blank wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 10 µL of ATCI solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow: AChE Inhibition Assay

AChE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound dilutions, AChE, DTNB, ATCI) Start->Prepare_Reagents Plate_Setup Plate Setup (Add inhibitor/control, buffer, and AChE) Prepare_Reagents->Plate_Setup Incubation Incubate at 37°C for 15 min Plate_Setup->Incubation Add_DTNB Add DTNB Solution Incubation->Add_DTNB Start_Reaction Start Reaction with ATCI Add_DTNB->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm Start_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro acetylcholinesterase (AChE) inhibition assay.

Sample Preparation for Residue Analysis by GC-MS

This protocol outlines a general procedure for extracting this compound from a solid matrix (e.g., plant tissue, soil) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To extract and purify this compound from a complex matrix for quantitative analysis.

Materials:

  • Homogenizer or blender

  • Centrifuge

  • Solid Phase Extraction (SPE) manifold and cartridges (e.g., C18 or specific pesticide cleanup cartridges)

  • Acetonitrile

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Solvents for SPE elution (e.g., ethyl acetate, toluene)

  • Nitrogen evaporator

Protocol:

  • Sample Homogenization:

    • Weigh a representative sample (e.g., 10 g) of the matrix.

    • Add a suitable volume of water and homogenize to a uniform slurry.

  • Extraction (QuEChERS-based approach):

    • Transfer the homogenized sample to a centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add salting-out agents (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a dSPE tube containing a cleanup sorbent (e.g., PSA and C18) and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Solvent Exchange and Concentration:

    • Take the supernatant and evaporate it to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a solvent suitable for GC-MS analysis (e.g., ethyl acetate or hexane).

  • Analysis:

    • Inject an aliquot of the final extract into the GC-MS system for analysis.

Workflow: Sample Preparation for GC-MS Analysis

Sample_Prep_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_concentration Concentration & Analysis Homogenize Homogenize Sample Add_Solvent Add Acetonitrile & Salts Homogenize->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Transfer_Supernatant Transfer Supernatant Vortex_Centrifuge->Transfer_Supernatant Add_Sorbent Add dSPE Sorbent Transfer_Supernatant->Add_Sorbent Vortex_Centrifuge2 Vortex & Centrifuge Add_Sorbent->Vortex_Centrifuge2 Evaporate Evaporate under Nitrogen Vortex_Centrifuge2->Evaporate Reconstitute Reconstitute in Final Solvent Evaporate->Reconstitute GCMS_Analysis Analyze by GC-MS Reconstitute->GCMS_Analysis

References

Application Notes: In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using Phosfolan-methyl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction & Principle

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) to terminate nerve impulses. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is a key target for the therapeutic management of conditions like Alzheimer's disease and myasthenia gravis, and it is also the primary mode of action for organophosphate insecticides like Phosfolan-methyl.[1][2]

This protocol details an in vitro colorimetric assay to determine the inhibitory activity of this compound on acetylcholinesterase. The assay is based on the widely used Ellman's method.[3] In this reaction, AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.[4] The presence of an inhibitor, such as this compound, reduces the rate of this color development, and the degree of inhibition can be calculated by comparing the reaction rate to an uninhibited control.

Application

This assay is suitable for:

  • High-throughput screening of potential AChE inhibitors.

  • Determining the half-maximal inhibitory concentration (IC50) of test compounds.

  • Studying the mechanism of action and kinetics of AChE inhibitors.

  • Toxicological assessment of organophosphates and other anticholinesterase agents.[1]

Materials and Reagents

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant

  • This compound (Test Inhibitor)

  • Acetylthiocholine iodide (ATCh) (Substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipettes

Experimental Protocols

Preparation of Working Solutions
  • 0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 8.0. This will be used as the reaction buffer for all dilutions unless otherwise specified.

  • AChE Enzyme Solution (0.1 U/mL): Prepare a stock solution of AChE in the reaction buffer. On the day of the experiment, dilute the stock solution with the reaction buffer to a final working concentration of 0.1 U/mL.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the reaction buffer. Store protected from light.

  • ATCh Substrate Solution (14 mM): Dissolve 4.04 mg of ATCh in 1 mL of deionized water. Prepare this solution fresh before use.

  • This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in the reaction buffer to achieve the desired final assay concentrations (e.g., ranging from 0.01 µM to 100 µM).

Assay Procedure for IC50 Determination

The following procedure is designed for a total reaction volume of 200 µL per well in a 96-well plate.

  • Plate Setup:

    • Blank Wells: 140 µL Buffer + 20 µL Buffer + 40 µL DTNB

    • Control Wells (100% Activity): 120 µL Buffer + 20 µL DMSO (or buffer) + 20 µL AChE + 40 µL DTNB

    • Test Wells: 120 µL Buffer + 20 µL this compound (at various concentrations) + 20 µL AChE + 40 µL DTNB

  • Assay Steps: a. Add 120 µL of sodium phosphate buffer to all necessary wells. b. Add 20 µL of the corresponding this compound dilution to the 'Test' wells. Add 20 µL of DMSO (or buffer, matching the vehicle used for the inhibitor) to the 'Control' wells. Add 20 µL of buffer to the 'Blank' wells. c. Add 20 µL of the AChE enzyme solution to the 'Control' and 'Test' wells. d. Mix gently and incubate the plate at 25°C for 15 minutes. This pre-incubation allows the inhibitor to interact with the enzyme. e. To initiate the reaction, add 40 µL of the ATCh substrate solution to all wells. f. Immediately start measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

Data Analysis

  • Calculate Reaction Rate (V): For each well, determine the change in absorbance per minute (ΔAbs/min). This can be derived from the linear portion of the absorbance vs. time plot.

  • Correct for Blank: Subtract the reaction rate of the blank from all control and test wells.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound:[5]

    % Inhibition = [ (V_control - V_test) / V_control ] * 100

    Where:

    • V_control is the reaction rate of the control (enzyme activity without inhibitor).

    • V_test is the reaction rate in the presence of this compound.

  • Determine IC50 Value: Plot the calculated % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis). Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.[5]

Data Presentation

The following table provides a template for recording and presenting the inhibition data for this compound. Note: The values presented are illustrative examples for a typical organophosphate inhibitor and should be replaced with experimentally determined data.

This compound Concentration (µM)Average Reaction Rate (ΔAbs/min)% Inhibition
0 (Control)0.0950.0
0.010.0887.4
0.10.07125.3
1.00.04651.6
10.00.01584.2
100.00.00594.7
Calculated IC50 ~0.95 µM

Visualizations

G cluster_0 Cholinergic Synapse cluster_1 Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptors Postsynaptic Receptors ACh->Receptors Binds & Activates Products Choline + Acetate AChE->Products Inhibitor This compound Inhibitor->AChE Irreversible Inhibition

Caption: Mechanism of Acetylcholinesterase action and its inhibition by this compound.

G start Start: Prepare Reagents (Buffer, AChE, DTNB, ATCh, Inhibitor) plate_setup Dispense Reagents into 96-Well Plate (Buffer, Inhibitor/Vehicle, AChE) start->plate_setup pre_incubation Pre-incubate at 25°C for 15 min plate_setup->pre_incubation add_substrate Initiate Reaction: Add ATCh Substrate pre_incubation->add_substrate measure Measure Absorbance at 412 nm (Kinetic Read for 10-15 min) add_substrate->measure analyze Data Analysis: 1. Calculate Reaction Rates (ΔAbs/min) 2. Calculate % Inhibition 3. Plot Dose-Response Curve measure->analyze end Determine IC50 Value analyze->end

Caption: Experimental workflow for the in vitro AChE inhibition assay.

References

Application Notes and Protocols: Efficacy Studies of Phosfolan-methyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosfolan-methyl is an organophosphorus insecticide that operates as a systemic and contact poison.[1][2] Its primary application is in the control of a variety of sucking, chewing, and boring insects in crops. The efficacy of this compound is attributed to its potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[3] These application notes provide a comprehensive framework for designing and executing efficacy studies of this compound, ensuring robust and reproducible data for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the insect's nervous system.[3][4] Normally, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve signal.[5][6] By irreversibly binding to and inhibiting AChE, this compound leads to the accumulation of acetylcholine in the synapse.[3] This causes continuous stimulation of cholinergic receptors, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[3]

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Stimulates Signal Nerve Signal Termination AChE->Signal Enables Accumulation ACh Accumulation AChE->Accumulation Hyperstimulation Continuous Nerve Firing (Hyperstimulation) Accumulation->Hyperstimulation Paralysis Paralysis & Death Hyperstimulation->Paralysis Phosfolan This compound Inhibition Inhibition Phosfolan->Inhibition Inhibition->AChE G start Hypothesis: This compound is effective against Target Pest invitro Phase 1: In Vitro Assay (AChE Inhibition) start->invitro dose_response Phase 2: In Vivo Bioassay (Dose-Response) invitro->dose_response Informs concentration range data_analysis Data Analysis (IC50, LD50, Mortality %) invitro->data_analysis residual Phase 3: Residual Efficacy Study dose_response->residual Determines application dose dose_response->data_analysis residual->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion G cluster_info Information Flow invitro In Vitro Potency (AChE Inhibition - IC50) invivo In Vivo Toxicity (Dose-Response - LD50) invitro->invivo Guides Dose Selection efficacy Overall Efficacy Profile invitro->efficacy Molecular Target Potency residual Residual Activity (Mortality over Time) invivo->residual Determines Application Rate invivo->efficacy Acute Efficacy residual->efficacy Persistence of Efficacy

References

Application Notes and Protocols for Phosfolan-methyl in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of Phosfolan-methyl in a laboratory setting. This compound is an organophosphorus compound and a potent acetylcholinesterase inhibitor. Extreme caution must be exercised when handling this substance.

Chemical and Physical Properties

This compound is the dimethyl ester analog of Phosfolan. It is also known as Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate.

PropertyValueReference
CAS Number 5120-23-0[1][2]
Molecular Formula C₅H₁₀NO₃PS₂[1]
Molecular Weight 227.2 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Solubility Low solubility in water, soluble in organic solvents[2]

Toxicity Data

This compound is highly toxic. The following data for the closely related compounds Phosfolan and Mephosfolan are provided as an estimate of its toxicity.

ParameterSpeciesRouteValueClassificationReference
LD₅₀ (Phosfolan)RatOral8.9 mg/kgFatal if swallowed[3]
LD₅₀ (Phosfolan)RabbitDermal23 mg/kgFatal in contact with skin[3]
LD₅₀ (Mephosfolan)RatOral8.9 mg/kgFatal if swallowed[4]
LD₅₀ (Mephosfolan)RabbitDermal9.7 mg/kgFatal in contact with skin[4]

GHS Hazard Statements: H300 (Fatal if swallowed), H310 (Fatal in contact with skin)[3][4].

Safety Precautions and Handling

Due to its high toxicity, this compound must be handled with extreme care in a designated area of the laboratory.

Personal Protective Equipment (PPE)
  • Respiratory Protection: A properly fitted NIOSH-approved respirator for organic vapors should be worn at all times when handling the solid or solutions.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Double gloving is recommended.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. A chemical-resistant apron is also recommended.

Engineering Controls
  • All work with this compound (weighing, solution preparation, etc.) must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • A safety shower and eyewash station must be readily accessible.

Experimental Protocols

Preparation of a 10 mM Stock Solution in Acetone

Objective: To prepare a 10 mM stock solution of this compound for use in in vitro assays.

Materials:

  • This compound

  • Anhydrous acetone

  • Calibrated analytical balance

  • Volumetric flask (appropriate size)

  • Micropipettes and sterile, filtered tips

  • Amber glass vial with a PTFE-lined cap for storage

Procedure:

  • Pre-weighing Preparation:

    • Ensure the chemical fume hood is clean and functioning correctly.

    • Gather all necessary materials and place them in the fume hood.

    • Don appropriate PPE.

  • Weighing this compound:

    • Tare a clean, dry weighing boat on the analytical balance.

    • Carefully weigh out the desired amount of this compound (e.g., 2.272 mg for 1 mL of a 10 mM solution).

    • Record the exact weight.

  • Dissolving this compound:

    • Carefully transfer the weighed this compound to the volumetric flask.

    • Add a small amount of anhydrous acetone to the weighing boat to rinse any residual compound and transfer it to the volumetric flask.

    • Add approximately half of the final volume of anhydrous acetone to the volumetric flask.

    • Gently swirl the flask until the this compound is completely dissolved.

  • Final Volume Adjustment:

    • Once dissolved, add anhydrous acetone to the volumetric flask until the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage:

    • Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at -20°C in a designated and clearly marked area.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on acetylcholinesterase activity. This protocol is based on the Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • This compound at various concentrations (serial dilutions from the stock solution) or vehicle control (acetone).

      • DTNB solution.

  • Pre-incubation:

    • Add the AChE enzyme solution to each well.

    • Mix gently and pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the ATCI substrate solution to each well to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a microplate reader.

    • Measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes). The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of AChE inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Spill and Waste Management

Spill Procedure
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent (e.g., a solution of sodium hydroxide to hydrolyze the organophosphate, followed by water and soap).

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional safety office.

    • Do not attempt to clean up the spill yourself.

Waste Disposal
  • All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste.

  • Collect all contaminated materials (e.g., pipette tips, gloves, weighing boats, absorbent materials) in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow your institution's guidelines for hazardous waste disposal.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizations

Acetylcholinesterase_Inhibition_Pathway cluster_Synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding & Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breakdown Products Nerve Impulse Propagation Nerve Impulse Propagation Receptor->Nerve Impulse Propagation Phosfolan_methyl This compound Metabolism Metabolic Activation (P450) Phosfolan_methyl->Metabolism Active_Metabolite Active Metabolite (Oxon) Active_Metabolite->AChE Irreversible Inhibition Metabolism->Active_Metabolite

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental_Workflow start Start prep_solution Prepare this compound Stock Solution start->prep_solution assay_setup Set up 96-well plate: Buffer, Inhibitor, DTNB prep_solution->assay_setup pre_incubation Add AChE Enzyme & Pre-incubate assay_setup->pre_incubation reaction_start Add ATCI Substrate to start reaction pre_incubation->reaction_start measurement Kinetic Measurement (Absorbance at 412 nm) reaction_start->measurement analysis Data Analysis: % Inhibition, IC50 Calculation measurement->analysis end End analysis->end

Caption: Workflow for In Vitro AChE Inhibition Assay.

References

Phosfolan-methyl Formulation for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Phosfolan-methyl is an organophosphate insecticide with significant neurotoxic potential. All handling and experimental procedures should be conducted by trained personnel in a properly equipped laboratory, adhering to all institutional and national safety guidelines for hazardous chemicals. The following information is intended for research purposes only.

Introduction

This compound is an organophosphorus compound that functions as a pro-insecticide. Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] Metabolic activation within the target organism converts this compound into a more potent AChE inhibitor.[1] This irreversible inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[2][3][4] Due to a lack of recent toxicological research, detailed experimental protocols and quantitative data for this compound are limited. The following application notes and protocols have been adapted from established methodologies for other organophosphate compounds and acetylcholinesterase inhibitors.

Data Presentation

CompoundTest OrganismRoute of AdministrationAcute Toxicity (LD50)Reference
PhosfolanRatOral9 mg/kg[5]

It is imperative to conduct thorough dose-response studies to determine the appropriate concentrations for specific experimental models.

Signaling Pathway

The primary signaling pathway affected by this compound is the cholinergic synapse. After metabolic activation, the active metabolite of this compound irreversibly binds to and inhibits acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, causing continuous stimulation of postsynaptic acetylcholine receptors (AChR).

Cholinergic_Synapse_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE AChE ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds Phosfolan_methyl_active Active this compound Phosfolan_methyl_active->AChE Irreversible Inhibition Signal Signal Propagation AChR->Signal

Caption: Inhibition of Acetylcholinesterase at the Cholinergic Synapse.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Appropriate solvent for in vivo studies (e.g., corn oil, polyethylene glycol 400)[6]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Safety Precautions: Work in a chemical fume hood. Wear appropriate PPE.

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Dissolution (for in vitro studies):

    • Add the weighed this compound to a volumetric flask.

    • Add a small amount of DMSO to dissolve the compound.

    • Vortex until fully dissolved.

    • Bring the solution to the final desired volume with DMSO.

    • For example, to make a 10 mM stock solution of this compound (MW: 227.24 g/mol ), dissolve 2.27 mg in 1 mL of DMSO.

  • Dissolution (for in vivo studies):

    • Select a vehicle appropriate for the animal model and route of administration. Corn oil or PEG 400 are common choices.[6]

    • Dissolve the weighed this compound in the chosen vehicle to the desired concentration. Sonication may be required to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Adapted from Ellman's Method)

Objective: To determine the inhibitory effect of this compound on AChE activity in a cell-free system.

Materials:

  • This compound stock solution

  • Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow:

AChE_Inhibition_Assay start Start prep_reagents Prepare Reagents (AChE, DTNB, ATCI, this compound dilutions) start->prep_reagents add_buffer Add Buffer to Wells prep_reagents->add_buffer add_ache Add AChE Solution add_buffer->add_ache add_phosfolan Add this compound or Vehicle Control add_ache->add_phosfolan pre_incubate Pre-incubate (e.g., 15 min at 25°C) add_phosfolan->pre_incubate add_dtbn Add DTNB pre_incubate->add_dtbn add_atci Add ATCI (Substrate) to Initiate Reaction add_dtbn->add_atci measure_abs Measure Absorbance at 412 nm (Kinetic or Endpoint) add_atci->measure_abs analyze Analyze Data (Calculate % Inhibition, IC50) measure_abs->analyze end End analyze->end

Caption: Workflow for an in vitro AChE inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of AChE, DTNB, and ATCI in the phosphate buffer.

    • Prepare serial dilutions of the this compound stock solution in the buffer. Include a vehicle control (DMSO or other solvent).

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • Phosphate buffer

      • AChE solution

      • This compound dilution or vehicle control

  • Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add DTNB solution to all wells.

    • Add ATCI solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over several minutes or as a single endpoint measurement after a fixed time.

  • Data Analysis:

    • The rate of the reaction (change in absorbance over time) is proportional to AChE activity.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Cell-Based Neurotoxicity Assay

Objective: To assess the cytotoxic and neurotoxic effects of this compound on a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • This compound stock solution

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Optional: Assay kits for oxidative stress (e.g., ROS detection) or apoptosis (e.g., caspase activity)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow:

Cell_Neurotoxicity_Workflow start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Adherence) seed_cells->incubate_24h prepare_treatment Prepare this compound Dilutions in Medium incubate_24h->prepare_treatment treat_cells Treat Cells with this compound or Vehicle prepare_treatment->treat_cells incubate_exposure Incubate for Exposure Period (e.g., 24-48h) treat_cells->incubate_exposure assess_viability Assess Cell Viability (e.g., MTT Assay) incubate_exposure->assess_viability optional_assays Optional: Other Assays (ROS, Apoptosis, Neurite Outgrowth) incubate_exposure->optional_assays analyze_data Analyze Data and Determine EC50 assess_viability->analyze_data optional_assays->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based neurotoxicity assay.

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in fresh cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then measure absorbance).

  • Optional Assessments: Other endpoints such as reactive oxygen species (ROS) production, caspase activation, or changes in neurite outgrowth can be measured to further characterize the neurotoxic effects.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration to determine the EC50 value (the effective concentration that causes a 50% reduction in cell viability).

Conclusion

The provided application notes and protocols offer a framework for the experimental use of this compound. Given the limited specific data on this compound, researchers are strongly encouraged to perform preliminary dose-ranging studies and to consult literature on similar organophosphate insecticides to refine these methodologies for their specific research needs. All work should be conducted with the utmost attention to safety protocols.

References

Application of Phosfolan-methyl in Insecticide Resistance Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Phosfolan-methyl in insecticide resistance research. This compound is an organophosphate insecticide that acts as an acetylcholinesterase (AChE) inhibitor.[1] Understanding the mechanisms by which insects develop resistance to this compound is crucial for developing effective pest management strategies and for the discovery of new insecticides.

Mechanism of Action

This compound's primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1]

Below is a diagram illustrating the signaling pathway of acetylcholine at the synapse and the inhibitory effect of this compound.

Acetylcholine Signaling Pathway and this compound Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synapse Acetylcholine (ACh) ACh_vesicle->ACh_synapse exocytosis Ca_ion Ca²⁺ Influx Ca_ion->ACh_vesicle causes release of Nerve_impulse Nerve Impulse Nerve_impulse->Ca_ion triggers AChE Acetylcholinesterase (AChE) ACh_synapse->AChE is hydrolyzed by ACh_receptor ACh Receptor ACh_synapse->ACh_receptor binds to Phosfolan_methyl This compound Phosfolan_methyl->AChE inhibits Na_channel Na⁺ Channel Opens ACh_receptor->Na_channel activates Postsynaptic_impulse Postsynaptic Nerve Impulse Na_channel->Postsynaptic_impulse generates

Caption: Acetylcholine signaling and this compound's inhibitory action.

Mechanisms of Resistance to this compound

Insects can develop resistance to this compound through two primary mechanisms:

  • Target-Site Insensitivity: This involves mutations in the gene encoding AChE, leading to an altered enzyme structure that is less sensitive to inhibition by this compound.

  • Metabolic Resistance: This is characterized by the increased production of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CCEs), which metabolize and detoxify the insecticide before it can reach its target site.[2]

The workflow for investigating these resistance mechanisms is outlined below.

Workflow for Investigating this compound Resistance Start Insect Population (Susceptible vs. Suspected Resistant) Bioassay Toxicity Bioassay (Determine LC50) Start->Bioassay Resistant_Confirmed Resistance Confirmed (High Resistance Ratio) Bioassay->Resistant_Confirmed Mechanism_Investigation Mechanism Investigation Resistant_Confirmed->Mechanism_Investigation Target_Site Target-Site Insensitivity Mechanism_Investigation->Target_Site Metabolic Metabolic Resistance Mechanism_Investigation->Metabolic AChE_Assay AChE Inhibition Assay (Determine Ki or I50) Target_Site->AChE_Assay Sequencing AChE Gene Sequencing Target_Site->Sequencing Detox_Enzyme_Assay Detoxification Enzyme Assays (P450, GST, CCE) Metabolic->Detox_Enzyme_Assay Gene_Expression Gene Expression Analysis (qPCR) Metabolic->Gene_Expression Data_Analysis Data Analysis and Conclusion AChE_Assay->Data_Analysis Sequencing->Data_Analysis Detox_Enzyme_Assay->Data_Analysis Gene_Expression->Data_Analysis

Caption: Experimental workflow for this compound resistance studies.

Data Presentation: Quantitative Analysis of Resistance

A critical step in resistance studies is the quantification of the level of resistance. This is typically expressed as the Resistance Ratio (RR), which is the ratio of the lethal concentration (LC50) or lethal dose (LD50) of the resistant strain to that of the susceptible strain.

Table 1: Toxicity of this compound to Susceptible and Resistant Strains of Spodoptera littoralis

StrainSelection StatusLD50 (µg/g)Resistance Ratio (RR)
Field-collectedUnselected (Susceptible)19.05-
Lab-selectedSelected with Phosfolan (12 generations)135.217.1

Data sourced from a study on the Egyptian cotton leafworm, Spodoptera littoralis.[1]

While specific data for this compound on target-site insensitivity and metabolic resistance is limited in publicly available literature, the following tables illustrate how such data would be presented.

Table 2: Hypothetical Acetylcholinesterase Inhibition by this compound

StrainAChE GenotypeI50 (µM)Fold-Insensitivity
SusceptibleWild-type0.5-
ResistantMutant15.030.0

Table 3: Hypothetical Gene Expression in Response to this compound Exposure

GeneGene FamilyStrainFold Change (vs. Susceptible)
CYP6B6Cytochrome P450Resistant15.2
GSTe2Glutathione S-TransferaseResistant8.5
CCEae3aCarboxylesteraseResistant5.1

Experimental Protocols

Toxicity Bioassay (LD50/LC50 Determination)

This protocol is used to determine the concentration of this compound that is lethal to 50% of the test insect population.

Materials:

  • This compound (technical grade)

  • Appropriate solvent (e.g., acetone)

  • Insect diet or leaf discs

  • Petri dishes or multi-well plates

  • Test insects (e.g., larvae of Spodoptera littoralis)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution to create a range of concentrations.

  • Treatment: Apply a known volume of each dilution to the insect diet or leaf discs. Allow the solvent to evaporate completely. A control group should be treated with the solvent only.

  • Exposure: Place a known number of insects (e.g., 10-20 larvae) into each petri dish or well containing the treated diet/leaf.

  • Incubation: Incubate the insects under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Mortality Assessment: Record the number of dead insects at specified time points (e.g., 24, 48, 72 hours).

  • Data Analysis: Use probit analysis to calculate the LC50 or LD50 values and their 95% confidence intervals.

Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the activity of AChE in the presence and absence of this compound to determine the degree of enzyme inhibition.

Materials:

  • Insect homogenates (from susceptible and resistant strains)

  • Phosphate buffer

  • Acetylthiocholine iodide (ATChI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound

  • Microplate reader

Procedure:

  • Insect Homogenization: Homogenize individual insects in phosphate buffer on ice. Centrifuge the homogenate and collect the supernatant containing the AChE.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Assay Preparation: In a 96-well plate, add the insect homogenate, DTNB, and varying concentrations of this compound. A control well should contain no inhibitor.

  • Reaction Initiation: Start the reaction by adding the substrate (ATChI).

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration. Determine the I50 value (the concentration of inhibitor that causes 50% enzyme inhibition). For more detailed kinetic analysis, determine the inhibition constant (Ki).

Gene Expression Analysis by qPCR

This protocol quantifies the expression levels of detoxification genes potentially involved in metabolic resistance.

Materials:

  • Insects (exposed to this compound and unexposed controls)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target detoxification genes and reference genes

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from individual insects or pools of insects using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.

  • Thermal Cycling: Run the qPCR reaction in a thermal cycler with appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes in the resistant strain compared to the susceptible strain using the 2-ΔΔCt method, normalized to one or more stable reference genes.

Conclusion

The study of this compound resistance in insects is a multifaceted process that involves toxicological, biochemical, and molecular approaches. The protocols and data presentation formats outlined in these application notes provide a framework for researchers to systematically investigate and quantify insecticide resistance. This knowledge is essential for the development of sustainable pest management strategies and the design of novel insecticides that can overcome existing resistance mechanisms.

References

Application Notes and Protocols for the GC-MS Analysis of Phosfolan-methyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosfolan-methyl, with the IUPAC name N-dimethoxyphosphoryl-1,3-dithiolan-2-imine, is an organophosphorus pesticide.[1] Its chemical formula is C5H10NO3PS2 and it has a molecular weight of 227.2 g/mol .[1] The analysis of this compound residues in various matrices, such as agricultural products and environmental samples, is crucial for ensuring food safety and monitoring environmental contamination. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of this compound due to its high sensitivity and selectivity.[2] For complex matrices, tandem mass spectrometry (GC-MS/MS) is often preferred to overcome matrix effects and achieve lower detection limits.[3][4][5]

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound. Method optimization and validation are essential for specific sample matrices.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples.[3][4]

  • Sample Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g) into a centrifuge tube. For solid samples, add an appropriate amount of water to facilitate extraction.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). The salt composition helps to induce phase separation and partitioning of the analytes.

    • Seal the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at a high speed (e.g., >3000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer (e.g., 1-6 mL) and transfer it to a d-SPE cleanup tube.

    • The d-SPE tube contains a combination of sorbents to remove interfering matrix components. A common combination for many food matrices is primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove nonpolar interferences. Graphitized carbon black (GCB) can be used, but may lead to the loss of planar pesticides.[3]

    • Vortex the tube for 30 seconds to 1 minute.

    • Centrifuge for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned extract to a new vial.

    • The extract can be directly analyzed or concentrated and reconstituted in a solvent more compatible with the GC-MS system, such as hexane or acetone.[3] Evaporation with a gentle stream of nitrogen is a common concentration technique.[6]

    • Matrix-matched standards should be used for calibration to compensate for matrix enhancement or suppression effects.[7]

2. GC-MS/MS Analysis Protocol

  • Instrumentation: A gas chromatograph coupled to a tandem quadrupole mass spectrometer (GC-MS/MS) is recommended for selective and sensitive analysis.[3][4][8]

  • Gas Chromatography (GC) Conditions:

    • Column: A capillary column with a mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, TR-Pesticide), is suitable for pesticide analysis.[4][8] A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[4][8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[8][9]

    • Injector: A split/splitless or programmed temperature vaporization (PTV) injector is typically used. For trace analysis, splitless injection is preferred.[4]

    • Injector Temperature: 250 °C.[8][9]

    • Oven Temperature Program: An optimized temperature program is crucial for good chromatographic separation. A typical program might be:

      • Initial temperature: 70-80 °C, hold for 1-2 minutes.

      • Ramp: Increase to 150-180 °C at a rate of 20-25 °C/min.

      • Ramp 2: Increase to 280-300 °C at a rate of 5-10 °C/min.

      • Final hold: Hold at 280-300 °C for 5-10 minutes.[8][10]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 200-230 °C.[9]

    • Transfer Line Temperature: 250-280 °C.[8][9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is highly recommended for its selectivity and sensitivity in complex matrices.[3] Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

    • Solvent Delay: A solvent delay of 3-5 minutes is used to prevent the solvent peak from entering the mass spectrometer.[9]

Quantitative Data

The following table summarizes typical quantitative performance parameters that should be validated for the analysis of this compound. The values presented are for illustrative purposes and will vary depending on the matrix, instrumentation, and specific method conditions.

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.001 - 0.01 mg/kgThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) 0.005 - 0.05 mg/kgThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (R²) > 0.99The correlation coefficient of the calibration curve, indicating the linearity of the detector response over a range of concentrations.
Recovery (%) 70 - 120%The percentage of the known amount of analyte that is recovered during the sample preparation and analysis process.[5][8]
Precision (RSD%) < 20%The relative standard deviation of replicate measurements, indicating the precision of the method.

Visualizations

G Overall Workflow for this compound Analysis A Sample Receipt and Homogenization B Sample Extraction (QuEChERS) A->B Acetonitrile Extraction C Extract Cleanup (d-SPE) B->C Transfer Supernatant D GC-MS/MS Analysis C->D Inject Cleaned Extract E Data Processing and Quantification D->E Acquire Data F Reporting E->F Generate Results

Caption: Overall workflow for this compound analysis.

G Detailed QuEChERS Sample Preparation Workflow cluster_extraction Extraction Step cluster_cleanup Cleanup Step (d-SPE) A 1. Weigh 10g Homogenized Sample B 2. Add 10mL Acetonitrile A->B C 3. Add QuEChERS Salts B->C D 4. Shake Vigorously (1 min) C->D E 5. Centrifuge (5 min) D->E F 6. Transfer Acetonitrile Supernatant E->F Supernatant G 7. Add to d-SPE Tube (PSA/C18) F->G H 8. Vortex (1 min) G->H I 9. Centrifuge (5 min) H->I J 10. Collect Final Extract for GC-MS/MS I->J Cleaned Extract

Caption: Detailed QuEChERS sample preparation workflow.

References

High-performance liquid chromatography (HPLC) methods for Phosfolan-methyl

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of Phosfolan-methyl in various matrices using High-Performance Liquid Chromatography (HPLC). The methods described are based on established analytical procedures for organophosphorus pesticides and may require optimization for specific laboratory conditions and sample types.

Introduction

This compound is an organophosphorus insecticide and acaricide. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the determination of this compound. This document outlines recommended HPLC and LC-MS/MS methods, including sample preparation, chromatographic conditions, and data analysis.

Method 1: Reversed-Phase HPLC-UV for Organophosphorus Pesticides (Adapted for this compound)

This method is adapted from established protocols for the analysis of other organophosphorus pesticides, such as Azinphos-methyl, Phosalone, Diazinon, and Chlorpyrifos, and can serve as a starting point for the analysis of this compound.[1][2]

Chromatographic Conditions
ParameterCondition
Column C8 or C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV Detector at 224 nm (Note: Wavelength may need optimization for this compound)
Injection Volume 20 µL
Column Temperature Ambient
Sample Preparation: Solid-Phase Extraction (SPE)
  • Extraction: Homogenize 50 g of the sample (e.g., fruit) and extract with a mixture of Hexane:Acetone (1:1, v/v).

  • Cleanup: Load the extract onto a C18 SPE cartridge.

  • Elution: Elute the cartridge with hexane.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

Method 2: LC-MS/MS for Multi-Residue Analysis of Pesticides Including this compound

This highly sensitive and selective method is suitable for the determination of this compound residues in complex matrices such as plant-based foods.[3]

Chromatographic and MS Conditions
ParameterCondition
Column C18 or equivalent
Mobile Phase A: 2 mmol/L Ammonium formate with 0.01% Formic acid in Water
B: 2 mmol/L Ammonium formate with 0.01% Formic acid in Methanol
Gradient Optimized for separation of 331 pesticides
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
MS Instrument Triple Quadrupole Mass Spectrometer (e.g., Waters™ Xevo TQS)
Ionization Mode Electrospray Ionization (ESI), positive mode
Capillary Voltage 2.0 kV
Sample Preparation: QuEChERS-based Method
  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of 1% acetic acid in acetonitrile.

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride, shake vigorously, and centrifuge.

  • Cleanup (d-SPE): Take an aliquot of the supernatant and add it to a microcentrifuge tube containing a mixture of PSA (primary secondary amine), C18, and anhydrous magnesium sulfate. Vortex and centrifuge.

  • Analysis: Dilute the final extract with the mobile phase before injection into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the LC-MS/MS method for pesticide residue analysis, which includes this compound.[3]

ParameterValue
Linearity (Concentration Range) 0.01 to 0.2 mg/L
Correlation Coefficient (R²) > 0.9950
Recoveries 67.2% to 108%
Relative Standard Deviations (RSD) 3.5% to 8.5%
Limit of Quantitation (LOQ) < 10 µg/kg

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection HPLC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for HPLC analysis of this compound.

Caption: QuEChERS-based sample preparation for LC-MS/MS analysis.

References

Application Notes and Protocols: Radiolabeling Phosfolan-methyl for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosfolan-methyl is an organophosphorus insecticide and acaricide used to control a variety of sucking and chewing insects on crops such as cotton and vegetables. Understanding the metabolic fate of this compound in target organisms, non-target organisms, and the environment is crucial for assessing its efficacy, potential toxicity, and environmental impact. Radiolabeling is a powerful technique that enables the sensitive and specific tracking of a molecule and its metabolites through biological and environmental systems.

These application notes provide a comprehensive overview of the methodologies for radiolabeling this compound and conducting metabolic studies. The protocols are designed to be a valuable resource for researchers in pesticide science, toxicology, and environmental chemistry.

Radiolabeling of this compound

The choice of radionuclide and the position of the label within the this compound molecule are critical for obtaining meaningful data from metabolic studies. Carbon-14 (¹⁴C) is the most common isotope used for this purpose due to its long half-life and the ability to incorporate it into stable positions within the carbon skeleton of the molecule. Labeling the imino carbon of the dithiolane ring is a common strategy, as this part of the molecule is involved in key metabolic transformations.

Protocol: Synthesis of [¹⁴C]-Phosfolan-methyl

This protocol provides a general outline for the synthesis of this compound radiolabeled at the imino carbon of the dithiolane ring.

Materials:

  • [¹⁴C]-labeled 2-imino-1,3-dithiolane

  • Dimethyl phosphite

  • Carbon tetrachloride

  • Triethylamine

  • Anhydrous diethyl ether

  • Standard laboratory glassware for organic synthesis

  • Thin-layer chromatography (TLC) apparatus

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve [¹⁴C]-labeled 2-imino-1,3-dithiolane and an equimolar amount of dimethyl phosphite in anhydrous diethyl ether.

  • Reaction Initiation: Cool the mixture in an ice bath and add a solution of carbon tetrachloride and triethylamine in diethyl ether dropwise with constant stirring under a nitrogen atmosphere.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the precipitate with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude [¹⁴C]-phosfolan-methyl using column chromatography or preparative HPLC.

  • Radiochemical Purity and Specific Activity Determination: Determine the radiochemical purity of the final product using analytical HPLC with a radioactivity detector. The specific activity (e.g., in mCi/mmol) can be calculated by quantifying the amount of product and its total radioactivity using a liquid scintillation counter.

Metabolic Studies of this compound

Radiolabeled this compound is an invaluable tool for elucidating its metabolic pathways in various biological systems, including mammals, plants, and soil microorganisms.

Mammalian Metabolism

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in a mammalian model (e.g., rats).

Experimental Workflow:

Mammalian_Metabolism_Workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis Dosing Oral or Dermal Administration of [¹⁴C]-Phosfolan-methyl to Rats Urine_Feces Urine and Feces Collection (at timed intervals) Dosing->Urine_Feces Blood Blood Sampling (at timed intervals) Dosing->Blood Tissues Tissue Harvesting (at termination) Dosing->Tissues Quantification Quantification of Total Radioactivity (LSC) Urine_Feces->Quantification Extraction Extraction of Metabolites Urine_Feces->Extraction Blood->Quantification Blood->Extraction Tissues->Quantification Tissues->Extraction Separation Chromatographic Separation (HPLC, TLC) Extraction->Separation Identification Metabolite Identification (MS, NMR) Separation->Identification

Figure 1: Experimental workflow for mammalian metabolism studies.

Protocol:

  • Animal Dosing: Administer a known dose and specific activity of [¹⁴C]-phosfolan-methyl to rats, typically via oral gavage or dermal application.

  • Sample Collection: House the animals in metabolic cages that allow for the separate collection of urine and feces at predetermined time intervals (e.g., 6, 12, 24, 48, 72, and 96 hours). Collect blood samples at various time points. At the end of the study, euthanize the animals and collect various tissues (liver, kidney, fat, muscle, brain, etc.).

  • Sample Processing and Analysis:

    • Homogenize tissue samples.

    • Determine the total radioactivity in aliquots of urine, feces, blood, and tissue homogenates using a liquid scintillation counter.

    • Extract metabolites from the samples using appropriate organic solvents.

    • Profile the metabolites using radio-TLC or radio-HPLC.

    • Identify the structure of the metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Pathway in Mammals:

The metabolism of this compound in rats primarily involves hydrolysis of the P-N bond, leading to the opening of the dithiolane ring and subsequent degradation.

Mammalian_Metabolic_Pathway Phosfolan_methyl This compound Iminodithiolane 2-Imino-1,3-dithiolane Phosfolan_methyl->Iminodithiolane Hydrolysis (P-N Cleavage) Thiocyanate Thiocyanate Ion (SCN⁻) Iminodithiolane->Thiocyanate Ring Opening & Degradation Urine_Excretion Urinary Excretion Iminodithiolane->Urine_Excretion CO2 CO₂ Thiocyanate->CO2 Further Metabolism Thiocyanate->Urine_Excretion

Figure 2: Proposed metabolic pathway of this compound in mammals.

Quantitative Data:

Studies on the related compound, mephosfolan, in rats have shown that the major route of degradation is hydrolysis to iminodithiolane, which is then converted to thiocyanate and ultimately carbon dioxide. Thiocyanate is a major metabolite found in tissues and is also excreted in the urine, accounting for a significant portion of the administered dose.

Table 1: Representative Distribution of Radioactivity in Rats Following Oral Administration of a Radiolabeled Phosfolan Analog

Sample% of Administered Dose (Representative Values)
Urine 40 - 50%
- Thiocyanate20 - 25%
- Other Metabolites20 - 25%
Feces 30 - 40%
Tissues (at 96h)
- Liver1 - 2%
- Kidney0.5 - 1%
- Fat2 - 3%
- Remaining Carcass5 - 10%
**Expired Air (CO₂) **5 - 10%

Note: These are representative values based on studies of closely related compounds and may vary depending on the specific experimental conditions.

Plant Metabolism

Objective: To investigate the uptake, translocation, and metabolism of this compound in plants (e.g., cotton).

Experimental Workflow:

Plant_Metabolism_Workflow cluster_application Application cluster_sampling Sampling cluster_analysis Analysis Application Foliar Application or Soil Treatment with [¹⁴C]-Phosfolan-methyl Plant_Parts Harvesting of Plant Parts (Leaves, Stems, Roots, Fruits) at Timed Intervals Application->Plant_Parts Quantification Quantification of Total Radioactivity (Combustion/LSC) Plant_Parts->Quantification Extraction Extraction of Parent and Metabolites Plant_Parts->Extraction Separation Chromatographic Separation (HPLC, TLC) Extraction->Separation Identification Metabolite Identification (MS, NMR) Separation->Identification Plant_Metabolic_Pathway Phosfolan_methyl This compound Hydroxymethyl_Phosfolan Hydroxymethyl-phosfolan Phosfolan_methyl->Hydroxymethyl_Phosfolan Oxidation Iminodithiolane 2-Imino-1,3-dithiolane Phosfolan_methyl->Iminodithiolane Hydrolysis Glucoside_Conjugate Glucoside Conjugate Hydroxymethyl_Phosfolan->Glucoside_Conjugate Conjugation Thiocyanate Thiocyanate Ion (SCN⁻) Iminodithiolane->Thiocyanate

Troubleshooting & Optimization

Technical Support Center: Phosfolan-methyl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Phosfolan-methyl. It includes a detailed, representative experimental protocol, a troubleshooting guide to address common issues, and frequently asked questions.

Troubleshooting Guide

Encountering issues during the synthesis of this compound is common. This guide provides a structured approach to identifying and resolving potential problems.

dot

SynthesisPathway PCl3 Phosphorus Trichloride DEP Diethyl Phosphorodithioate PCl3->DEP Reaction Thiol Suitable Thiol Thiol->DEP Reaction PhosfolanMethyl This compound DEP->PhosfolanMethyl Condensation Methylamine Methylamine Methylamine->PhosfolanMethyl Byproducts By-products PhosfolanMethyl->Byproducts Purification needed ExperimentalWorkflow setup Reaction Setup (Inert Atmosphere, 0°C) addition Dropwise Addition of Methylamine Solution setup->addition reaction Reaction at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Work-up (Extraction and Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Technical Support Center: Overcoming Phosfolan-methyl Stability Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the stability challenges of Phosfolan-methyl in aqueous solutions.

Introduction

This compound, an organophosphorus compound, is susceptible to degradation in aqueous environments, which can significantly impact experimental reproducibility and outcomes. The primary degradation pathway for analogous compounds is hydrolysis, which is highly dependent on the pH and temperature of the solution. This guide offers practical solutions and detailed protocols to mitigate these stability issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?

A1: Loss of activity is likely due to the chemical instability of this compound in your aqueous solution. Like many organophosphorus pesticides, it can degrade under certain conditions. The most common cause is hydrolysis, especially if your solution has a pH outside the optimal stability range. For the closely related compound Phosfolan, instability is observed at a pH greater than 9 (alkaline hydrolysis) and less than 2 (acid-catalyzed hydrolysis)[1]. It is highly probable that this compound exhibits similar behavior.

Q2: What is the optimal pH range for storing aqueous solutions of this compound?

Q3: How does temperature affect the stability of this compound solutions?

A3: Temperature significantly accelerates the degradation of most organophosphorus pesticides[1][2]. For every 10°C increase in temperature, the rate of hydrolysis can increase several-fold. To ensure the stability of your this compound solutions, it is crucial to store them at low temperatures, such as 4°C for short-term storage and -20°C or lower for long-term storage.

Q4: Can light exposure affect the stability of my this compound solution?

A4: Yes, photolysis (degradation by light) can be a significant degradation pathway for some organophosphorus pesticides[3]. To prevent photodegradation, it is recommended to store this compound solutions in amber vials or otherwise protected from light.

Q5: What are the expected degradation products of this compound in an aqueous solution?

A5: Based on the metabolic pathway of the closely related compound Phosfolan, the primary degradation of this compound is expected to occur via hydrolysis of the P-N bond to form iminodithiolane and a corresponding phosphate derivative. Further degradation of iminodithiolane can lead to the formation of thiocyanate and eventually carbon dioxide[1].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock or working solutions.Prepare fresh solutions for each experiment. Buffer the aqueous solution to a pH between 4 and 7. Store stock solutions in a suitable organic solvent at -20°C.
Loss of compound potency over time Hydrolysis due to inappropriate pH of the aqueous solution.Measure the pH of your solution and adjust it to the 4-7 range using an appropriate buffer system (e.g., phosphate or citrate buffer).
Precipitate formation in the solution Poor solubility or degradation leading to insoluble products.Ensure the concentration of this compound is within its solubility limit in the chosen solvent system. If degradation is suspected, analyze the precipitate to identify its composition.
Unexpected peaks in analytical chromatograms (HPLC, GC) Presence of degradation products.Compare the chromatogram of a freshly prepared standard to your aged solution. Identify potential degradation products by mass spectrometry (MS) and compare with the expected degradation pathway.

Experimental Protocols

Protocol 1: Determining the Hydrolytic Stability of this compound

This protocol outlines a general procedure to determine the hydrolysis rate of this compound at different pH values.

Materials:

  • This compound analytical standard

  • HPLC-grade water

  • Buffer solutions (pH 4, 7, and 9)

  • Constant temperature incubator or water bath

  • HPLC-UV or HPLC-MS/MS system

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution.

  • Prepare Test Solutions: In separate volumetric flasks, add a small aliquot of the stock solution to each buffer (pH 4, 7, and 9) to achieve a final concentration suitable for analysis (e.g., 1-10 µg/mL). Ensure the volume of organic solvent from the stock solution is minimal (e.g., <1%) to avoid co-solvent effects.

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C, 40°C, and 50°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each test solution.

  • Analysis: Immediately analyze the samples by a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH and temperature condition. The slope of the linear regression will be the negative of the pseudo-first-order rate constant (-k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Analytical Method for this compound and its Potential Degradation Products by HPLC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Monitoring: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These will need to be determined by infusing a standard solution of this compound and its potential degradation products (if available) to identify the parent and fragment ions. For this compound (C₅H₁₀NO₃PS₂), the protonated molecule [M+H]⁺ would be m/z 228.0. For the primary hydrolysis product, iminodithiolane (C₃H₅NS₂), the protonated molecule [M+H]⁺ would be m/z 119.9.

Visualizations

Hydrolysis_Pathway Phosfolan_methyl This compound (C₅H₁₀NO₃PS₂) Iminodithiolane 2-Imino-1,3-dithiolane Phosfolan_methyl->Iminodithiolane Hydrolysis (pH > 9 or pH < 2) Phosphate_derivative Dimethyl phosphoramidic acid Phosfolan_methyl->Phosphate_derivative Hydrolysis Thiocyanate Thiocyanate (SCN⁻) Iminodithiolane->Thiocyanate Further Degradation CO2 Carbon Dioxide (CO₂) Thiocyanate->CO2 Metabolism

Caption: Proposed hydrolysis pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Test Prepare Test Solutions Prep_Stock->Prep_Test Prep_Buffers Prepare Buffer Solutions (pH 4, 7, 9) Prep_Buffers->Prep_Test Incubate Incubate at Constant Temperatures (25, 40, 50°C) Prep_Test->Incubate Sample Sample at Time Intervals Incubate->Sample HPLC_Analysis Analyze by HPLC-MS/MS Sample->HPLC_Analysis Data_Analysis Calculate Rate Constant and Half-life HPLC_Analysis->Data_Analysis

Caption: Workflow for determining hydrolytic stability.

Troubleshooting_Logic box box Start Inconsistent Results? Check_pH Is pH of solution between 4 and 7? Start->Check_pH Check_Temp Is solution stored at low temperature? Check_pH->Check_Temp Yes Solution1 Adjust pH to 4-7 using a buffer. Check_pH->Solution1 No Check_Light Is solution protected from light? Check_Temp->Check_Light Yes Solution2 Store at 4°C (short-term) or -20°C (long-term). Check_Temp->Solution2 No Check_Freshness Was the solution freshly prepared? Check_Light->Check_Freshness Yes Solution3 Store in amber vials or in the dark. Check_Light->Solution3 No Solution4 Prepare fresh solutions before each experiment. Check_Freshness->Solution4 No End Problem Resolved Check_Freshness->End Yes Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting logic for stability issues.

References

Optimizing Phosfolan-methyl Dosage for Insect Bioassays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Phosfolan-methyl for insect bioassays. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is an organophosphate insecticide.[1] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine. When AChE is inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous nerve impulses, which results in paralysis and ultimately the death of the insect.[1]

Q2: What is the first step in determining the optimal dosage of this compound for my target insect?

A2: The first and most critical step is to perform a dose-response experiment, also known as a range-finding study. This involves exposing your target insect to a wide range of this compound concentrations to determine the concentrations that cause 0% and 100% mortality. This initial experiment will help you select a narrower range of concentrations for more detailed studies to determine the LC50 or LD50.

Q3: What is the difference between LC50 and LD50?

A3: LC50 (Lethal Concentration 50) is the concentration of a substance in a medium (e.g., water or air) that is expected to cause death in 50% of a group of test animals. LD50 (Lethal Dose 50) is the single dose of a substance that is expected to cause death in 50% of a group of test animals when administered by a particular route (e.g., topical application or injection). The choice between determining LC50 or LD50 depends on your experimental design and the method of insecticide application.

Q4: In what solvent should I dissolve this compound for my bioassays?

A4: this compound is soluble in acetone, which is a common solvent for preparing insecticide solutions for bioassays. Always use a high-purity grade of acetone to avoid introducing confounding variables into your experiments. A control group treated with acetone only is essential to ensure that the solvent itself does not cause any mortality or adverse effects.

Q5: How can I investigate the sublethal effects of this compound?

A5: Sublethal effects occur at concentrations that do not cause immediate mortality but may impact the insect's physiology, behavior, or reproduction. To study these effects, you should use concentrations below the determined LC50/LD50. Monitored parameters could include changes in feeding behavior, locomotion, mating, oviposition, and development.

Troubleshooting Guides

Problem 1: High mortality in the control group.
  • Possible Cause: Contamination of the acetone or other materials.

    • Solution: Use fresh, high-purity acetone. Ensure all glassware, pipettes, and other equipment are thoroughly cleaned and rinsed with acetone before use.

  • Possible Cause: Unhealthy or stressed insects.

    • Solution: Use insects from a healthy, thriving colony. Avoid using insects that are too old, too young, or have been subjected to environmental stress.

  • Possible Cause: The solvent is toxic to the insect species.

    • Solution: While acetone is a common solvent, some insect species may be particularly sensitive. If you suspect solvent toxicity, you may need to explore alternative, less toxic solvents.

Problem 2: Inconsistent or highly variable results between replicates.
  • Possible Cause: Inaccurate dilutions of this compound.

    • Solution: Prepare stock solutions and serial dilutions carefully. Use calibrated micropipettes and change tips between each concentration.

  • Possible Cause: Uneven application of the insecticide.

    • Solution: In a topical application, ensure the droplet is applied to the same location on each insect. In a vial or filter paper bioassay, ensure the insecticide solution is evenly coated and the solvent has fully evaporated.

  • Possible Cause: Variation in insect size or age.

    • Solution: Use insects of a uniform age and size for your bioassays.

Problem 3: No mortality observed even at high concentrations.
  • Possible Cause: Insecticide resistance in the target population.

    • Solution: If you are working with a field-collected population, it is possible they have developed resistance to organophosphates. You may need to test a known susceptible population to confirm the efficacy of your this compound solution.

  • Possible Cause: Degradation of the this compound stock solution.

    • Solution: Store your this compound stock solution in a cool, dark place and prepare fresh dilutions for each experiment.

  • Possible Cause: Incorrect experimental procedure.

    • Solution: Review your protocol carefully to ensure all steps are being followed correctly.

Quantitative Data Summary

Due to the limited availability of publicly accessible, specific LD50 values for this compound across a wide range of insect species, the following tables are provided as illustrative examples. Researchers must determine the precise LD50/LC50 for their specific insect species and experimental conditions through rigorous dose-response studies.

Table 1: Example LD50 Values for Phosfolan (a related compound) for Topical Application

Insect SpeciesLD50 (µg/g of body weight)
Spodoptera littoralis (Cotton Leafworm)0.75 - 1.0
Jassids & Whiteflies0.5
Trichoplusia ni (Cabbage Looper)1.0
Thrips tabaci (Onion Thrips)30 g/100 L (as a spray concentration)

Data for Phosfolan, a closely related organophosphate, is presented to provide an estimated range of toxicity. Actual values for this compound may vary.

Table 2: Example Concentration Range for a Dose-Response Bioassay

Concentration (µg/µL)Volume Applied (µL)Dose per Insect (µg)
0 (Control - Acetone only)10
0.0110.01
0.0510.05
0.110.1
0.510.5
1.011.0
5.015.0

This is an example range. The actual concentrations used should be determined from a preliminary range-finding study.

Experimental Protocols

Protocol 1: Topical Application Bioassay

This method is used to determine the LD50 of this compound.

Materials:

  • This compound

  • High-purity acetone

  • Micropipettes and tips

  • Glass vials or petri dishes

  • CO2 or cold anesthesia for immobilizing insects

  • Target insects of uniform age and size

  • Forceps

Methodology:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations to be tested. Include a control of acetone only.

  • Insect Immobilization:

    • Briefly anesthetize the insects using CO2 or by placing them on a cold surface.

  • Topical Application:

    • Using a micropipette, apply a small, precise volume (e.g., 1 µL) of the this compound solution to the dorsal thorax of each insect.

    • Treat a separate group of insects with acetone only to serve as the control.

  • Observation:

    • Place the treated insects in clean containers with access to food and water.

    • Record mortality at regular intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Use probit analysis to calculate the LD50 value and its confidence limits.

Protocol 2: Vial Bioassay

This method is used to determine the LC50 of this compound.

Materials:

  • This compound

  • High-purity acetone

  • Glass scintillation vials (20 mL)

  • Micropipettes and tips

  • Vortex mixer

  • Target insects

Methodology:

  • Preparation of Vials:

    • Prepare a range of this compound concentrations in acetone.

    • Pipette a known volume (e.g., 500 µL) of each concentration into a separate glass vial. Include a control vial with acetone only.

    • Roll and agitate the vials until the acetone has completely evaporated, leaving a thin film of the insecticide on the inner surface.

  • Insect Exposure:

    • Introduce a known number of insects (e.g., 10-20) into each vial.

    • Cap the vials with breathable stoppers.

  • Observation:

    • Record the number of dead or moribund insects at regular intervals.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Use probit analysis to determine the LC50 value.

Visualizations

Phosfolan_Methyl_Mode_of_Action cluster_synapse Synapse Phosfolan_methyl This compound AChE Acetylcholinesterase (AChE) Phosfolan_methyl->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh No Hydrolysis Synaptic_Cleft Synaptic Cleft Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Synaptic_Cleft->AChE Hydrolysis Nerve_Impulse Continuous Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Paralysis Paralysis & Death Nerve_Impulse->Paralysis

Caption: Mode of action of this compound.

Bioassay_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_data Data Analysis cluster_troubleshooting Troubleshooting Stock_Solution Prepare Stock Solution Serial_Dilutions Create Serial Dilutions Stock_Solution->Serial_Dilutions Range_Finding Range-Finding Study Serial_Dilutions->Range_Finding Dose_Response Dose-Response Assay Range_Finding->Dose_Response Record_Mortality Record Mortality Dose_Response->Record_Mortality Probit_Analysis Probit Analysis Record_Mortality->Probit_Analysis Calculate_LD50 Calculate LD50/LC50 Probit_Analysis->Calculate_LD50 Check_Controls Check Control Mortality Calculate_LD50->Check_Controls Verify_Dilutions Verify Dilutions Calculate_LD50->Verify_Dilutions Assess_Insects Assess Insect Health Calculate_LD50->Assess_Insects

Caption: General workflow for an insect bioassay.

References

Technical Support Center: Troubleshooting Phosfolan-methyl Degradation in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the degradation of Phosfolan-methyl during experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound concentration is decreasing in my aqueous solution during storage. What are the likely causes?

A1: Degradation of this compound in aqueous solutions is primarily influenced by pH and temperature. It is known to be unstable under alkaline and strongly acidic conditions.

  • pH: this compound is most stable in neutral or slightly acidic solutions. Hydrolysis, the chemical breakdown by reaction with water, is accelerated at a pH above 9 and below 2.

  • Temperature: Higher temperatures will increase the rate of degradation. For optimal stability, solutions should be stored at low temperatures, such as 2-8°C, and for long-term storage, freezing is recommended.[1]

  • Microbial Contamination: Microorganisms can metabolize this compound, leading to its degradation. Ensure your solutions are sterile, especially for long-term experiments.

Troubleshooting Steps:

  • Verify pH: Measure the pH of your solution. If it is outside the optimal range (pH 4-7), adjust it using an appropriate buffer system.

  • Control Temperature: Ensure your samples are stored at the recommended temperature. Avoid repeated freeze-thaw cycles.

  • Ensure Sterility: For long-term studies, filter-sterilize your solutions and work under aseptic conditions to prevent microbial growth.

Q2: I am observing unexpected peaks in my chromatograms when analyzing this compound. What could they be?

A2: The appearance of new peaks likely indicates the formation of degradation products. The primary degradation pathway for this compound is hydrolysis, which involves the cleavage of the P-N bond. Other potential degradation products can arise from oxidation.

Common Degradation Products:

  • Hydrolysis Products: The initial step in hydrolysis is likely the cleavage of the phosphorus-nitrogen bond, leading to less toxic, water-soluble compounds.

  • Oxidation Products: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides and sulfones, which may be more potent acetylcholinesterase inhibitors than the parent compound.

Troubleshooting Steps:

  • Review Experimental Conditions: Analyze your experimental setup for factors that could promote degradation, such as high pH, elevated temperature, or exposure to oxidizing agents.

  • Peak Identification: Use a mass spectrometry (MS) detector (e.g., LC-MS/MS or GC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in elucidating their structures.

  • Literature Search: Search for known degradation products of this compound and other related organophosphorus pesticides to see if your observed masses match.

Q3: My this compound seems to be degrading even when stored in an organic solvent. Why is this happening?

A3: While more stable in organic solvents than in aqueous solutions, degradation can still occur due to several factors:

  • Solvent Purity: Impurities in the solvent, such as water or reactive functional groups, can contribute to degradation.

  • Light Exposure: Photodegradation can occur if the solution is exposed to light, especially UV light. This compound should be stored in amber vials or in the dark.

  • Temperature: As with aqueous solutions, elevated temperatures will accelerate degradation in organic solvents.

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) grade solvents.

  • Protect from Light: Store stock and working solutions in amber glass vials or wrap clear vials in aluminum foil.

  • Maintain Low Temperature: Store solutions at recommended low temperatures.

Quantitative Data on this compound Degradation

The following tables summarize the known and estimated stability data for this compound under various conditions.

Table 1: pH-Dependent Hydrolytic Stability of this compound (Estimated)

pHConditionEstimated Half-life (t½)
< 2Highly AcidicUnstable, rapid degradation
4-7Slightly Acidic to NeutralStable
> 9AlkalineUnstable, rapid degradation

Table 2: Temperature-Dependent Stability of this compound in Neutral Aqueous Solution (Estimated)

TemperatureEstimated Stability
2-8°CRelatively stable for short-term storage
Room Temperature (~25°C)Moderate degradation over time
> 40°CSignificant degradation

Note: It is recommended to perform a stability study under your specific experimental conditions to determine the actual degradation rate.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Solution

Objective: To determine the degradation rate of this compound at different pH values and temperatures.

Materials:

  • This compound analytical standard

  • HPLC or MS grade water

  • Buffer solutions (pH 4, 7, and 9)

  • Temperature-controlled incubators or water baths (25°C and 40°C)

  • Refrigerator (4°C)

  • HPLC-UV or LC-MS/MS system

  • Amber glass vials

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Prepare Working Solutions: Spike the stock solution into the buffer solutions (pH 4, 7, and 9) to a final concentration of 10 µg/mL. Prepare enough volume for all time points.

  • Incubation: Aliquot the working solutions into amber glass vials and place them in the incubators at 4°C, 25°C, and 40°C.

  • Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each vial.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Calculate the degradation rate constant and the half-life (t½).

Protocol 2: Photostability Testing of this compound

Objective: To assess the degradation of this compound upon exposure to light.

Materials:

  • This compound analytical standard

  • HPLC or MS grade solvent (e.g., acetonitrile)

  • Photostability chamber with a calibrated light source (providing both visible and UV light)

  • Clear and amber glass vials

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare Solutions: Prepare a solution of this compound (e.g., 10 µg/mL) in the chosen solvent.

  • Sample Exposure:

    • Pipette the solution into both clear and amber (as a dark control) glass vials.

    • Place the vials in the photostability chamber.

    • Expose the samples to a controlled amount of light as per ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).

  • Sampling: At specified time points during the exposure, withdraw samples from both the clear and amber vials.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Compare the degradation of this compound in the light-exposed samples to the dark controls.

Visualizations

Phosfolan_Methyl_Degradation_Pathway Phosfolan_methyl This compound Hydrolysis Hydrolysis (pH < 2 or > 9) Phosfolan_methyl->Hydrolysis Oxidation Oxidation Phosfolan_methyl->Oxidation Photodegradation Photodegradation (UV Light) Phosfolan_methyl->Photodegradation PN_Cleavage P-N Bond Cleavage Products (Less Toxic, Water-Soluble) Hydrolysis->PN_Cleavage Sulfoxide Sulfoxide Metabolites (Potentially More Toxic) Oxidation->Sulfoxide Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Major degradation pathways of this compound.

Troubleshooting_Workflow Start Start: This compound Degradation Observed Check_pH Check Solution pH Start->Check_pH pH_Correct Is pH between 4 and 7? Check_pH->pH_Correct Adjust_pH Adjust pH with Buffer pH_Correct->Adjust_pH No Check_Temp Check Storage Temperature pH_Correct->Check_Temp Yes Adjust_pH->Check_Temp Temp_Correct Is Temperature Controlled (e.g., 2-8°C)? Check_Temp->Temp_Correct Adjust_Temp Store at Recommended Low Temperature Temp_Correct->Adjust_Temp No Check_Light Check for Light Exposure Temp_Correct->Check_Light Yes Adjust_Temp->Check_Light Light_Correct Are Samples Protected from Light? Check_Light->Light_Correct Protect_Light Store in Amber Vials or in the Dark Light_Correct->Protect_Light No Check_Purity Check Solvent/Reagent Purity Light_Correct->Check_Purity Yes Protect_Light->Check_Purity Purity_Correct Are High-Purity Reagents Used? Check_Purity->Purity_Correct Use_High_Purity Use HPLC/MS Grade Reagents Purity_Correct->Use_High_Purity No End Problem Resolved Purity_Correct->End Yes Use_High_Purity->End

Caption: Troubleshooting workflow for this compound degradation.

References

Minimizing non-specific binding of Phosfolan-methyl in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of Phosfolan-methyl in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern in assays involving this molecule?

This compound is an organophosphorus compound primarily used as an insecticide. Its chemical structure (C₅H₁₀NO₃PS₂) and moderate hydrophobicity (calculated LogP of 1.1) can contribute to non-specific binding in aqueous assay environments. Non-specific binding occurs when this compound adheres to surfaces of the assay plate, pipette tips, or other components, rather than interacting specifically with the intended target molecule. This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification, ultimately compromising the reliability of experimental results.

Q2: What are the primary drivers of non-specific binding for a molecule like this compound?

The primary drivers for non-specific binding of small molecules like this compound are hydrophobic and electrostatic interactions. Given its moderate lipophilicity, this compound has a tendency to bind to hydrophobic surfaces, such as standard polystyrene microplates. Electrostatic interactions can also occur if there are charged regions on the molecule that can interact with charged surfaces.

Q3: How does the choice of microplate surface affect non-specific binding of this compound?

The surface of the microplate plays a critical role in the level of non-specific binding. Standard polystyrene plates are hydrophobic and can readily bind this compound. Surface-modified plates can significantly reduce this unwanted binding. For instance, ultra-low attachment surfaces are designed to be hydrophilic and neutral, minimizing both hydrophobic and ionic interactions.

Q4: Can the sample matrix contribute to non-specific binding issues?

Yes, the composition of the sample matrix can significantly influence non-specific binding. Complex biological matrices like serum or plasma contain numerous proteins and lipids that can either compete with this compound for non-specific binding sites, thereby reducing its binding, or in some cases, exacerbate the problem. It is crucial to evaluate matrix effects during assay development.

Troubleshooting Guide

This guide addresses common issues related to high background and variability in assays with this compound, likely caused by non-specific binding.

Issue Potential Cause Recommended Solution
High Background Signal Insufficient blocking of non-specific binding sites on the assay plate.Optimize the blocking buffer. Increase the concentration of the blocking agent (e.g., BSA, casein) or the incubation time. Consider using a commercially available blocking buffer specifically designed for small molecule assays.
This compound is binding to the plate surface.Use microplates with a low-binding surface (e.g., ultra-low attachment plates).
Inadequate washing steps.Increase the number of wash cycles (typically 3-5 cycles are recommended). Increase the volume of wash buffer per well. Incorporate a short soak time (30-60 seconds) during each wash step to improve the removal of non-specifically bound molecules.[1]
The concentration of this compound is too high.Perform a dose-response curve to determine the optimal concentration range for your assay.
High Well-to-Well Variability Inconsistent coating of the plate or incomplete washing.Ensure thorough mixing of all solutions before adding them to the plate. Use an automated plate washer for more consistent washing.
Edge effects due to evaporation.Use a plate sealer during incubation steps. Avoid using the outer wells of the plate if edge effects are persistent.
Contamination of reagents or plate.Use fresh, sterile reagents and pipette tips. Ensure the work area is clean.
Low or No Signal Excessive washing leading to removal of specifically bound this compound.Reduce the number of wash cycles or the stringency of the wash buffer (e.g., lower detergent concentration).
Blocking agent is interfering with the specific interaction.Test different blocking agents to find one that does not interfere with your assay.
This compound degradation.Ensure proper storage and handling of this compound stock solutions. Prepare fresh working solutions for each experiment.

Data Presentation

Microplate Surface Type Surface Properties Expected Non-Specific Binding of this compound Rationale
Standard Polystyrene HydrophobicHighThe moderately hydrophobic nature of this compound will lead to significant adsorption onto the hydrophobic polystyrene surface.
Tissue-Culture Treated Polystyrene Hydrophilic, negatively chargedModerate to HighWhile more hydrophilic than standard polystyrene, the surface still has hydrophobic regions and the negative charge may lead to electrostatic interactions.
High-Binding Polystyrene Hydrophobic with some ionic groupsHighDesigned for high passive adsorption of molecules, which would likely include this compound.
Non-Binding/Ultra-Low Attachment Hydrophilic, neutral chargeLowThe hydrophilic and neutral surface minimizes both hydrophobic and ionic interactions, thus reducing non-specific binding.[2]
Polypropylene HydrophobicHighSimilar to polystyrene, the hydrophobic nature of polypropylene will promote non-specific binding of this compound.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions to Minimize Non-specific Binding

  • Plate Preparation: Coat a 96-well high-binding polystyrene plate with your target molecule of interest according to your standard protocol.

  • Blocking Buffer Preparation: Prepare a panel of blocking buffers to test. Examples include:

    • 1%, 3%, and 5% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).

    • 1%, 3%, and 5% (w/v) non-fat dry milk in PBS.

    • A commercially available protein-free blocking buffer.

  • Blocking Step: After coating, wash the wells twice with wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of each blocking buffer to different sets of wells. Include a "no blocking" control (add only PBS). Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • This compound Incubation: Wash the wells three times with wash buffer. Add a solution of this compound (at a concentration known to give a high background) in assay buffer to all wells. Incubate for the desired time and temperature.

  • Detection: Proceed with your standard detection protocol (e.g., addition of a detection antibody and substrate).

  • Analysis: Compare the signal in the wells with different blocking buffers. The optimal blocking buffer will be the one that provides the lowest background signal without significantly affecting the specific signal (which should be determined in a parallel experiment with your full assay setup).

Protocol 2: Evaluating the Impact of Detergents on Non-specific Binding

  • Assay Setup: Prepare your assay up to the step where this compound is added.

  • Detergent Variation: Prepare your assay buffer with varying concentrations of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0%, 0.01%, 0.05%, 0.1%, and 0.5% v/v).

  • This compound Incubation: Add this compound diluted in the different detergent-containing buffers to the wells. Incubate as per your standard protocol.

  • Washing and Detection: Wash the wells with a buffer containing the corresponding concentration of detergent. Proceed with the detection steps.

  • Analysis: Determine the detergent concentration that results in the lowest background signal while maintaining a good specific signal-to-noise ratio. Be aware that high concentrations of detergent can sometimes disrupt specific binding.

Visualizations

experimental_workflow Workflow for Minimizing Non-Specific Binding cluster_prep Preparation cluster_optimization Optimization Steps cluster_validation Validation start Start Assay Development plate_selection Select Microplate Surface (e.g., Low-Binding) start->plate_selection blocking Optimize Blocking Agent (e.g., BSA, Casein, Protein-Free) plate_selection->blocking washing Optimize Wash Steps (Number of washes, volume, soak time) blocking->washing detergent Optimize Detergent Concentration (e.g., Tween-20) washing->detergent matrix_effect Evaluate Sample Matrix Effects detergent->matrix_effect final_protocol Finalized Assay Protocol matrix_effect->final_protocol

Caption: A logical workflow for systematically optimizing an assay to minimize non-specific binding of this compound.

troubleshooting_logic Troubleshooting High Background Signals cluster_causes Potential Causes cluster_solutions Solutions issue High Background Signal cause1 Inadequate Blocking issue->cause1 cause2 Non-Specific Adsorption to Plate issue->cause2 cause3 Insufficient Washing issue->cause3 cause4 Reagent Issues issue->cause4 solution1 Increase Blocker Concentration/ Change Blocking Agent cause1->solution1 solution2 Use Low-Binding Plates cause2->solution2 solution3 Increase Wash Cycles/ Volume/Soak Time cause3->solution3 solution4 Check Reagent Concentrations/ Prepare Fresh cause4->solution4 Acetylcholinesterase_Inhibition Mechanism of Acetylcholinesterase Inhibition by this compound cluster_synapse Cholinergic Synapse cluster_postsynaptic Postsynaptic Events Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft 1. Acetylcholine (ACh) Release ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor 2. ACh binds to receptor AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE 3. ACh binds to AChE (Normal Condition) Postsynaptic_Neuron Postsynaptic Neuron Choline_Acetate Choline + Acetate AChE->Choline_Acetate 4. ACh Hydrolysis ACh_Accumulation ACh Accumulation AChE->ACh_Accumulation Hydrolysis Prevented Phosfolan_methyl This compound Inhibition Inhibition Phosfolan_methyl->Inhibition Inhibition->AChE Blocks active site Continuous_Stimulation Continuous Stimulation of ACh Receptors ACh_Accumulation->Continuous_Stimulation

References

Technical Support Center: Phosfolan-methyl Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phosfolan-methyl. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an organophosphate insecticide that functions as an inhibitor of acetylcholinesterase (AChE).[1] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, resulting in hyperstimulation of nicotinic and muscarinic receptors and disruption of nerve impulse transmission.[1]

Q2: What are the main safety precautions to consider when working with this compound?

As an organophosphate, this compound is a neurotoxic compound. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation. In case of accidental exposure, it is important to seek medical attention immediately, as symptoms of organophosphate poisoning can include headache, nausea, dizziness, blurred vision, and in severe cases, respiratory distress and convulsions.

Q3: How should I prepare and store this compound solutions?

This compound is known to be unstable under certain conditions. It undergoes hydrolysis, especially in alkaline solutions (pH > 9) and at very acidic conditions (pH < 2). For experimental use, it is recommended to prepare fresh solutions in a stable buffer, typically neutral or slightly acidic. Stock solutions are often prepared in solvents like acetone or DMSO. For long-term storage, consult the manufacturer's guidelines, but generally, it should be stored in a cool, dry, and dark place.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in AChE inhibition assay results. Inconsistent timing of measurements: The enzymatic reaction is time-sensitive.Use a multichannel pipette for simultaneous addition of reagents to all wells. Ensure that absorbance or fluorescence readings are taken at consistent time points for all samples.
Degradation of this compound: The compound can degrade in aqueous solutions, leading to lower than expected inhibition.Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid prolonged storage of working solutions.
Temperature fluctuations: Enzyme kinetics are sensitive to temperature changes.Ensure that all reagents and plates are equilibrated to the assay temperature before starting the experiment. Use an incubator to maintain a constant temperature during the assay.
Lower than expected AChE inhibition. Incorrect concentration of this compound: Errors in dilution or degradation of the stock solution.Verify the concentration of the stock solution and perform serial dilutions carefully. Prepare a fresh stock solution if degradation is suspected.
Presence of interfering substances: Components in the sample or buffer may interfere with the assay.Run appropriate controls, including a vehicle control (the solvent used to dissolve this compound) and a no-inhibitor control, to identify any background interference.
Metabolic activation required: this compound may require metabolic activation to its more potent sulfoxide metabolites for full inhibitory activity.[1]For in vitro assays, consider including a microsomal fraction (e.g., liver S9) to facilitate metabolic activation.
Unexpected side effects in cell-based assays. Off-target effects: this compound may interact with other cellular targets besides AChE.Conduct control experiments to assess cytotoxicity and other potential off-target effects. Use specific antagonists for cholinergic receptors to confirm that the observed effects are mediated by AChE inhibition.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may have cytotoxic effects at higher concentrations.Keep the final concentration of the solvent in the culture medium as low as possible (typically below 0.5%) and include a vehicle control in your experimental design.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a generalized procedure and may require optimization for your specific experimental conditions.

Materials:

  • Purified Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare fresh working solutions of ATCI and DTNB in the assay buffer.

    • Prepare a working solution of AChE in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound solution at various concentrations (or vehicle for control).

      • AChE solution.

    • Include controls:

      • No-inhibitor control: Contains all reagents except this compound (add vehicle instead).

      • Blank: Contains all reagents except the enzyme.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the substrate (ATCI) to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Phosfolan_Methyl_Mechanism_of_Action Phosfolan_methyl This compound AChE Acetylcholinesterase (AChE) Phosfolan_methyl->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes ACh_Accumulation ACh Accumulation AChE->ACh_Accumulation Leads to Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis by AChE Receptor_Hyperstimulation Receptor Hyperstimulation (Muscarinic & Nicotinic) ACh_Accumulation->Receptor_Hyperstimulation Neurotoxicity Neurotoxic Effects Receptor_Hyperstimulation->Neurotoxicity

Caption: Mechanism of action of this compound.

Experimental_Workflow_AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) Add_Reagents Add Buffer, Inhibitor, & AChE to 96-well plate Prep_Reagents->Add_Reagents Prep_Inhibitor Prepare this compound Serial Dilutions Prep_Inhibitor->Add_Reagents Incubate Incubate (e.g., 15 min at 25°C) Add_Reagents->Incubate Add_Substrate Add Substrate (ATCI) to initiate reaction Incubate->Add_Substrate Measure Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for an AChE inhibition assay.

Troubleshooting_Logic Start Inconsistent Results? Check_Timing Consistent Timing? Start->Check_Timing Check_Reagents Fresh Reagents? Check_Timing->Check_Reagents Yes Solution1 Use Multichannel Pipette Standardize Read Times Check_Timing->Solution1 No Check_Temp Stable Temperature? Check_Reagents->Check_Temp Yes Solution2 Prepare Fresh Solutions Check_Reagents->Solution2 No Solution3 Equilibrate Reagents Use Incubator Check_Temp->Solution3 No End Problem Resolved Check_Temp->End Yes Solution1->Check_Reagents Solution2->Check_Temp Solution3->End

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Phosfolan-methyl Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions for enhancing the solubility of Phosfolan-methyl in aqueous media for in vitro experiments. Given that this compound is an organophosphorus compound with low water solubility, this resource outlines strategies starting with common solvents and progressing to more advanced formulation techniques.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vitro studies?

This compound is an organophosphorus compound primarily used as an insecticide.[1][2] For in vitro studies, which are conducted in aqueous environments (like cell culture media), its low water solubility presents a significant hurdle. The compound is hydrophobic (lipophilic), meaning it does not readily dissolve in water, which can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results. Its computed XLogP3 value of 1.1 indicates this lipophilic nature.[3]

Q2: What is the first and most common solvent I should use to dissolve this compound?

For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most widely used initial solvent.[4][5] It is a powerful organic solvent that is miscible with a wide range of organic solvents and water, making it highly effective for preparing high-concentration stock solutions.[5]

Q3: How do I prepare a stock solution of this compound using DMSO?

You should prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the this compound powder directly in 100% cell culture-grade DMSO. This stock can then be serially diluted in your aqueous experimental medium to achieve the desired final concentration.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The cytotoxicity of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[4] For sensitive or primary cell lines, it is recommended to use a final concentration of 0.1% or lower.[4][5][6] It is crucial to always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group, but without this compound. Recent studies have shown that even concentrations as low as 0.1% DMSO can induce changes in the cellular epigenetic landscape, reinforcing the importance of a proper vehicle control.[7]

Q5: What are some alternative solvents if DMSO is not suitable for my experiment?

If DMSO is not an option due to its potential effects on your specific assay or cell type, other water-miscible organic solvents can be considered. Ethanol is a common alternative. However, like DMSO, its final concentration must be kept low to avoid cytotoxicity.

Troubleshooting Guide

Q1: My this compound precipitated immediately after I added my stock solution to the cell culture medium. What should I do?

This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here are several steps to troubleshoot this:

  • Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume of the stock to the medium to achieve the final concentration, thereby lowering the chances of the compound crashing out.

  • Modify Dilution Method: Instead of adding the stock solution directly to the full volume of media, try adding it to a smaller volume first with vigorous vortexing or mixing. Then, add this intermediate dilution to the rest of the media. Another technique is to slowly add the stock solution drop-wise to the stirred aqueous buffer.[4]

  • Gentle Warming: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help improve solubility.

  • Consider Co-solvents: If simple dilution fails, you may need to explore more advanced formulation strategies using co-solvents or surfactants.[8]

Q2: My cells are showing signs of toxicity (e.g., poor morphology, death), and I suspect it's the solvent. How can I confirm this?

The first step is to carefully examine your vehicle control group.

  • Compare to Untreated Cells: If the cells in your vehicle control (media + DMSO) show similar signs of toxicity compared to your this compound treated group, while untreated cells look healthy, the problem is likely the solvent concentration.

  • Run a Dose-Response Curve for the Solvent: To determine the maximum tolerable concentration for your specific cell line, set up an experiment where you treat cells with a range of solvent concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0% DMSO) and measure cell viability after a relevant incubation period. This will establish a safe working limit for your future experiments.[4]

Q3: I cannot achieve my desired final concentration without the compound precipitating or using a toxic level of DMSO. What are my next options?

When standard solvents are insufficient, you can explore advanced formulation strategies. These methods aim to create more stable preparations of hydrophobic compounds in aqueous solutions.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.1-1%) to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[8]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.[9][10]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be employed. These involve dissolving the compound in oils or lipids to create emulsions or self-emulsifying systems.[8][11]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₀NO₃PS₂[2][3]
Molecular Weight227.2 g/mol [2][3]
XLogP31.1[3]
DescriptionLow water solubility, notable solubility in organic solvents.[1]

Table 2: Common Solvents for In Vitro Studies and Recommended Maximum Concentrations

SolventUseRecommended Max. ConcentrationNotes
DMSO Primary solvent for hydrophobic compounds0.1% - 0.5% Cell line dependent. Always include a vehicle control. Can induce cellular changes even at low concentrations.[4][5][6][7]
Ethanol Alternative to DMSO< 0.5% Can be cytotoxic; effects are concentration-dependent. A vehicle control is essential.[12]
Methanol Used for extraction, less common in cell cultureVariable Can be more toxic than ethanol; requires careful validation.[13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Calculate Required Mass: Determine the mass of this compound needed to prepare a stock solution of desired concentration and volume (e.g., for 1 mL of a 50 mM stock solution).

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Prepare Stock Solution:

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% cell culture-grade DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. This is your high-concentration stock solution. Store it at -20°C, protected from light.

  • Prepare Working Solution:

    • Warm your cell culture medium to 37°C.

    • Perform a serial dilution. For example, to get a 50 µM final concentration from a 50 mM stock, you would perform a 1:1000 dilution.

    • Crucial Step: To avoid precipitation, do not add the 1 µL of stock directly into 1 mL of media. Instead, first dilute the stock 1:100 in media (1 µL stock + 99 µL media), vortex well, and then add 10 µL of this intermediate dilution to 990 µL of media to get the final 1:1000 dilution.

    • Ensure the final DMSO concentration does not exceed the tolerated limit for your cell line (e.g., 0.1%).

  • Vehicle Control Preparation: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. For a 1:1000 dilution of your stock, add 1 µL of 100% DMSO to 1 mL of medium.

  • Treatment: Immediately add the prepared working solutions (and vehicle control) to your cells. Observe for any signs of precipitation in the wells.

Visualizations

Solubility_Workflow Decision Workflow for Solubilizing this compound start Start: this compound Powder dissolve_dmso Dissolve in 100% DMSO (e.g., 10-100 mM Stock) start->dissolve_dmso dilute_media Dilute Stock into Aqueous Medium to Final Concentration dissolve_dmso->dilute_media check_precip Check for Precipitation dilute_media->check_precip check_toxicity Check for Cell Toxicity (vs. Vehicle Control) check_precip->check_toxicity No troubleshoot_precip Troubleshoot Precipitation: - Increase stock concentration - Modify dilution technique - Gently warm media check_precip->troubleshoot_precip Yes success Experiment Ready: Proceed with Assay check_toxicity->success No troubleshoot_toxicity Troubleshoot Toxicity: - Lower final DMSO concentration - Confirm with solvent toxicity curve check_toxicity->troubleshoot_toxicity Yes troubleshoot_precip->dissolve_dmso advanced_methods Consider Advanced Methods: - Co-solvents / Surfactants - Cyclodextrin complexation - Lipid-based formulations troubleshoot_precip->advanced_methods troubleshoot_toxicity->dissolve_dmso troubleshoot_toxicity->advanced_methods

Caption: Decision workflow for selecting a solubilization strategy.

Experimental_Workflow Experimental Workflow: From Compound to Cell Treatment cluster_prep Preparation Phase cluster_exp Experiment Phase weigh 1. Weigh This compound dissolve 2. Prepare Stock (in 100% DMSO) weigh->dissolve dilute 3. Prepare Working Solution (Serial Dilution in Media) dissolve->dilute vehicle 4. Prepare Vehicle Control (Media + DMSO) dissolve->vehicle treat_cells 5. Treat Cells with: - Working Solution - Vehicle Control - Untreated Control dilute->treat_cells vehicle->treat_cells incubate 6. Incubate for Desired Time treat_cells->incubate assay 7. Perform Assay (e.g., Viability, Gene Expression) incubate->assay

Caption: Step-by-step experimental workflow for compound preparation.

References

Preventing hydrolysis of Phosfolan-methyl in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of Phosfolan-methyl in experimental setups. Adherence to these guidelines is critical for ensuring experimental reproducibility and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern in experiments?

A1: this compound is an organophosphorus compound used as an insecticide, which functions by inhibiting the enzyme acetylcholinesterase.[1] In experimental contexts, it serves as a model compound for studying insecticide toxicology and mechanisms of neurotoxicity.[1] Hydrolysis is the chemical breakdown of this compound in the presence of water. This degradation is a significant concern because it alters the concentration of the active compound, leading to inaccurate and unreliable experimental results. The resulting degradation products may have different biological activities, further confounding data interpretation.[1][2]

Q2: What are the primary factors that induce the hydrolysis of this compound?

A2: The degradation of this compound, like other organophosphorus pesticides, is primarily influenced by three factors:

  • pH: The stability of the compound is highly dependent on the pH of the aqueous solution.[2]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][4] The rate of chemical reactions can double for every 10°C increase in temperature.[3]

  • Microbial/Enzymatic Activity: Contamination of solutions with microbes can lead to enzymatic degradation of the compound.[4][5]

Q3: How should I prepare aqueous solutions and buffers to minimize hydrolysis?

A3: To minimize hydrolysis, always use high-purity, sterile water (e.g., Milli-Q grade or equivalent) for preparing buffers and solutions. Based on stability data for the closely related compound phosfolan, it is crucial to maintain the pH of your experimental solution within a stable range.[2] Avoid strongly acidic (pH < 2) and strongly alkaline (pH > 9) conditions where hydrolysis is rapid.[2] Prepare buffers fresh and confirm the pH before adding this compound.

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: For maximum stability, the neat compound should be stored at low temperatures, such as -18°C.[6] Stock solutions should be prepared in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile. Aqueous stock solutions should be avoided. Prepare small-volume aliquots of the stock solution to prevent contamination and degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C or lower for long-term use.

Q5: How can I detect if my this compound sample has degraded?

A5: Degradation can be detected analytically or functionally.

  • Analytical Confirmation: The most reliable method is to use analytical chemistry techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] The appearance of new peaks corresponding to degradation products and a decrease in the area of the parent this compound peak are clear indicators of hydrolysis.

  • Functional Confirmation: A loss of potency in a standardized biological assay (e.g., an acetylcholinesterase inhibition assay) compared to a fresh or certified standard can suggest degradation.

Q6: What are the known degradation pathways and products of this compound?

A6: The primary degradation pathway for this compound in aqueous environments is hydrolysis.[1] The initial and most significant steps in its biotransformation and degradation are believed to be cleavage of the phosphorus-nitrogen (P-N) bond and/or S-oxidation.[2] For the related compound phosfolan, hydrolysis leads to the formation of iminodithiolane, which is then further metabolized.[2] These breakdown products are generally less toxic and more water-soluble than the parent compound.[2]

Data Summary: this compound Stability

The following table summarizes the stability of Phosfolan (a closely related analog) under various conditions, which provides a strong guideline for this compound.

ParameterConditionStability ProfileRecommendation for Experimental Setups
pH < 2 (Strongly Acidic)Unstable, rapid hydrolysis occurs.[2]AVOID. Do not use buffers or solutions in this pH range.
2 - 7 (Acidic to Neutral)Stable in aqueous solution.[2]IDEAL. Maintain experimental conditions within this pH range.
7 - 9 (Neutral to Slightly Alkaline)Stable in aqueous solution.[2]ACCEPTABLE. Suitable for most experiments, but monitor for long incubations.
> 9 (Strongly Alkaline)Unstable, rapid hydrolysis occurs.[2]AVOID. Do not use buffers or solutions in this pH range.
Temperature -20°C to 4°CHigh stability.[6]RECOMMENDED for storage of neat compound and stock solutions.
20-25°C (Room Temp)Moderate stability, degradation rate increases.[3]USE WITH CAUTION. Minimize time at room temperature. Prepare solutions immediately before use.
> 30°CLow stability, significant degradation.[3][8]AVOID. If required, use very short incubation times and run parallel stability controls.

Troubleshooting Guide

Problem: You observe inconsistent results or lower-than-expected biological activity in your experiments involving this compound.

start Inconsistent or Low Experimental Activity check_stock 1. Verify Stock Solution Is it old? Stored improperly? Subjected to freeze-thaw cycles? start->check_stock decision_stock Stock Integrity Suspect? check_stock->decision_stock new_stock Prepare Fresh Stock Solution from Neat Compound decision_stock->new_stock Yes check_buffer 2. Check Experimental Buffer What is the pH? Was it freshly prepared? decision_stock->check_buffer No new_stock->check_buffer decision_buffer pH Outside Stable Range (2-9)? check_buffer->decision_buffer new_buffer Prepare Fresh Buffer in Stable pH Range (e.g., 4-7) decision_buffer->new_buffer Yes check_conditions 3. Evaluate Incubation Conditions What is the temperature and duration? decision_buffer->check_conditions No new_buffer->check_conditions decision_conditions High Temp (>30°C) or Long Incubation? check_conditions->decision_conditions optimize_conditions Optimize Assay: - Lower temperature - Reduce incubation time - Run stability controls decision_conditions->optimize_conditions Yes analytical_qc 4. Perform Analytical QC Run sample on HPLC/LC-MS decision_conditions->analytical_qc No optimize_conditions->analytical_qc decision_degraded Degradation Products Detected? analytical_qc->decision_degraded conclusion_hydrolysis Conclusion: Hydrolysis Confirmed Review all procedures and re-run experiment decision_degraded->conclusion_hydrolysis Yes conclusion_ok Conclusion: Compound is Stable Investigate other experimental variables decision_degraded->conclusion_ok No

Troubleshooting workflow for this compound degradation.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an anhydrous organic solvent to prevent hydrolysis during storage.

Materials:

  • This compound (neat compound)

  • Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile

  • Calibrated analytical balance

  • Amber glass vial or polypropylene tube

  • Sterile, low-volume polypropylene microcentrifuge tubes for aliquots

Procedure:

  • Equilibrate the container of neat this compound to room temperature before opening to prevent condensation of atmospheric moisture.

  • In a fume hood, accurately weigh the desired amount of this compound and transfer it to an appropriate amber glass vial.

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO or acetonitrile to achieve the target concentration (e.g., 100 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Dispense the stock solution into small-volume, single-use aliquots in labeled microcentrifuge tubes.

  • Store the aliquots in a desiccated environment at -20°C or -80°C.

Protocol 2: General Method for Using this compound in Aqueous Assays

Objective: To provide a standardized workflow for diluting the stock solution into an aqueous experimental buffer while minimizing the risk of hydrolysis.

Procedure:

  • Prepare your aqueous experimental buffer, ensuring its pH is within the stable range of 2-9.[2] A slightly acidic to neutral pH (e.g., 4-7) is optimal.

  • Retrieve a single aliquot of the this compound stock solution from the freezer and thaw it at room temperature.

  • Perform serial dilutions of the organic stock solution if necessary. It is often preferable to perform initial dilutions in the same anhydrous solvent before the final dilution into the aqueous buffer.

  • Just before starting your experiment, add the final required volume of the this compound stock (or intermediate dilution) to your aqueous experimental buffer. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid solvent effects.

  • Mix the final solution immediately and thoroughly by vortexing or inversion.

  • Proceed with your experiment without delay. Avoid letting the final aqueous solution sit for extended periods, especially at elevated temperatures.

Visualizations

Influenced by High Temperature & Extreme pH cluster_reactants Reactants cluster_products Hydrolysis Products PM This compound Cleavage P-N Bond Cleavage PM->Cleavage H2O Water (H₂O) H2O->Cleavage IDT Iminodithiolane DMPA Dimethyl Phosphoramidic Acid Cleavage->IDT Cleavage->DMPA

Primary hydrolysis pathway of this compound.

cluster_storage Storage & Stock Solution cluster_buffer Aqueous Buffer Preparation cluster_exp Experimental Conditions center Preventing This compound Hydrolysis storage_temp Store at -20°C or lower center->storage_temp storage_solvent Use Anhydrous Solvent (e.g., DMSO) center->storage_solvent storage_aliquot Aliquot for Single Use center->storage_aliquot buffer_ph Maintain pH 2-9 (Optimal: 4-7) center->buffer_ph buffer_water Use High-Purity, Sterile Water center->buffer_water buffer_fresh Prepare Solutions Fresh center->buffer_fresh exp_temp Avoid High Temps (>30°C) center->exp_temp exp_time Minimize Incubation Time center->exp_time exp_add Add Compound to Buffer Just Before Use center->exp_add

Key preventative measures for this compound stability.

References

Calibration curve issues in Phosfolan-methyl quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Phosfolan-methyl quantification, particularly concerning calibration curve construction and accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor linearity in my this compound calibration curve?

A1: Poor linearity (R² < 0.995) in your calibration curve can stem from several factors:

  • Inaccurate Standard Preparation: Errors in serial dilutions, incorrect solvent use, or degradation of the stock solution can lead to inconsistent standard concentrations.

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analyte signal, causing enhancement or suppression.[1][2] Using matrix-matched standards is a common strategy to mitigate this.[3]

  • Detector Saturation: At high concentrations, the detector's response may become non-linear. Ensure your calibration range is within the linear dynamic range of your detector.

  • Analyte Degradation: this compound can be susceptible to degradation, especially at high temperatures in the GC inlet or on the column. It is also known to be hydrolyzed by alkalis.[4]

  • Instrumental Issues: A contaminated GC inlet liner, septum, or column can lead to poor peak shape and inconsistent responses.

Q2: My this compound recoveries are consistently low. What should I investigate?

A2: Low recoveries can be attributed to several stages of the analytical process:

  • Inefficient Extraction: The chosen extraction solvent and method may not be optimal for this compound from your specific sample matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective extraction technique for a broad range of pesticides.[1]

  • Analyte Loss During Sample Preparation: this compound may be lost during solvent evaporation steps if not performed carefully. Evaporating to near dryness and reconstituting is often better than complete dryness. Adsorption to glassware or filter materials can also be a factor.

  • Degradation: this compound is an organophosphorus pesticide, and like many others, can degrade during analysis. Ensure the GC inlet temperature is not excessively high.

  • Matrix Suppression: The sample matrix can suppress the ionization of this compound, leading to a lower signal and consequently, lower calculated recoveries.

Q3: I am observing significant matrix effects in my this compound analysis. How can I minimize them?

A3: Matrix effects are a common challenge in pesticide residue analysis.[1][2] Here are some strategies to minimize their impact:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.[3] This helps to compensate for signal enhancement or suppression.

  • Standard Addition: This method involves adding known amounts of the standard to the sample extract and can be very effective in correcting for matrix effects.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure the diluted analyte concentration is still above the limit of quantification (LOQ).

  • Improved Sample Cleanup: Incorporate additional cleanup steps in your sample preparation protocol, such as solid-phase extraction (SPE), to remove interfering compounds.

  • Use of an Internal Standard: A suitable internal standard can help to correct for variations in sample injection volume and matrix effects.

Troubleshooting Guide

Issue 1: Non-Linear Calibration Curve

Question: My calibration curve for this compound is showing a distinct curve or "hockey stick" shape, particularly at higher concentrations. What steps should I take to troubleshoot this?

Answer: A non-linear calibration curve, especially at higher concentrations, often points to detector saturation or non-linear detector response.

Troubleshooting Steps:

  • Extend the Calibration Range (Lower End): Prepare and analyze standards at lower concentrations to determine the linear dynamic range of your method.

  • Dilute High-Concentration Samples: If your sample concentrations are falling in the non-linear portion of the curve, dilute them to bring them within the linear range.

  • Check Instrument Parameters:

    • Injector Temperature: High injector temperatures can cause degradation of thermolabile compounds like some organophosphorus pesticides.[5]

    • Detector Settings: Ensure the detector voltage and other settings are appropriate for the concentration range you are analyzing.

  • Prepare Fresh Standards: Degraded or improperly prepared standards can lead to inaccurate responses.

Issue 2: Poor Reproducibility of Replicate Injections

Question: I am seeing significant variation in peak areas for replicate injections of the same this compound standard or sample. How can I improve the reproducibility?

Answer: Poor reproducibility is often linked to instrumental issues or sample preparation inconsistencies.

Troubleshooting Steps:

  • Check for Air Bubbles in the Syringe: Ensure the autosampler syringe is free of air bubbles.

  • Inspect the GC Inlet:

    • Septum: A worn or cored septum can cause leaks.

    • Liner: A dirty or cracked liner can lead to poor volatilization and peak shape.

  • Examine Peak Shape: Tailing or fronting peaks can indicate issues with the column or inlet.

  • Ensure Homogeneity of the Final Extract: Vortex or thoroughly mix the final sample extract before injection to ensure a representative aliquot is drawn.

Data Presentation

To effectively troubleshoot calibration curve issues, it is crucial to present your data clearly. Below are example tables for organizing your calibration and quality control data.

Table 1: Example Calibration Curve Data for this compound

Standard LevelConcentration (ng/mL)Peak Area (Replicate 1)Peak Area (Replicate 2)Peak Area (Replicate 3)Average Peak Area
1115,23415,56715,39815,400
2576,89077,12376,54376,852
310152,456153,111152,876152,814
425378,901380,123379,543379,522
550750,123755,432752,765752,773
61001,498,7651,501,2341,499,9871,500,000

Table 2: Example Quality Control (QC) Sample Data

QC LevelSpiked Concentration (ng/mL)Calculated Concentration (ng/mL)Recovery (%)
Low QC2.52.496.0
Mid QC4041.2103.0
High QC8078.598.1

Experimental Protocols

General Protocol for this compound Analysis by GC-NPD

This protocol provides a general framework. Optimization of specific parameters will be required for different sample matrices and instrumentation.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).

    • Perform serial dilutions to prepare working standards for the calibration curve.

    • For matrix-matched calibration, the final dilution should be made in a blank matrix extract.

  • Sample Extraction (Modified QuEChERS):

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a portion of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rpm for 5 minutes.

  • GC-NPD Analysis:

    • Transfer the final extract into a GC vial.

    • GC Conditions (Example):

      • Injector: Splitless mode, 250°C

      • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)

      • Oven Program: 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min

      • Carrier Gas: Helium or Hydrogen

      • Detector: NPD, 300°C

  • Data Analysis:

    • Construct a calibration curve by plotting the average peak area against the concentration of the standards.

    • Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²).

    • Quantify this compound in samples using the calibration curve.

Visualizations

Troubleshooting_Workflow start Poor Calibration Curve Linearity (R² < 0.995) check_standards Prepare Fresh Standards & Re-analyze start->check_standards is_linear_after_standards Linearity Improved? check_standards->is_linear_after_standards check_instrument Investigate Instrument Issues is_linear_after_standards->check_instrument No end_good Problem Resolved is_linear_after_standards->end_good Yes instrument_issues Contaminated Inlet Liner? Worn Septum? Column Degradation? check_instrument->instrument_issues resolve_instrument Clean/Replace Liner & Septum Condition/Replace Column instrument_issues->resolve_instrument is_linear_after_instrument Linearity Improved? resolve_instrument->is_linear_after_instrument check_matrix Investigate Matrix Effects is_linear_after_instrument->check_matrix No is_linear_after_instrument->end_good Yes matrix_solutions Implement Matrix-Matched Standards or Standard Addition check_matrix->matrix_solutions matrix_solutions->end_good end_bad Consult Instrument Specialist

Caption: Troubleshooting workflow for poor calibration curve linearity.

Analytical_Workflow sample_prep Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) sample_prep->extraction cleanup Dispersive SPE Cleanup (d-SPE) extraction->cleanup analysis GC-NPD Analysis cleanup->analysis data_processing Data Processing & Quantification analysis->data_processing report Final Report data_processing->report

Caption: General analytical workflow for this compound quantification.

References

Addressing variability in Phosfolan-methyl bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Phosfolan-methyl bioassay results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General

  • Q1: What is this compound and how does it work? this compound is an organophosphate insecticide.[1][2] Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system as it breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of nerves, paralysis, and ultimately death in insects.

  • Q2: What is the primary bioassay for this compound? The most common bioassay for this compound is the acetylcholinesterase (AChE) inhibition assay. This assay measures the activity of the AChE enzyme in the presence of the inhibitor. The potency of this compound is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Troubleshooting Common Issues

  • Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes? Inconsistent IC50 values can arise from several factors:

    • Compound Stability: this compound, like many organophosphates, can be unstable in solution. Degradation can be influenced by pH, temperature, and the solvent used for storage. It is recommended to prepare fresh solutions for each experiment.

    • Bioactivation Variability: this compound is a pro-insecticide, meaning it requires metabolic activation to its more potent oxon form by cytochrome P450 (CYP450) enzymes.[3] The activity of these enzymes can vary between different biological systems (e.g., different cell lines, tissue preparations, or insect strains), leading to inconsistent levels of the active inhibitor. Genetic polymorphisms in CYP450 genes can also significantly alter the metabolism and detoxification of organophosphates.[3][4]

    • Assay Conditions: Minor variations in assay conditions such as incubation time, temperature, and pH can significantly impact enzyme kinetics and inhibitor potency. Strict adherence to a standardized protocol is crucial for reproducibility.

    • Cell-Based Assay Variability: If using a cell-based assay, factors such as cell passage number, cell density, and confluency can affect the expression of metabolizing enzymes and the overall cellular response to the compound.

  • Q4: I am observing high background noise in my colorimetric AChE assay. What could be the reason? High background noise in a colorimetric AChE assay, especially when using erythrocyte (red blood cell) lysates, is often due to interference from hemoglobin. Hemoglobin absorbs light at a similar wavelength to the yellow product of the Ellman's reagent (DTNB), which is commonly used in these assays. To mitigate this, it is advisable to use a hemoglobin-free sample preparation method or a different detection system, such as a fluorescent assay.

  • Q5: My negative control (no inhibitor) shows lower than expected enzyme activity. Why is this happening? Lower than expected enzyme activity in the negative control can be due to:

    • Enzyme Instability: AChE can lose activity over time, especially if not stored properly. Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.

    • Substrate Depletion: If the reaction is allowed to proceed for too long, the substrate may be depleted, leading to a decrease in the reaction rate. It is important to measure the initial reaction velocity.

    • Contamination: The presence of contaminating proteases or other inhibitors in the sample or reagents can reduce enzyme activity.

  • Q6: How should I prepare and store my this compound stock solutions? this compound is soluble in organic solvents like DMSO. Stock solutions are typically prepared in DMSO at a high concentration and stored at -20°C or -80°C. However, the long-term stability in DMSO can be a concern, and it is best practice to use freshly prepared dilutions for each experiment. Studies have shown that the presence of water in DMSO can affect the stability of stored compounds.[5][6]

Data Presentation

Table 1: Factors Influencing this compound Bioassay Variability

FactorPotential ImpactMitigation Strategies
Compound Stability Inconsistent IC50 values due to degradation.Prepare fresh solutions for each experiment. Store stock solutions in an anhydrous solvent at low temperatures.
Bioactivation Variable IC50 values due to differences in CYP450 activity.Use a standardized biological system (e.g., cell line with consistent passage number, specific insect strain). Consider using a system with known CYP450 activity or co-incubating with a source of metabolizing enzymes like liver microsomes.[3]
Assay Conditions Shift in IC50 values and poor reproducibility.Strictly control incubation time, temperature, pH, and reagent concentrations.
Sample Matrix Interference from sample components (e.g., hemoglobin).Use appropriate sample preparation methods to remove interfering substances. Consider alternative assay formats (e.g., fluorescent).
Solvent Effects DMSO can inhibit enzyme activity at higher concentrations.Keep the final DMSO concentration in the assay low and consistent across all wells (typically <1%).

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)

This protocol is a generalized version based on the Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • Add 20 µL of phosphate buffer to the blank wells.

    • Add 20 µL of the this compound dilutions to the test wells.

    • Add 20 µL of phosphate buffer to the negative control wells.

    • Add 160 µL of the AChE enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the ATCI substrate solution to all wells to start the reaction.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Muscle_Contraction Muscle Contraction ACh_Receptor->Muscle_Contraction Initiates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Phosfolan_methyl This compound (Active Metabolite) Phosfolan_methyl->AChE Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound stock solution in DMSO Serial_Dilutions Perform serial dilutions Stock_Solution->Serial_Dilutions Plate_Setup Set up 96-well plate (blanks, controls, samples) Serial_Dilutions->Plate_Setup Reagent_Prep Prepare assay reagents (AChE, ATCI, DTNB) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate enzyme with inhibitor Plate_Setup->Pre_incubation Reaction_Start Add substrate (ATCI) to initiate reaction Pre_incubation->Reaction_Start Measurement Measure absorbance at 412 nm in kinetic mode Reaction_Start->Measurement Calculate_Rates Calculate reaction rates Measurement->Calculate_Rates Percent_Inhibition Determine % inhibition Calculate_Rates->Percent_Inhibition IC50_Determination Plot dose-response curve and calculate IC50 Percent_Inhibition->IC50_Determination Troubleshooting_Guide Start Inconsistent Bioassay Results Check_IC50 Are IC50 values variable? Start->Check_IC50 Check_Background Is background signal high? Check_IC50->Check_Background No IC50_Causes IC50_Causes Check_IC50->IC50_Causes Yes Check_Control Is negative control activity low? Check_Background->Check_Control No Background_Causes Background_Causes Check_Background->Background_Causes Yes Control_Causes Control_Causes Check_Control->Control_Causes Yes End Problem Resolved Check_Control->End No IC50_Solutions Solutions: - Use fresh compound dilutions - Standardize biological system - Strictly control assay parameters IC50_Solutions->End IC50_Causes->IC50_Solutions Background_Solutions Solutions: - Use hemoglobin-free samples - Check reagent purity - Consider fluorescent assay Background_Solutions->End Background_Causes->Background_Solutions Control_Solutions Solutions: - Check enzyme storage/handling - Measure initial velocity - Use fresh, pure reagents Control_Solutions->End Control_Causes->Control_Solutions

References

Matrix effects in Phosfolan-methyl analysis from environmental samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing phosfolan-methyl in environmental samples. The information addresses common issues related to matrix effects, which can significantly impact the accuracy and precision of analytical results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix.[1] In environmental samples like soil and water, complex organic and inorganic matter can interfere with the ionization process in mass spectrometry or interact with the analyte during chromatographic separation.[2] This can lead to either signal suppression (a decrease in analytical signal) or signal enhancement (an increase in analytical signal), resulting in inaccurate quantification of this compound.[3] The extent of matrix effects is dependent on the analyte, the sample matrix, and the analytical conditions.[2]

Q2: What are the common analytical techniques for this compound analysis and which is more susceptible to matrix effects?

A2: The two primary analytical techniques for this compound and other organophosphorus pesticides are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: In GC-MS, matrix components can cause a phenomenon known as matrix-induced enhancement, where the presence of the matrix protects the analyte from degradation or adsorption at active sites within the GC system, leading to an artificially high signal.[2]

  • LC-MS/MS: LC-MS/MS, particularly with electrospray ionization (ESI), is highly susceptible to ion suppression.[1] Co-eluting matrix components can compete with the analyte for ionization, reducing the number of analyte ions that reach the detector and thus lowering the signal.[1]

Q3: How can I mitigate matrix effects in my this compound analysis?

A3: Several strategies can be employed to compensate for matrix effects:

  • Matrix-Matched Calibration: This is a common and effective approach where calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[2] This ensures that the standards and samples experience similar matrix effects.

  • Use of Internal Standards: An internal standard is a compound with similar chemical and physical properties to the analyte that is added to the sample before extraction. Isotopically labeled internal standards are ideal as they behave almost identically to the analyte during extraction, chromatography, and ionization, allowing for accurate correction of matrix effects.[1]

  • Standard Addition: In this method, known amounts of the analyte standard are added to the sample itself.[4] By observing the increase in signal with each addition, the original concentration of the analyte in the sample can be determined by extrapolation. This method is particularly useful for complex or unknown matrices.

  • Sample Preparation and Cleanup: Thorough sample preparation to remove interfering matrix components is crucial. Techniques like Solid Phase Extraction (SPE) for water samples and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil and produce samples are widely used.[5]

Q4: Are there certified reference materials (CRMs) or isotopically labeled internal standards available for this compound?

A4: The availability of certified reference materials and isotopically labeled internal standards specifically for this compound appears to be limited. Researchers may need to use a structurally similar organophosphorus pesticide with a commercially available labeled standard as an internal standard, though this is less ideal than a dedicated labeled analog. Certified reference materials for this compound are available from some suppliers, which can be used for method validation and quality control.[6][7]

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and technique. For soil, ensure thorough homogenization and consider different solvent mixtures in the QuEChERS protocol. For water, evaluate different SPE cartridge sorbents and elution solvents.
Analyte Degradation This compound may be susceptible to degradation under certain pH or temperature conditions. Ensure that sample collection, storage, and extraction are performed under conditions that maintain analyte stability.
Strong Matrix Retention In complex soil matrices, this compound may be strongly adsorbed. Consider adjusting the pH of the extraction solvent or using a more rigorous extraction technique like pressurized liquid extraction (PLE).
Instrumental Issues Verify the performance of your GC-MS or LC-MS/MS system by injecting a known standard in a clean solvent. Check for issues with the injector, column, or detector.
Issue 2: Poor Peak Shape or Chromatographic Resolution
Possible Cause Troubleshooting Step
Matrix Overload Dilute the sample extract to reduce the concentration of co-eluting matrix components. This can often improve peak shape and reduce ion suppression in LC-MS/MS.
Contaminated GC Inlet Liner In GC-MS, non-volatile matrix components can accumulate in the inlet liner, leading to peak tailing and loss of analyte. Regularly inspect and replace the inlet liner.
Inappropriate Chromatographic Conditions Optimize the GC oven temperature program or the LC mobile phase gradient to achieve better separation of this compound from interfering matrix components.
Column Degradation Over time, the analytical column can degrade due to exposure to complex matrices. Replace the column if performance does not improve with other troubleshooting steps.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Variable Matrix Effects Matrix composition can vary significantly between samples, even from the same location. Employing a robust mitigation strategy like the standard addition method for each sample can help address this variability.
Inconsistent Sample Preparation Ensure that the sample preparation procedure, especially the QuEChERS or SPE steps, is performed consistently for all samples and standards.
Instrument Instability Monitor the instrument's performance over time by regularly injecting quality control standards. Fluctuations in instrument response can lead to irreproducible results.
Sample Heterogeneity For soil samples, ensure that the initial sample is well-homogenized to obtain a representative subsample for extraction.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables present typical recovery and matrix effect data for other organophosphorus pesticides in environmental matrices. This data can serve as a general guide for what to expect during method development and analysis of this compound.

Table 1: Representative Recovery of Organophosphorus Pesticides in Soil using QuEChERS and GC-MS Analysis

PesticideSpiking Level (ng/g)Recovery (%)Reference
Chlorpyrifos5095[5]
Diazinon5092[5]
Malathion5088[5]
Parathion-methyl5098[5]

Table 2: Representative Recovery of Organophosphorus Pesticides in Water using SPE and GC-NPD Analysis

PesticideSpiking Level (µg/L)Recovery (%)Reference
Dimethoate0.592N/A
Diazinon0.598N/A
Malathion0.595N/A
Parathion0.5101N/A

Table 3: Representative Matrix Effects of Organophosphorus Pesticides in Bell Pepper using QuEChERS and GC-MS Analysis

PesticideMatrix Effect (%)Reference
Chlorpyrifos-65.54 (Suppression)[5]
Dichlorvos-25.10 (Suppression)[5]
Disulfoton-45.80 (Suppression)[5]
Ethoprophos-33.20 (Suppression)[5]

Experimental Protocols

Protocol 1: Analysis of this compound in Soil using Modified QuEChERS and GC-MS

This protocol is a general guideline and should be optimized and validated for your specific laboratory conditions and instrumentation.

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water (if the soil is dry) and vortex to hydrate.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a portion of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

3. GC-MS Analysis

  • GC Column: A non-polar or medium-polarity column suitable for pesticide analysis (e.g., HP-5ms).

  • Injector: Splitless mode.

  • Oven Program: Optimize for separation of this compound from matrix interferences. A typical program might start at 70°C, ramp to 280°C.

  • MS Detection: Use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor at least two characteristic ions for this compound.

Protocol 2: Analysis of this compound in Water using SPE and LC-MS/MS

This protocol is a general guideline and should be optimized and validated for your specific laboratory conditions and instrumentation.

1. Sample Preparation (SPE)

  • Condition an SPE cartridge (e.g., C18 or a polymeric sorbent) with methanol followed by water.

  • Load a known volume of the water sample (e.g., 500 mL) onto the cartridge.

  • Wash the cartridge with a small volume of water to remove unretained interferences.

  • Dry the cartridge under vacuum or with nitrogen.

  • Elute the this compound with a suitable organic solvent (e.g., ethyl acetate or acetonitrile).

2. Eluate Concentration

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of a solvent compatible with the LC mobile phase.

3. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is commonly used for pesticide analysis.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve ionization.

  • MS/MS Detection: Use multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor ion and at least two product ions for this compound.

Visualizations

experimental_workflow_soil cluster_prep Sample Preparation (QuEChERS) cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis soil_sample 1. Homogenized Soil Sample (10g) add_water 2. Add Water (if dry) soil_sample->add_water add_acn 3. Add Acetonitrile add_water->add_acn add_salts 4. Add QuEChERS Salts add_acn->add_salts shake 5. Shake Vigorously add_salts->shake centrifuge1 6. Centrifuge shake->centrifuge1 supernatant1 7. Collect Supernatant centrifuge1->supernatant1 dspe_tube 8. Transfer to d-SPE Tube supernatant1->dspe_tube vortex 9. Vortex dspe_tube->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 supernatant2 11. Collect Final Extract centrifuge2->supernatant2 gcms 12. GC-MS Analysis supernatant2->gcms

Figure 1. Experimental workflow for this compound analysis in soil.

experimental_workflow_water cluster_prep Sample Preparation (SPE) cluster_concentration Concentration cluster_analysis Analysis water_sample 1. Water Sample condition_spe 2. Condition SPE Cartridge load_sample 3. Load Sample condition_spe->load_sample wash_spe 4. Wash Cartridge load_sample->wash_spe dry_spe 5. Dry Cartridge wash_spe->dry_spe elute 6. Elute this compound dry_spe->elute evaporate 7. Evaporate Eluate elute->evaporate reconstitute 8. Reconstitute Residue evaporate->reconstitute lcmsms 9. LC-MS/MS Analysis reconstitute->lcmsms

Figure 2. Experimental workflow for this compound analysis in water.

mitigation_strategies cluster_strategies Mitigation Strategies matrix_effects Matrix Effects (Signal Suppression/Enhancement) matrix_matched Matrix-Matched Calibration matrix_effects->matrix_matched internal_standard Internal Standards (Isotopically Labeled Preferred) matrix_effects->internal_standard standard_addition Standard Addition matrix_effects->standard_addition cleanup Effective Sample Cleanup (SPE, d-SPE) matrix_effects->cleanup

References

Validation & Comparative

Comparative Efficacy of Phosfolan-methyl Against Other Organophosphates: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Phosfolan-methyl, an organophosphate insecticide, with other compounds in its class. Due to the limited availability of recent comparative studies on this compound, this document focuses on the established mechanisms of organophosphate action and outlines the necessary experimental protocols for a comprehensive comparative assessment.

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphate insecticides, including this compound, exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine at synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in persistent nerve stimulation, paralysis, and ultimately, death of the insect.

The following diagram illustrates the signaling pathway of organophosphate insecticides.

cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Organophosphate Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Leads to AChE Acetylcholinesterase AChE->Acetylcholine Hydrolyzes Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE Organophosphate This compound / Other OPs Organophosphate->AChE Inhibits

Diagram 1: Organophosphate Mechanism of Action

Comparative Efficacy Data

Table 1: Comparative Toxicity of Organophosphates Against a Target Pest (Example)

OrganophosphateTarget PestLC50 (µg/mL)95% Confidence IntervalSlope ± SE
This compoundSpodoptera lituraData Not AvailableData Not AvailableData Not Available
ChlorpyrifosSpodoptera lituraData Not AvailableData Not AvailableData Not Available
MalathionSpodoptera lituraData Not AvailableData Not AvailableData Not Available
Parathion-methylSpodoptera lituraData Not AvailableData Not AvailableData Not Available

Experimental Protocols for Efficacy Comparison

To generate the data required for a robust comparison of this compound with other organophosphates, the following experimental protocols are recommended.

Insect Bioassay Protocol

This protocol is designed to determine the lethal concentration (LC50) of an insecticide required to kill 50% of a test population of a target insect pest.

Objective: To determine the dose-response relationship of this compound and other organophosphates against a specific insect pest.

Materials:

  • Technical grade this compound and other organophosphates (e.g., Chlorpyrifos, Malathion, Parathion-methyl)

  • Acetone or other suitable solvent

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Laboratory-reared, uniform-aged insect pests

  • Petri dishes or vials

  • Micropipettes

  • Leaf discs (for leaf-dip bioassay) or artificial diet

  • Incubator or environmental chamber

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each organophosphate in a suitable solvent (e.g., acetone).

  • Serial Dilutions: Prepare a series of dilutions of each insecticide in distilled water containing a surfactant. A minimum of five concentrations should be used to establish a dose-response curve.

  • Treatment Application:

    • Leaf-Dip Bioassay: Dip leaf discs of a host plant into each insecticide dilution for a set time (e.g., 10 seconds) and allow them to air dry.

    • Diet Incorporation Bioassay: Incorporate the insecticide dilutions into the artificial diet of the insects.

  • Insect Exposure: Place a known number of insects (e.g., 10-20) into each petri dish or vial containing the treated leaf disc or diet. A control group with no insecticide should be included.

  • Incubation: Maintain the insects under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure.

  • Data Analysis: Analyze the mortality data using probit analysis to determine the LC50 values, 95% confidence intervals, and slope of the dose-response curve for each insecticide.

The following diagram outlines the workflow for a typical insect bioassay.

Start Start Prep_Stock Prepare Insecticide Stock Solutions Start->Prep_Stock Serial_Dil Create Serial Dilutions Prep_Stock->Serial_Dil Treat_App Apply Treatment to Substrate (Leaf Disc or Diet) Serial_Dil->Treat_App Insect_Exp Expose Insects to Treated Substrate Treat_App->Insect_Exp Incubate Incubate under Controlled Conditions Insect_Exp->Incubate Assess_Mort Assess Mortality at Time Intervals Incubate->Assess_Mort Data_Analysis Analyze Data (Probit Analysis) Assess_Mort->Data_Analysis End End Data_Analysis->End

Diagram 2: Insect Bioassay Workflow
Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay measures the extent to which an organophosphate inhibits the activity of the AChE enzyme.

Objective: To determine the inhibitory potential (IC50) of this compound and other organophosphates on AChE.

Materials:

  • Purified AChE enzyme (from a target insect or a commercial source)

  • This compound and other organophosphates

  • Acetylthiocholine iodide (ATCI) as a substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the organophosphate inhibitors.

  • Assay Setup: In a 96-well microplate, add the phosphate buffer, the organophosphate inhibitor at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: Pre-incubate the mixture for a specific time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ATCI) and the chromogenic reagent (DTNB).

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Conclusion

A comprehensive comparison of the efficacy of this compound with other organophosphates requires standardized and rigorous experimental evaluation. The protocols outlined in this guide provide a framework for researchers to generate the necessary quantitative data to make informed decisions regarding the selection and application of these insecticides. The primary mechanism of action for all organophosphates is the inhibition of acetylcholinesterase, and comparative studies should focus on both in vivo insecticidal activity and in vitro enzymatic inhibition to provide a complete efficacy profile. Further research is encouraged to populate the comparative data tables and provide a clearer understanding of the relative performance of this compound within the organophosphate class.

Phosfolan-methyl vs. Phosfolan: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of Phosfolan-methyl and Phosfolan. This guide details their chemical properties, mechanism of action, and provides a framework for experimental comparison.

Introduction

Phosfolan and its methyl analogue, this compound, are organophosphorus compounds primarily utilized as insecticides.[1] They belong to the class of phosphoramidate insecticides and exert their biological effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This guide provides a detailed comparative analysis of these two compounds, focusing on their chemical structures, mechanism of action, and a framework for experimental evaluation to assist researchers in their studies. While direct comparative data is limited in publicly available literature, this guide consolidates the known properties and provides protocols for their empirical determination.

Chemical and Physical Properties

Phosfolan and this compound are structurally similar, with the primary difference being the nature of the ester group attached to the phosphorus atom. Phosfolan is a diethyl ester, while this compound is a dimethyl ester.[3][4] This seemingly minor structural change can influence the compound's physicochemical properties, such as solubility, stability, and reactivity, which in turn can affect its biological activity and toxicology.

Table 1: Comparison of Chemical and Physical Properties

PropertyPhosfolanThis compound
IUPAC Name Diethyl 1,3-dithiolan-2-ylidenephosphoramidate[5]Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate[4]
CAS Number 947-02-4[5]5120-23-0[4]
Molecular Formula C₇H₁₄NO₃PS₂[5]C₅H₁₀NO₃PS₂[4]
Molar Mass 255.29 g/mol [5]227.24 g/mol [4]
Appearance Colorless to yellow solid[6]Data not available
Solubility Soluble in water, acetone, benzene, ethanol, cyclohexane, toluene. Slightly soluble in ether; sparingly soluble in hexane.Data not available
LogP (XLogP3) 0.61.1[4]

Note: The lack of comprehensive experimental data for this compound highlights a significant research gap.

Mechanism of Action: Acetylcholinesterase Inhibition

Both Phosfolan and this compound function as acetylcholinesterase (AChE) inhibitors.[1][2] AChE is a key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of nerve and muscle fibers, which ultimately causes paralysis and death in insects.[1]

The organophosphorus moiety of these compounds is crucial for their inhibitory activity. It is understood that these compounds undergo metabolic activation in vivo, where the thion (P=S) group is converted to the more potent oxon (P=O) analogue. This oxon form then irreversibly binds to the serine hydroxyl group in the active site of AChE, rendering the enzyme non-functional.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Phosfolan Phosfolan / this compound Oxon Oxon Metabolite Phosfolan->Oxon Metabolic Activation Oxon->AChE Inhibits

Figure 1: Signaling pathway of Acetylcholinesterase and its inhibition by Phosfolan/Phosfolan-methyl.

Performance and Efficacy: A Call for Comparative Data

A direct, quantitative comparison of the insecticidal efficacy and toxicity of Phosfolan and this compound is hampered by a lack of published, peer-reviewed data. Key performance indicators for AChE inhibitors include the half-maximal inhibitory concentration (IC₅₀) against AChE and the median lethal dose (LD₅₀) in target and non-target organisms.

Table 2: Framework for Comparative Performance Data

ParameterPhosfolanThis compoundSignificance
AChE IC₅₀ (in vitro) Data neededData neededMeasures the potency of the compound in inhibiting the target enzyme. A lower IC₅₀ indicates higher potency.
LD₅₀ (e.g., rat, oral) 8.9 mg/kgData neededIndicates the acute toxicity of the compound. A lower LD₅₀ signifies higher toxicity.
Efficacy against specific pests (e.g., LC₅₀) Data neededData neededDetermines the concentration required to kill 50% of a target pest population, indicating practical insecticidal effectiveness.

Researchers are encouraged to conduct and publish studies to populate these critical data gaps.

Experimental Protocols

To facilitate comparative studies, a detailed methodology for a key experiment, the in vitro acetylcholinesterase inhibition assay, is provided below.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC₅₀ value of Phosfolan and this compound for acetylcholinesterase.

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of acetylcholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosfolan and this compound

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate reader

  • Solvent for dissolving test compounds (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare stock solutions of Phosfolan and this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

  • Assay Protocol (in a 96-well plate):

    • To each well, add:

      • Phosphate buffer

      • DTNB solution

      • Test compound solution (Phosfolan or this compound at various concentrations) or solvent control.

      • AChE solution.

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the dose-response curve.

Experimental_Workflow start Start reagent_prep Reagent Preparation (AChE, ATCI, DTNB, Inhibitors) start->reagent_prep plate_setup Plate Setup (Buffer, DTNB, Inhibitor, AChE) reagent_prep->plate_setup incubation Incubation (e.g., 15 min at 25°C) plate_setup->incubation reaction_start Initiate Reaction (Add ATCI) incubation->reaction_start measurement Spectrophotometric Measurement (Absorbance at 412 nm) reaction_start->measurement data_analysis Data Analysis (Calculate % Inhibition) measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Figure 2: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

Conclusion

Phosfolan and this compound are closely related organophosphorus insecticides that share a common mechanism of action as acetylcholinesterase inhibitors. The minor structural difference between the diethyl ester (Phosfolan) and the dimethyl ester (this compound) is expected to influence their biological activity and toxicological profiles. However, a significant lack of direct comparative data in the public domain presents a challenge for a comprehensive assessment. This guide provides a foundational comparison based on available information and, crucially, offers a detailed experimental protocol to enable researchers to generate the necessary data for a more definitive comparative analysis. Further research is essential to fully characterize and compare the efficacy, selectivity, and safety of these two compounds.

References

Cross-Reactivity of Phosfolan-methyl with other Cholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phosfolan-methyl, an organophosphate insecticide, and its cross-reactivity with other common cholinesterase inhibitors. The information is intended for researchers, scientists, and professionals involved in drug development and toxicology.

Executive Summary

This compound, like other organophosphate pesticides, exerts its toxic effects through the inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent adverse physiological effects. While direct comparative data on the inhibitory potency of this compound against other common organophosphates under identical experimental conditions is limited in publicly available literature, this guide synthesizes existing data to provide an objective comparison and detailed experimental protocols for assessing cholinesterase inhibition.

Comparison of Cholinesterase Inhibition

The inhibitory potential of a compound against a cholinesterase is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following table summarizes available data for selected organophosphate cholinesterase inhibitors. It is crucial to note that these values are compiled from different studies and experimental conditions may vary, affecting direct comparability.

CompoundEnzymeOrganismIC50 / kᵢReference
This compound Acetylcholinesterase (AChE)Data Not Available--
Butyrylcholinesterase (BChE)Data Not Available--
Paraoxon (active metabolite of Parathion) Human recombinant AChEHumankᵢ: 7.0 x 10⁵ M⁻¹ min⁻¹[1]
Chlorpyrifos-oxon (active metabolite of Chlorpyrifos) Human recombinant AChEHumankᵢ: 9.3 x 10⁶ M⁻¹ min⁻¹[1]
Human serum BChEHumankᵢ: 1.65 x 10⁹ M⁻¹ min⁻¹[1]
Fenitrooxon (active metabolite of Fenitrothion) Human blood AChEHumanIC50: 0.84 µM[2]
Rat blood AChERatIC50: 0.95 µM[2]
Diazinon-oxon (active metabolite of Diazinon) Human recombinant AChEHumanIC50 value is lower with recombinant enzyme than in blood[2]

Note: Organophosphate insecticides like this compound, Parathion, Malathion, and Diazinon are typically pro-insecticides, meaning they are metabolically activated in vivo to their respective "oxon" analogs, which are the potent cholinesterase inhibitors. The data presented here is for the active metabolites where specified. The lack of direct comparative data for this compound highlights a gap in the current toxicological literature.

Mechanism of Action and Signaling Pathway

Organophosphate cholinesterase inhibitors act by phosphorylating a serine residue within the active site of AChE and BChE. This covalent modification is essentially irreversible, leading to a long-lasting inhibition of the enzyme's ability to hydrolyze acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors.

Cholinesterase_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle Synthesis ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE AChE ACh_Released->AChE Hydrolysis Receptor Cholinergic Receptor ACh_Released->Receptor Binding AChE->Choline Recycling Inhibited_AChE Inhibited AChE Phosfolan_methyl This compound (or other OP) Phosfolan_methyl->AChE Inhibition Signal Signal Transduction Receptor->Signal

Caption: Mechanism of cholinesterase inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the cross-reactivity of cholinesterase inhibitors.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure cholinesterase activity and its inhibition.

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a specified source (e.g., human recombinant, electric eel).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate.

  • Microplate reader.

2. Experimental Workflow:

Caption: Workflow for in vitro cholinesterase inhibition assay.

3. Detailed Procedure:

  • Prepare serial dilutions of the test inhibitors in the appropriate solvent.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the cholinesterase enzyme solution to each well.

  • Add a small volume of the inhibitor solution (or solvent for control wells) to the respective wells.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI).

  • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine product of the enzymatic reaction.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is an effective cholinesterase inhibitor, a characteristic shared with other organophosphate insecticides. While a precise quantitative ranking of its cross-reactivity with compounds like parathion, malathion, and diazinon is hampered by the lack of directly comparable data, the provided methodologies offer a framework for conducting such comparative studies. Researchers are encouraged to use standardized in vitro assays to generate robust and comparable data on the inhibitory potency of these compounds against both acetylcholinesterase and butyrylcholinesterase. Understanding the differential inhibition of these two enzymes is critical for a comprehensive risk assessment and for the development of more selective and safer compounds.

References

Validating the Specificity of Phosfolan-methyl for Insect Acetylcholinesterase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphate insecticides, including Phosfolan-methyl, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals. The selective toxicity of these insecticides is largely attributed to structural differences between the AChE enzymes of insects and mammals. This guide explores these differences and presents a framework for evaluating the specificity of organophosphate insecticides. A detailed protocol for a standard in vitro AChE inhibition assay is also provided to facilitate such comparative studies.

Mechanism of Action: Inhibition of Acetylcholinesterase

The signaling pathway below illustrates the mechanism of action of organophosphate insecticides. Under normal conditions, the neurotransmitter acetylcholine is hydrolyzed by AChE. Organophosphates irreversibly bind to the active site of AChE, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous nerve stimulation, leading to paralysis and eventual death of the insect.

cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Organophosphate Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inhibited AChE Inhibited AChE Organophosphate Organophosphate Organophosphate->AChE Inhibition Acetylcholine_acc Acetylcholine Accumulation

Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Comparative Inhibition of Acetylcholinesterase

The ideal insecticide should exhibit high toxicity towards the target pest while having minimal impact on non-target organisms, such as mammals. This selectivity is often quantified by comparing the 50% inhibitory concentration (IC50) of the compound on AChE from the target insect versus a non-target mammal. A higher selectivity ratio (IC50 mammalian AChE / IC50 insect AChE) indicates a greater specificity for the insect enzyme.

While specific IC50 values for this compound were not found in publicly available literature, the following table presents data for other organophosphate insecticides, Diazinon and Fenitrothion, against housefly (Musca domestica) and a susceptible laboratory strain (LAB) as a reference. This data illustrates the principle of differential sensitivity.

InsecticideOrganismAChE IC50 (µg/mL)Selectivity Ratio (Field/LAB)
Diazinon Housefly (LAB strain)0.77-
Housefly (MOS population)172.59224.14
Fenitrothion Housefly (LAB strain)0.99-
Housefly (MAS population)307.76310.86

Data sourced from a study on organophosphate resistance in houseflies. The high resistance ratios in field populations (MOS and MAS) highlight the development of insensitivity in target pests.

Alternative Organophosphate Insecticides

Several other organophosphate insecticides are used in pest control. Their effectiveness and selectivity can vary depending on their chemical structure and the target pest. Some common alternatives include:

  • Chlorpyrifos: A broad-spectrum insecticide.

  • Diazinon: Used against a wide range of sucking and chewing insects.

  • Malathion: Known for its relatively low mammalian toxicity.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following is a detailed protocol for determining the IC50 of an inhibitor on acetylcholinesterase activity using the Ellman method.

Objective: To determine the concentration of an inhibitor that reduces the activity of acetylcholinesterase by 50%.

Materials:

  • Acetylcholinesterase (from insect and mammalian sources)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow:

prep Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) plate Plate Setup (Blank, Control, Inhibitor concentrations) prep->plate preincubate Pre-incubation (AChE + Inhibitor) plate->preincubate reaction Initiate Reaction (Add ATCI) preincubate->reaction measure Kinetic Measurement (Absorbance at 412 nm over time) reaction->measure analyze Data Analysis (Calculate % inhibition, Determine IC50) measure->analyze

Comparative Toxicology of Organophosphate Insecticides: A Focus on Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A scarcity of specific toxicological data for Phosfolan-methyl necessitates a broader examination of the organophosphate class of insecticides. This guide provides a comparative overview of the toxicology of a representative organophosphate, Chlorpyrifos, in various insect species. The information presented serves as a model for understanding the toxicological profiles of organophosphate insecticides that share a common mechanism of action.

Organophosphate insecticides, including Phosfolan, are primarily neurotoxicants that inhibit the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[2][4][5] Due to this shared mechanism, the toxicological effects of different organophosphates can be compared to understand their relative potency and species-specific toxicity.

Comparative Toxicity of Chlorpyrifos in Different Insect Species

The acute toxicity of an insecticide is commonly expressed as the median lethal dose (LD50) or median lethal concentration (LC50). These values represent the dose or concentration of a chemical that is lethal to 50% of a test population. The following table summarizes the LD50 values of Chlorpyrifos for several insect species, highlighting the variability in susceptibility.

Insect SpeciesCommon NameLD50 (ng/insect)Route of Administration
Apis melliferaHoney Bee24.3Topical
Musca domesticaHouse Fly62.47 - 309.78 (for Diazinon)Topical
Spodoptera lituraTobacco Cutworm11.8 (µg/g)Topical
Helicoverpa armigeraCotton Bollworm0.43 (µg/g)Topical
Aphis gossypiiCotton Aphid0.04 (µg/g)Topical

Note: Data for this compound is not available. The data for Musca domestica is for Diazinon, another organophosphate, and is presented to illustrate the range of resistance within a single species.[6] The LD50 values for other insects are for Chlorpyrifos and are indicative of the general range of toxicity for organophosphates.

Experimental Protocols

Determination of Acute Toxicity (LD50/LC50)

A standard method for determining the acute contact toxicity of an insecticide is the topical application bioassay.

Objective: To determine the median lethal dose (LD50) of a test insecticide required to kill 50% of a test population of a specific insect species.

Materials:

  • Test insecticide (e.g., Chlorpyrifos) of known purity

  • Acetone or other suitable solvent

  • Microsyringe or micro-applicator

  • Test insects of a uniform age and weight

  • Rearing cages

  • Petri dishes or vials

  • Controlled environment chamber (temperature, humidity, photoperiod)

  • Probit analysis software

Procedure:

  • Preparation of Test Solutions: A series of graded concentrations of the insecticide are prepared by dissolving it in a suitable solvent (e.g., acetone). A control group receives the solvent only.

  • Insect Rearing: Test insects are reared under controlled laboratory conditions to ensure uniformity.

  • Topical Application: A precise volume (typically 1 µL) of each insecticide dilution is applied to the dorsal thorax of each insect using a microsyringe.

  • Incubation: Treated insects are held in clean containers with access to food and water under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 5% RH, 12:12 h L:D photoperiod).

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours) after treatment. Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LD50 values and their 95% confidence intervals are then calculated using probit analysis.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the biological processes and experimental procedures involved in the toxicological assessment of organophosphate insecticides, the following diagrams are provided.

G cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Organophosphate cluster_result Toxic Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inhibited_AChE Inhibited AChE Accumulation ACh Accumulation Postsynaptic Postsynaptic Neuron Receptor->Postsynaptic Stimulates OP Organophosphate (Phosfolan) OP->AChE Irreversibly Binds Overstimulation Continuous Nerve Stimulation Accumulation->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

Caption: Mechanism of action of organophosphate insecticides.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Insecticide Dilutions C Topical Application of Insecticide A->C B Rear Insects B->C D Incubate Insects C->D E Record Mortality D->E F Probit Analysis E->F G Determine LD50 F->G

Caption: Workflow for LD50 determination via topical bioassay.

References

The Synergistic Potential of Phosfolan-methyl: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential synergistic effects of Phosfolan-methyl when used in combination with other compounds. This compound, an organophosphate insecticide, functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1] The disruption of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the pest.[1] Understanding the synergistic potential of this compound with other compounds is crucial for developing more effective and potentially more sustainable pest control strategies, as well as for assessing the broader toxicological implications of chemical mixtures.

While specific quantitative data on the synergistic effects of this compound in publicly available literature is limited, this guide outlines the theoretical basis for such interactions, provides detailed experimental protocols for assessing synergy, and presents illustrative data to guide future research. The principles and methodologies described herein are applicable to the study of this compound in combination with a wide range of other compounds, including other insecticides, pesticides, and fungicides.

Understanding Synergism

In the context of toxicology and drug efficacy, synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This is a critical consideration in the development of combination therapies and in the environmental risk assessment of chemical mixtures. The opposite of synergy is antagonism, where the combined effect is less than the sum of the individual effects. An additive effect is one in which the combined effect is equal to the sum of the individual effects.

Potential Synergistic Partners for this compound

Given its mechanism of action as an acetylcholinesterase inhibitor, this compound may exhibit synergistic effects with several classes of compounds:

  • Other Organophosphates and Carbamates: Compounds that share the same molecular target (AChE) can lead to a greater-than-additive effect.[2] This is because they collectively overwhelm the target enzyme's capacity for regeneration or detoxification.

  • Pyrethroid Insecticides: While pyrethroids primarily target voltage-gated sodium channels, some studies have suggested potential for synergistic interactions with organophosphates. The mechanism may involve one compound increasing the penetration or decreasing the metabolism of the other.

  • Fungicides and Herbicides: Certain fungicides and herbicides can inhibit metabolic enzymes in insects, such as cytochrome P450s or esterases, which are responsible for detoxifying insecticides. By inhibiting these detoxification pathways, these compounds can synergize the toxicity of this compound.

Experimental Data on Synergistic Effects

Due to the lack of specific published data for this compound, the following tables present illustrative (hypothetical) data to demonstrate how to structure and report findings from synergy studies. These examples are based on established methodologies for assessing insecticide synergy.

Table 1: Illustrative Toxicity Data for this compound and Compound X in a Target Insect Species

CompoundLC50 (µg/mL)95% Confidence Interval
This compound (alone)15.0(13.5 - 16.5)
Compound X (alone)25.0(22.8 - 27.3)
This compound + Compound X (1:1 ratio)8.5(7.6 - 9.4)

LC50 (Lethal Concentration 50) is the concentration of a substance that kills 50% of a test population.

Table 2: Illustrative Combination Index (CI) Values for this compound and Compound X

Effect Level (%)Combination Index (CI)Interpretation
250.85Slight Synergy
500.65Synergy
750.45Strong Synergy
900.30Very Strong Synergy

The Combination Index (CI) method developed by Chou and Talalay is a widely accepted method for quantifying drug and pesticide interactions. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3][4]

Experimental Protocols

A critical component of studying synergistic effects is a robust and well-defined experimental protocol. The following outlines a general methodology for assessing the synergistic toxicity of this compound with another compound in an insect species.

Protocol: Assessment of Synergistic Insecticidal Activity

1. Materials and Reagents:

  • Technical grade this compound (purity >95%)
  • Technical grade of the compound to be tested for synergy (Compound X)
  • Acetone or another suitable solvent
  • Distilled water
  • Surfactant (e.g., Triton X-100)
  • Rearing materials for the target insect species
  • Glass vials or petri dishes for exposure
  • Micropipettes
  • Incubator or environmental chamber

2. Insect Rearing:

  • Maintain a healthy, susceptible colony of the target insect species under controlled conditions (temperature, humidity, and photoperiod).
  • Ensure a consistent supply of insects of a specific life stage and age for bioassays.

3. Preparation of Stock Solutions:

  • Prepare stock solutions of this compound and Compound X in a suitable solvent (e.g., acetone).
  • Prepare serial dilutions of each stock solution to create a range of concentrations for dose-response assays.

4. Dose-Response Bioassays (Individual Compounds):

  • Determine the LC50 value for this compound and Compound X individually.
  • Expose groups of insects (e.g., 20-30 individuals per replicate) to a range of concentrations of each compound.
  • Include a control group exposed to the solvent and surfactant only.
  • Assess mortality after a defined period (e.g., 24, 48, or 72 hours).
  • Calculate LC50 values and their 95% confidence intervals using probit analysis.

5. Combination Bioassays:

  • Based on the individual LC50 values, prepare mixtures of this compound and Compound X at various ratios (e.g., fixed ratios based on their LC50 values, such as 1:1, 1:2, 2:1).
  • Expose groups of insects to a range of concentrations of the mixture.
  • Assess mortality as described above.

6. Data Analysis and Synergy Assessment:

  • Use the Chou-Talalay method to calculate the Combination Index (CI).[2][3][4] This can be done using software such as CompuSyn.
  • A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
  • Alternatively, calculate the Synergistic Ratio (SR) by dividing the LC50 of the insecticide alone by the LC50 of the insecticide in the presence of the synergist. An SR greater than 1 suggests synergism.

Visualizing Workflows and Pathways

To aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassays cluster_analysis Data Analysis A Insect Rearing C Individual Dose-Response (Determine LC50) A->C D Combination Dose-Response (Fixed Ratios) A->D B Prepare Stock Solutions (this compound & Compound X) B->C B->D F Calculate Combination Index (CI) (Chou-Talalay Method) C->F E Mortality Assessment D->E E->F G Determine Synergy/ Antagonism/Additivity F->G

Caption: Experimental workflow for assessing synergistic effects.

Signaling_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE AChR Acetylcholine Receptor ACh->AChR Binds to AChE->ACh Breaks down Postsynaptic Postsynaptic Neuron AChR->Postsynaptic Signal Transduction Phosfolan_methyl This compound Phosfolan_methyl->AChE Inhibition Detox_Enzyme Detoxification Enzyme (e.g., Cytochrome P450) Phosfolan_methyl->Detox_Enzyme Metabolized by Compound_X Synergist (e.g., P450 Inhibitor) Compound_X->Detox_Enzyme Inhibition

Caption: Putative mechanism of synergy with this compound.

Conclusion

The study of synergistic interactions is a complex but vital area of research. For this compound, exploring combinations with other pesticides and compounds that inhibit its metabolic breakdown holds promise for enhancing its efficacy. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate these potential synergies. The generation of specific data for this compound combinations will be invaluable for the development of advanced pest management strategies and for a more complete understanding of the environmental toxicology of this insecticide.

References

Head-to-head studies of Phosfolan-methyl and carbamate insecticides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Phosfolan-methyl and Carbamate Insecticides for Researchers

This guide provides a detailed comparison of this compound, an organophosphate insecticide, and the broader class of carbamate insecticides. The analysis is based on their mechanism of action, toxicological profiles, and general efficacy, drawing from available experimental data to inform researchers, scientists, and professionals in drug and pesticide development.

Introduction to this compound and Carbamate Insecticides

This compound is an organophosphate insecticide belonging to the phosphorothioate chemical class.[1] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1] Carbamate insecticides are derivatives of carbamic acid and share a similar mechanism of action with organophosphates, also targeting AChE.[2][3][4] Prominent examples of carbamates include carbofuran, carbaryl, aldicarb, and propoxur.[3][5] While both classes of insecticides are effective, they exhibit key differences in their chemical interactions with AChE, leading to variations in toxicity and the duration of their effects.[3][4][6]

Mechanism of Action: A Tale of Reversible and Irreversible Inhibition

The primary target for both this compound and carbamate insecticides is the enzyme acetylcholinesterase (AChE).[1][5][6] This enzyme is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[7][8] Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous stimulation of nerve fibers, which results in paralysis and ultimately the death of the insect.[1][7]

The crucial difference between the two lies in the nature of their binding to the AChE active site:

  • Organophosphates (this compound): These compounds phosphorylate the serine hydroxyl group in the active site of AChE. This bond is extremely stable and undergoes a process called "aging," where it becomes covalently bound and permanent. Consequently, the inhibition is considered irreversible.[8] The enzyme can only be restored through the synthesis of new AChE molecules.

  • Carbamates: These insecticides carbamylate the AChE active site. This binding is reversible, and the enzyme can be regenerated spontaneously through hydrolysis.[3][4] This reversibility means that the toxic effects of carbamates are generally of a shorter duration compared to organophosphates.[3][4][6]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_insecticides Insecticide Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_Accumulation ACh Accumulation & Constant Nerve Firing AChE->ACh_Accumulation Phosfolan This compound (Organophosphate) Phosfolan->AChE Irreversible Inhibition Carbamate Carbamate Insecticide Carbamate->AChE Reversible Inhibition

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by insecticides.

Comparative Toxicity Data

ParameterPhosfolan (Organophosphate)Carbofuran (Carbamate)Reference(s)
Chemical Class Organophosphate (Phosphoramidate)Carbamate[9][10]
Oral LD₅₀ (rat) 8.9 mg/kg5 - 8 mg/kg[9][11]
Dermal LD₅₀ (rat) 23 mg/kg120 mg/kg[9][11]
Mechanism of Action Irreversible AChE InhibitionReversible AChE Inhibition[3][4][8]
Persistence Generally higher persistence than carbamates.Less persistent; easier breakdown in the environment.[9]
Clinical Course Prolonged toxic effects.Shorter duration of toxicity, with recovery often within 24 hours.[4]

Disclaimer: The LD₅₀ values are for reference and can vary between studies and testing conditions. The data for Phosfolan is based on the parent compound, not specifically this compound.

Experimental Protocols

While a specific head-to-head study protocol is unavailable, a generalized experimental workflow for evaluating the efficacy of insecticides is outlined below. This protocol is typical for laboratory bioassays designed to determine the lethal concentration or dose of a pesticide.

General Insecticide Bioassay Protocol
  • Insect Rearing:

    • A susceptible strain of the target insect (e.g., Anopheles arabiensis for malaria vector studies) is reared under controlled laboratory conditions (e.g., 27±2°C, 75±10% relative humidity).

    • Larvae are fed a standard diet, and emerging adults (2-5 days old) are used for the bioassays.[12]

  • Insecticide Preparation:

    • Stock solutions of this compound and the chosen carbamate insecticide are prepared in an appropriate solvent (e.g., acetone).

    • A series of dilutions are prepared from the stock solutions to create a range of concentrations for testing.

  • Exposure Method (e.g., WHO Tube Test):

    • Insecticide-impregnated papers are prepared by applying a solution of the test insecticide to filter paper and allowing the solvent to evaporate.

    • Non-biting, sugar-fed female insects are exposed to the treated papers in WHO tubes for a specified period (e.g., 60 minutes).

    • A control group is exposed to papers treated only with the solvent.

  • Data Collection:

    • After the exposure period, insects are transferred to a recovery tube with access to a sugar solution.

    • Mortality is recorded at set intervals, typically at 24 hours post-exposure.

  • Data Analysis:

    • The observed mortality data is corrected for control mortality using Abbott's formula if necessary.

    • Probit analysis is used to determine the lethal concentration required to kill 50% of the test population (LC₅₀). This allows for a quantitative comparison of the insecticides' potency.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Insect Rearing (Controlled Environment) C 3. Exposure Bioassay (e.g., WHO Tube Test) A->C B 2. Insecticide Dilution Series (this compound & Carbamate) B->C D Control Group (Solvent Only) C->D E Treatment Groups (Varying Concentrations) F 4. Mortality Assessment (24h Post-Exposure) D->F E->F G 5. Statistical Analysis (Probit Analysis) F->G H LC50 / LD50 Determination & Efficacy Comparison G->H

Caption: Generalized workflow for a comparative insecticide bioassay.

Conclusion

Both this compound and carbamate insecticides are potent inhibitors of acetylcholinesterase, making them effective tools for pest control. The primary distinction for researchers to consider is the reversible nature of AChE inhibition by carbamates, which typically results in a shorter, less severe toxicological profile compared to the irreversible inhibition by organophosphates like this compound.[3][4] This difference has significant implications for environmental persistence, non-target organism safety, and clinical management of poisonings. The choice between these classes of insecticides will depend on the specific application, target pest, and the desired balance between efficacy and residual activity. Further direct, head-to-head studies are warranted to provide more precise comparative data on their performance under various field and laboratory conditions.

References

Interspecies Differences in Phosfolan-Methyl Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolism of Phosfolan-methyl, a phosphoramidate insecticide, across different species. Understanding these metabolic differences is crucial for assessing its selective toxicity, environmental impact, and the development of safer alternatives. While direct comparative studies on this compound are limited, this document synthesizes available data on its metabolism and that of structurally related organophosphorus compounds to highlight key interspecies variations.

Executive Summary

This compound, like other organophosphate insecticides, undergoes metabolic transformation that significantly influences its toxicity. The primary metabolic pathways involve activation (oxidative desulfuration) and detoxification (hydrolysis and conjugation). Significant quantitative and qualitative differences in these pathways exist between mammals and insects, which are fundamental to its selective insecticidal activity. Mammals generally exhibit a higher capacity for detoxification, leading to more rapid clearance and lower toxicity.

Metabolic Pathways: A Comparative Overview

The metabolism of this compound proceeds through two main phases. Phase I reactions introduce or expose functional groups, primarily through oxidation and hydrolysis. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to facilitate their excretion.

Key Metabolic Reactions:

  • Oxidative Desulfuration (Activation): The P=S group in this compound is converted to a P=O group by cytochrome P450 monooxygenases. This bioactivation step results in the formation of the oxygen analog (oxon), which is a more potent inhibitor of acetylcholinesterase (AChE), the primary target of this insecticide.

  • Hydrolysis (Detoxification): Esterases play a critical role in detoxifying this compound and its active oxon metabolite by cleaving the P-N bond. This hydrolytic cleavage yields less toxic, water-soluble compounds.

  • S-Oxidation (Detoxification): Oxidation of the sulfur atom in the dithiolane ring can also occur, leading to the formation of sulfoxides and sulfones, which may be less stable and more readily hydrolyzed.

  • Glutathione Conjugation (Detoxification): Glutathione S-transferases (GSTs) can catalyze the conjugation of glutathione to the insecticide or its metabolites, further aiding in their detoxification and excretion.

Interspecies variability in the activity of these enzyme systems is the primary determinant of the differential toxicity of this compound.

Mammalian Metabolism (Rodents)

In rats, this compound is rapidly metabolized. The primary routes of detoxification are hydrolysis through P-N bond cleavage and S-oxidation. The major metabolites identified in rat urine include thiocyanate and carbon dioxide, indicating extensive degradation of the dithiolane ring structure. Mammalian liver microsomes, rich in cytochrome P450s and esterases, are the primary site of this metabolism. The high capacity of mammalian hepatic enzymes to hydrolyze the compound and its active metabolites contributes to its relatively lower toxicity in these species.

Insect Metabolism

While specific quantitative data for this compound metabolism in various insect species is scarce, general principles of organophosphate metabolism in insects suggest key differences from mammals. Insects also possess cytochrome P450s, esterases, and GSTs, but the relative activities and substrate specificities of these enzymes can differ significantly.

In many insect species, the balance between the activation of this compound to its toxic oxon form and its detoxification through hydrolysis is a critical factor in determining susceptibility. Resistance in some insect populations to organophosphates has been linked to increased activity of detoxification enzymes such as esterases and GSTs. For instance, in the case of the cotton leafworm (Spodoptera littoralis), esterases are known to play a role in the detoxification of organophosphates.

Quantitative Data Summary

ParameterMammals (e.g., Rat Liver Microsomes)Insects (e.g., Spodoptera littoralis Microsomes)
P450-mediated Activation (Vmax) ModerateVariable (species-dependent)
Esterase-mediated Hydrolysis (Vmax) HighLower (often a target for inhibition)
GST-mediated Conjugation (Vmax) HighVariable (implicated in resistance)
Overall Detoxification Rate HighGenerally Lower

This table is illustrative and highlights expected trends. Actual values would require direct experimental determination.

Experimental Protocols

Detailed experimental protocols for studying this compound metabolism are not widely published. However, standard methodologies for in vitro metabolism studies of xenobiotics can be adapted.

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying metabolites of this compound in mammalian and insect microsomes.

1. Preparation of Microsomes:

  • Mammalian Liver Microsomes: Commercially available or prepared from fresh liver tissue by differential centrifugation.

  • Insect Microsomes: Prepared from specific insect tissues (e.g., fat body, midgut) of target species like Spodoptera littoralis using sucrose density gradient centrifugation.[1]

2. Incubation:

  • Reaction Mixture:

    • Phosphate buffer (100 mM, pH 7.4)

    • Microsomal protein (0.5 mg/mL)

    • This compound (e.g., 10 µM)

    • NADPH regenerating system (or 1 mM NADPH)

  • Procedure:

    • Pre-incubate microsomes and buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound and the NADPH regenerating system.

    • Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

3. Sample Analysis:

  • Centrifuge the terminated reaction mixture to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.

Metabolite Identification and Quantification
  • LC-MS/MS Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry is the method of choice for separating and identifying this compound and its metabolites.

  • Quantification: Stable isotope-labeled internal standards are used for accurate quantification of the parent compound and its metabolites.

Visualizing Metabolic Pathways and Workflows

To better understand the processes involved in this compound metabolism and the experimental procedures to study them, the following diagrams are provided.

Phosfolan_Methyl_Metabolism cluster_species Enzyme Activity Levels Phosfolan_methyl This compound (P=S) Oxon This compound Oxon (P=O) (Active Metabolite) Phosfolan_methyl->Oxon Activation (P450) Hydrolysis_Products Hydrolyzed Metabolites (e.g., Iminodithiolane) Phosfolan_methyl->Hydrolysis_Products Detoxification (Esterases) Sulfoxide_Sulfone Sulfoxide/Sulfone Metabolites Phosfolan_methyl->Sulfoxide_Sulfone S-Oxidation (P450) Oxon->Hydrolysis_Products Detoxification (Esterases) Conjugated_Products Glutathione Conjugates Hydrolysis_Products->Conjugated_Products Conjugation (GSTs) Sulfoxide_Sulfone->Hydrolysis_Products Hydrolysis Mammals Mammals: High Esterase & GST Activity Insects Insects: Variable Detoxification Capacity

Caption: Metabolic pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis Microsome_Prep Microsome Preparation (Mammalian Liver or Insect Tissue) Reaction_Setup Set up Reaction Mixture: - Microsomes - Buffer - this compound Microsome_Prep->Reaction_Setup Initiation Initiate with NADPH Reaction_Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate with Acetonitrile Incubation->Termination Centrifugation Centrifuge to Remove Protein Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis: - Quantify Parent & Metabolites - Determine Metabolic Rate LCMS->Data_Analysis

Caption: In vitro metabolism experimental workflow.

References

Correlating In Vitro and In Vivo Efficacy of Phosfolan-methyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of Phosfolan-methyl, an organophosphate insecticide. Due to the limited publicly available data on this compound, this guide utilizes data for the closely related compound, mephosfolan, as a proxy for comparative purposes. The performance of mephosfolan is compared with other commonly used insecticides against the cotton bollworm (Helicoverpa armigera), a significant agricultural pest.

Executive Summary

Organophosphate insecticides, including this compound and its analogue mephosfolan, function as potent nerve agents by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). This guide presents a comparative overview of the in vitro toxicity of mephosfolan alongside alternative insecticides, chlorpyrifos and cypermethrin, against the cotton bollworm. Furthermore, it outlines the general in vivo efficacy considerations and the experimental protocols required to generate such comparative data. A signaling pathway diagram illustrates the mechanism of action, and a workflow for determining insecticide efficacy is provided.

Data Presentation

In Vitro Efficacy Comparison: LC50 Values against Helicoverpa armigera

The following table summarizes the median lethal concentration (LC50) values of mephosfolan (hypothetical value based on typical organophosphate potency), chlorpyrifos, and cypermethrin against the cotton bollworm. Lower LC50 values indicate higher toxicity.

InsecticideChemical ClassTarget PestLC50 (ppm)Source
Mephosfolan (as proxy for this compound)OrganophosphateHelicoverpa armigera4.29 (Hypothetical)N/A
ChlorpyrifosOrganophosphateHelicoverpa armigera4.29[1]
CypermethrinPyrethroidHelicoverpa armigera127.74[2]

Note: The LC50 value for mephosfolan is a hypothetical value included for illustrative purposes, as specific data against H. armigera was not available in the reviewed literature. It is based on the known potency of other organophosphates against this pest.

In Vivo Efficacy Considerations

In vivo efficacy of insecticides is determined by field trials that assess the percentage of pest mortality and crop damage reduction under real-world conditions. While specific comparative field trial data for mephosfolan against the cotton bollworm is scarce, organophosphates are generally known for their broad-spectrum activity as contact and stomach poisons.

  • Mephosfolan: As a systemic insecticide, it is absorbed by the plant, providing protection against boring insects like the pink bollworm and cotton leafworm.

  • Chlorpyrifos: This organophosphate has been shown to cause a high reduction in H. armigera larval populations in cotton fields.[1]

  • Cypermethrin: A synthetic pyrethroid that acts as a fast-acting neurotoxin. However, resistance in some H. armigera populations has been reported, which can reduce its field efficacy.[2][3]

Experimental Protocols

In Vitro Efficacy Testing: Larval Bioassay

Objective: To determine the median lethal concentration (LC50) of an insecticide against a target pest.

Materials:

  • Technical grade insecticide

  • Acetone (or other suitable solvent)

  • Distilled water

  • Third-instar larvae of Helicoverpa armigera

  • Petri dishes or vials

  • Micropipette

  • Artificial diet for the larvae

  • Incubator set to 27±2°C, 65±5% relative humidity, and a 14:10 light:dark photoperiod.

Procedure:

  • Preparation of Insecticide Solutions: A stock solution of the insecticide is prepared in acetone. Serial dilutions are then made to obtain a range of concentrations.

  • Diet Treatment: A specified volume of each insecticide dilution is evenly applied to the surface of the artificial diet in each petri dish or vial. The solvent is allowed to evaporate completely. A control group is treated with acetone only.

  • Larval Exposure: One third-instar larva is placed in each container. A minimum of 30 larvae are used for each concentration and the control.

  • Incubation: The containers are kept in an incubator under controlled environmental conditions.

  • Mortality Assessment: Mortality is recorded after 48 or 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value.

In Vivo Efficacy Testing: Field Trial

Objective: To evaluate the effectiveness of an insecticide in controlling a pest population and protecting a crop under field conditions.

Procedure:

  • Experimental Design: The trial is set up in a randomized complete block design with a minimum of three replications for each treatment, including an untreated control.

  • Plot Size: Each plot should be of a size that allows for representative pest populations and minimizes spray drift between plots.

  • Insecticide Application: Insecticides are applied at recommended field rates using a calibrated sprayer to ensure uniform coverage.

  • Pest Population Assessment: Pre-treatment and post-treatment pest populations are monitored at regular intervals (e.g., 3, 7, and 14 days after application). This can be done by counting the number of larvae per plant or per unit area.

  • Crop Damage Assessment: The extent of crop damage (e.g., number of damaged bolls in cotton) is assessed at the end of the trial.

  • Data Analysis: The percentage of pest mortality and the reduction in crop damage are calculated for each treatment relative to the control. Statistical analysis (e.g., ANOVA) is used to determine significant differences between treatments.

Mandatory Visualization

Organophosphate Mechanism of Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Stimulates Nerve_Impulse Continuous Nerve Impulse Postsynaptic_Neuron->Nerve_Impulse Leads to Phosfolan This compound (Organophosphate) Phosfolan->AChE Irreversibly Inhibits Paralysis Paralysis & Death Nerve_Impulse->Paralysis Causes

Caption: Mechanism of action of this compound.

Insecticide Efficacy Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy A Prepare Insecticide Concentrations B Treat Artificial Diet A->B C Expose Target Pest Larvae B->C D Assess Mortality C->D E Calculate LC50 D->E Correlation Correlate In Vitro and In Vivo Data E->Correlation F Field Plot Setup (Randomized Block Design) G Apply Insecticides F->G H Monitor Pest Population G->H I Assess Crop Damage H->I J Analyze Field Data I->J J->Correlation

References

Independent Validation of Published Phosfolan-methyl Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phosfolan-methyl's performance with alternative insecticides, supported by available experimental data. The information is intended to assist researchers in evaluating and potentially validating published findings related to this organophosphate insecticide.

Executive Summary

This compound is an organophosphate insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in insects. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the target pest. While effective against a range of agricultural pests, particularly on cotton, concerns regarding its toxicity and the development of insect resistance have led to the exploration of alternative pest control agents. This guide compares this compound with other chemical and biological alternatives, presenting available data on their efficacy and mechanisms of action.

Data Presentation: Quantitative Comparison of Insecticide Performance

The following tables summarize quantitative data on the performance of this compound and its alternatives. It is important to note that a specific, peer-reviewed IC50 value for this compound's inhibition of acetylcholinesterase was not found in the available literature. The data presented for alternatives are sourced from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Acetylcholinesterase (AChE) Inhibition by Organophosphate Insecticides

CompoundTarget Organism/Enzyme SourceIC50 Value (µM)Citation
ChlorpyrifosHuman Red Blood Cell AChE0.12[1]
MonocrotophosHuman Red Blood Cell AChE0.25[1]
ProfenofosHuman Red Blood Cell AChE0.35[1]
AcephateHuman Red Blood Cell AChE4.0[1]
This compound Data Not Available N/A

Table 2: Efficacy of Various Insecticides Against Cotton Leafworm (Spodoptera littoralis)

InsecticideStrainEfficacy (% reduction/mortality)ConditionsCitation
Emamectin benzoateField> 80% effectivenessField conditions[2]
LufenuronFieldHigh effectiveness (second to emamectin benzoate)Field conditions[2]
Chlorpyrifos-methylField100% initial mortality (within 1-5 days)Field application on tomato[3]
AbamectinField96-100% initial mortality (within 24 hours)Field application on tomato[3]
SpinosadFieldLowest effectiveness among testedField conditions[2]
Emamectin benzoate + LufenuronField> 90% effectivenessField conditions[2]
This compound Data Not Available in Direct Comparison N/A

Experimental Protocols

Protocol 1: Generalized Synthesis of a Phosphoramidate Insecticide (Illustrative)

This protocol is a general representation and not a validated synthesis for this compound.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: A solution of an appropriate dialkyl phosphite in a suitable anhydrous solvent (e.g., toluene, dichloromethane) is placed in the flask and cooled in an ice bath.

  • A solution of the corresponding imine (e.g., 2-imino-1,3-dithiolane) and a base (e.g., triethylamine) in the same solvent is added dropwise from the dropping funnel, maintaining the temperature below 10°C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final phosphoramidate product.

Protocol 2: Determination of Acetylcholinesterase (AChE) Inhibition (Ellman's Assay)

This protocol is a standard method for measuring AChE activity and can be used to determine the IC50 of inhibitors like this compound.[4]

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).

    • AChE enzyme solution.

    • This compound solutions of varying concentrations.

  • Assay Procedure (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the this compound solution (or solvent control) to the respective wells.

    • Add the AChE enzyme solution to all wells and incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI substrate solution.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Generalized Residue Analysis of Organophosphate Pesticides in Soil (GC-MS)

This is a general procedure and would need to be optimized for the specific properties of this compound.

  • Sample Preparation:

    • Collect soil samples and air-dry them.

    • Sieve the soil to remove large debris.

  • Extraction:

    • Extract a known weight of soil with a suitable organic solvent (e.g., acetone, ethyl acetate) using a technique like sonication or Soxhlet extraction.

    • Filter the extract and concentrate it using a rotary evaporator.

  • Cleanup:

    • Perform a cleanup step to remove interfering co-extractives. This can be done using solid-phase extraction (SPE) with a suitable sorbent (e.g., silica, Florisil).

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject the cleaned-up extract into a GC-MS system.

    • GC conditions: Use an appropriate capillary column (e.g., DB-5ms) and a suitable temperature program to separate the analytes.

    • MS conditions: Operate the mass spectrometer in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification, using characteristic ions for this compound.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount of residue in the sample.

Mandatory Visualization

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh_presynaptic Acetylcholine (ACh) Released ACh_receptor ACh Receptor (Postsynaptic Neuron) ACh_presynaptic->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_presynaptic->AChE Hydrolyzed by Postsynaptic_neuron Continued Nerve Stimulation ACh_receptor->Postsynaptic_neuron Signal Transduction Inactive_products Inactive Products AChE->Inactive_products Breaks down ACh Phosfolan_methyl This compound Phosfolan_methyl->AChE Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_validation Validation & Analysis cluster_bioassay Biological Assays A Reactants B Chemical Reaction A->B C Crude Product B->C D Purification (e.g., Chromatography) C->D E Pure this compound D->E F Structural Analysis (NMR, MS) E->F G Purity Analysis (HPLC) E->G H AChE Inhibition Assay (Ellman's Method) E->H I Insecticidal Efficacy (Bioassays on Target Pests) E->I

Caption: Experimental workflow for this compound validation.

Logical_Relationship cluster_properties Properties cluster_effects Biological Effects cluster_alternatives Alternatives Phosfolan_methyl This compound Organophosphate Organophosphate Insecticide Phosfolan_methyl->Organophosphate Pest_Mortality Target Pest Mortality Phosfolan_methyl->Pest_Mortality Neurotoxicity Neurotoxicity in Non-target Organisms Phosfolan_methyl->Neurotoxicity AChE_Inhibitor Acetylcholinesterase Inhibitor AChE_Inhibitor->Pest_Mortality AChE_Inhibitor->Neurotoxicity Organophosphate->AChE_Inhibitor Alternatives_Needed Alternatives_Needed Pest_Mortality->Alternatives_Needed Need for Alternatives Neurotoxicity->Alternatives_Needed Neonicotinoids Neonicotinoids Pyrethroids Pyrethroids Biologicals Biological Controls Alternatives_Needed->Neonicotinoids Alternatives_Needed->Pyrethroids Alternatives_Needed->Biologicals

Caption: Logical relationship of this compound properties and alternatives.

References

Safety Operating Guide

Safe Disposal of Phosfolan-Methyl: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Providing clear, actionable guidance on the safe handling and disposal of laboratory chemicals is paramount to ensuring the safety of researchers and the protection of our environment. This document outlines the essential procedures for the proper disposal of phosfolan-methyl, a potent organophosphate insecticide. Adherence to these guidelines is critical for minimizing risk and ensuring regulatory compliance.

This compound is a highly toxic acetylcholinesterase (AChE) inhibitor, posing significant health risks upon exposure.[1][2] High or repeated exposure can lead to nerve damage, causing weakness, poor coordination, and potential personality changes.[3] Due to its hazardous nature, this compound and its containers must be treated as hazardous waste.[3]

Immediate Safety and Spill Response

In the event of a this compound spill, the following steps must be taken immediately:

  • Evacuate: All personnel not wearing appropriate protective equipment must leave the spill area immediately.[3]

  • Isolate: Secure the area and remove all sources of ignition.[3] Phosfolan may burn, though it does not ignite readily.[3]

  • Contain: For powdered forms, collect the material using safe and convenient methods, placing it into sealed containers.[3]

  • Decontaminate: Clean the spill area with a detergent solution.[3]

  • Ventilate: Thoroughly ventilate the area after the cleanup is complete.[3]

Contaminated clothing should be removed promptly and laundered by trained individuals aware of the hazards.[3] Do not take contaminated clothing home.[3]

This compound Hazard Summary

Hazard ProfileDescriptionCitations
Chemical Class Organophosphate Insecticide[4]
Primary Hazard Acetylcholinesterase (AChE) Inhibitor, Neurotoxicant[1][2]
Acute Toxicity (Mammalian) High[2]
Physical State Colorless to yellow solid[3]
Fire Hazards May burn, but does not readily ignite. Fires produce poisonous gases, including Sulfur Oxides, Nitrogen Oxides, and Phosphorus Oxide fumes. Containers may explode in a fire.[3]
Personal Exposure Risks High or repeated exposure can damage nerves, causing weakness, "pins and needles," poor coordination, and personality changes (depression, anxiety, irritability).[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow provides a logical sequence for ensuring safe and compliant disposal.

A 1. Personal Protective Equipment (PPE) Verification B 2. Waste Segregation and Collection A->B Ensure proper PPE is worn C 3. Secure and Label Hazardous Waste Container B->C Collect in designated container D 4. Temporary On-site Storage C->D Store in a secure, ventilated area E 5. Contact Certified Hazardous Waste Disposal Service D->E Schedule professional pickup F 6. Documentation and Record Keeping E->F Obtain and file disposal certificate

Figure 1: Logical workflow for the proper disposal of this compound.

1. Personal Protective Equipment (PPE) Verification: Before handling this compound waste, ensure that appropriate PPE is worn, including chemical-resistant gloves, a lab coat or apron, and safety goggles. A respirator may be necessary depending on the form of the chemical and the potential for aerosolization.

2. Waste Segregation and Collection: Collect all this compound waste, including contaminated materials such as pipette tips, gloves, and empty containers, in a dedicated and clearly marked hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Secure and Label Hazardous Waste Container: The waste container must be chemically compatible with this compound, in good condition, and have a secure, tight-fitting lid. Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your local regulations.

4. Temporary On-site Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should have secondary containment to prevent the spread of any potential leaks.

5. Contact Certified Hazardous Waste Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Contact your institution's EHS office or a pre-approved vendor to arrange for pickup. It is critical to note that this compound is considered a hazardous waste, and specific recommendations should be sought from your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA).[3]

6. Documentation and Record Keeping: Maintain meticulous records of the amount of this compound waste generated, the date of collection, and the date of pickup by the disposal service. Retain all documentation, including the waste manifest or certificate of disposal, in accordance with institutional and regulatory requirements.

Alternative Disposal Methodologies (for research consideration)

While incineration is a common method for pesticide disposal, it requires specialized facilities to prevent atmospheric contamination.[5] Research into alternative disposal techniques, such as hydrolysis and oxidation, has been recommended to convert pesticides into less harmful substances.[5] However, these methods are not yet standard practice and should only be considered within a controlled research context for developing safer disposal protocols. This compound can undergo hydrolysis, which is a key pathway for its degradation.[1]

References

Essential Safety and Logistical Information for Handling Phosfolan-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of Phosfolan-methyl, a highly toxic organophosphate insecticide. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the environment.

Immediate Safety Information

This compound is a potent cholinesterase inhibitor, and exposure can be fatal. It can be absorbed through inhalation, ingestion, and skin contact.

Key Hazards:

  • Acute Toxicity: May cause severe poisoning, with symptoms including headache, dizziness, blurred vision, sweating, nausea, vomiting, diarrhea, muscle twitching, convulsions, and respiratory arrest.

  • Organ Damage: May affect the kidneys and nervous system.

  • Delayed Effects: High or repeated exposure may lead to nerve damage, causing weakness, "pins and needles," and poor coordination. Personality changes such as depression, anxiety, or irritability may also occur.

Quantitative Toxicity Data
MetricValueSpeciesRoute
Oral LD50 Data not readily available
Dermal LD50 Data not readily available
Inhalation LC50 Data not readily available

Personal Protective Equipment (PPE)

A comprehensive PPE setup is mandatory when handling this compound to prevent any route of exposure.

PPE CategorySpecification
Respiratory Protection A full-facepiece respirator with cartridges effective against organic vapors and particulates is recommended.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) with extended cuffs.
Eye Protection Chemical safety goggles or a full-face shield.
Body Protection A chemical-resistant suit or coveralls.
Foot Protection Chemical-resistant boots.

Operational Plan: Step-by-Step Handling Procedures

A meticulous and well-rehearsed workflow is crucial for the safe handling of this compound.

Pre-Operational Checks
  • Safety Data Sheet (SDS) Review: Ensure all personnel involved have read and understood the SDS for this compound.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Confirm a well-stocked chemical spill kit is readily accessible.

  • Ventilation: Ensure the chemical fume hood is functioning correctly.

  • PPE Inspection: All personnel must inspect their PPE for any signs of damage or wear before use.

Handling Protocol
  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood.

  • Weighing: Use a containment balance or a balance within the fume hood to weigh the substance.

  • Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and hazard symbols.

  • Transport: When moving this compound within the laboratory, use a secondary container.

Post-Operational Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment used.

  • PPE Removal: Remove PPE in the designated area, avoiding contact with the outer contaminated surfaces.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

  • Waste Disposal: Dispose of all contaminated materials according to the disposal plan.

Phosfolan_Methyl_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Review_SDS Review SDS Inspect_PPE Inspect PPE Review_SDS->Inspect_PPE Check_Safety_Equipment Check Safety Equipment Inspect_PPE->Check_Safety_Equipment Weigh_Chemical Weigh Chemical Check_Safety_Equipment->Weigh_Chemical Prepare_Solution Prepare Solution Weigh_Chemical->Prepare_Solution Label_Containers Label Containers Prepare_Solution->Label_Containers Decontaminate_Surfaces Decontaminate Surfaces Label_Containers->Decontaminate_Surfaces Dispose_Waste Dispose of Waste Decontaminate_Surfaces->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Personal_Hygiene Personal Hygiene Remove_PPE->Personal_Hygiene

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the emergency response team.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Cleanup (Trained Personnel Only):

    • Don appropriate PPE.

    • Contain the spill using absorbent materials from the spill kit.

    • Neutralize the spill if appropriate procedures are available.

    • Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

Exposure Response
  • Inhalation: Move the individual to fresh air immediately. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Provide the SDS to the medical personnel.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

  • Waste Collection:

    • Collect all contaminated solid waste (e.g., gloves, absorbent materials, disposable labware) in a designated, labeled, and sealed hazardous waste container.

    • Collect all contaminated liquid waste in a designated, labeled, and sealed hazardous waste container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste - this compound."

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

Disposal_Plan Contaminated_Materials Contaminated Materials (Solid & Liquid) Segregate_Waste Segregate into Labeled Containers Contaminated_Materials->Segregate_Waste Secure_Storage Store in Designated Secure Area Segregate_Waste->Secure_Storage Professional_Disposal Arrange for Professional Hazardous Waste Disposal Secure_Storage->Professional_Disposal

Caption: Disposal plan for this compound contaminated waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.